molecular formula C10H20N2S4Zn B1173609 DiisobutylKetone CAS No. 108-93-8

DiisobutylKetone

Cat. No.: B1173609
CAS No.: 108-93-8
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Description

DiisobutylKetone is a useful research compound. Its molecular formula is C10H20N2S4Zn. The purity is usually 95%.
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Properties

CAS No.

108-93-8

Molecular Formula

C10H20N2S4Zn

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diisobutyl Ketone: Mechanisms and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for diisobutyl ketone (DIBK), a valuable solvent and chemical intermediate. The document details key synthetic routes, including catalytic condensation of acetone and isopropanol, aldol condensation of isobutyraldehyde, and ketonization of isobutyric acid. For each pathway, this guide presents reaction mechanisms, detailed experimental protocols derived from established literature, and quantitative data to facilitate comparison and replication.

Synthesis via Reductive Condensation of Acetone and/or Isopropanol

The simultaneous production of methyl isobutyl ketone (MIBK) and diisobutyl ketone (DIBK) from acetone and/or isopropanol is a common industrial approach. This process leverages a series of equilibrium-limited aldol condensation and dehydration reactions, followed by hydrogenation. The ratio of MIBK to DIBK can be controlled by adjusting reaction conditions such as temperature, pressure, and the specific catalyst used.

Reaction Mechanism

The reaction proceeds through a cascade of steps:

  • Aldol Addition: Two molecules of acetone undergo an aldol addition to form diacetone alcohol (DAA).

  • Dehydration: DAA is dehydrated to form mesityl oxide (MSO).

  • Hydrogenation to MIBK: MSO is hydrogenated to yield MIBK.

  • Second Aldol Condensation: MIBK and another molecule of acetone undergo a crossed aldol condensation.

  • Dehydration and Hydrogenation to DIBK: The resulting intermediate is dehydrated and then hydrogenated to form DIBK.

Alternatively, isopropanol can be used as a feedstock, which is first dehydrogenated to acetone.

Experimental Protocol: One-Step Gas-Phase Synthesis

This protocol is a composite based on typical conditions described in the literature for the co-production of MIBK and DIBK.

Catalyst: A composite catalyst containing 20-80% ZnO, 20-60% CuO, and 10-50% macroreticular Al₂O₃.

Procedure:

  • The composite catalyst is loaded into a continuous fixed-bed reactor.

  • The feedstock, consisting of isopropanol or a mixture of isopropanol and acetone, is vaporized.

  • The vaporized feedstock is passed through the catalyst bed.

  • The reaction is carried out at a temperature range of 200-350 °C and at ordinary pressure.

  • The liquid hourly space velocity (LHSV) of the raw material is maintained between 0.05 and 5.0 h⁻¹.

  • The product stream is cooled and collected for analysis and purification.

Quantitative Data
ParameterValueReference
Catalyst CompositionZnO (20-80%), CuO (20-60%), Al₂O₃ (10-50%)[1]
Reaction Temperature200-350 °C[1]
PressureAtmospheric[1]
Isopropanol ConversionUp to 99%[1]
MIBK YieldUp to 35%[1]
DIBK YieldUp to 30%[1]
FeedstockIsopropanol or Isopropanol/Acetone Mixture[1]

Signaling Pathway Diagram

Diisobutyl_Ketone_from_Acetone Acetone1 Acetone DAA Diacetone Alcohol (DAA) Acetone1->DAA Acetone2 Acetone Acetone2->DAA MSO Mesityl Oxide (MSO) DAA->MSO -H₂O MIBK Methyl Isobutyl Ketone (MIBK) MSO->MIBK +H₂ C9_intermediate C9 Aldol Adduct MIBK->C9_intermediate Acetone3 Acetone Acetone3->C9_intermediate C9_unsaturated Unsaturated C9 Ketone C9_intermediate->C9_unsaturated -H₂O DIBK Diisobutyl Ketone (DIBK) C9_unsaturated->DIBK +H₂

DIBK Synthesis from Acetone Pathway

Synthesis via Aldol Condensation of Isobutyraldehyde

The self-condensation of isobutyraldehyde provides a more direct route to an unsaturated ketone precursor, which can then be hydrogenated to DIBK.

Reaction Mechanism
  • Enolate Formation: Isobutyraldehyde forms an enolate in the presence of a base.

  • Aldol Addition: The enolate attacks another molecule of isobutyraldehyde to form an aldol adduct.

  • Dehydration: The aldol adduct is dehydrated to form 2,6-dimethyl-2-hepten-4-one.

  • Hydrogenation: The unsaturated ketone is hydrogenated to yield diisobutyl ketone.

Experimental Protocol

This is a general procedure for base-catalyzed aldol condensation, adaptable for the self-condensation of isobutyraldehyde.

Materials:

  • Isobutyraldehyde

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 15 M)

  • Ethanol (95%)

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine isobutyraldehyde and 95% ethanol.

  • While stirring, add the aqueous NaOH solution dropwise.

  • Continue stirring at room temperature. The reaction progress can be monitored by techniques such as TLC or GC.

  • Upon completion, dilute the reaction mixture with ice water to precipitate the product.

  • Isolate the crude product by filtration and wash with cold water.

  • The crude product, primarily the unsaturated ketone, can be purified by recrystallization or distillation.

  • The purified unsaturated ketone is then subjected to catalytic hydrogenation (e.g., using a palladium catalyst) to obtain diisobutyl ketone.

Quantitative Data
ParameterValueReference
ReactantIsobutyraldehyde, Acetone
CatalystZinc Oxide
Temperature160 °C
Pressure45 atmospheres
Conversion (Isobutyraldehyde)68%
Yield (5-methyl-3-hexen-2-one)94% of theory

Note: This data is for a related cross-condensation reaction and is provided as an illustrative example of typical yields in aldol condensations.

Signaling Pathway Diagram

Diisobutyl_Ketone_from_Isobutyraldehyde Isobutyraldehyde1 Isobutyraldehyde Enolate Enolate Isobutyraldehyde1->Enolate Base Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Isobutyraldehyde2 Isobutyraldehyde Isobutyraldehyde2->Aldol_Adduct Unsaturated_Ketone 2,6-dimethyl-2-hepten-4-one Aldol_Adduct->Unsaturated_Ketone -H₂O DIBK Diisobutyl Ketone Unsaturated_Ketone->DIBK +H₂

DIBK Synthesis from Isobutyraldehyde

Synthesis via Ketonization of Isobutyric Acid

The catalytic ketonization of carboxylic acids offers a direct route to symmetrical ketones. In this process, two molecules of isobutyric acid are converted to diisobutyl ketone with the elimination of carbon dioxide and water.

Reaction Mechanism

The proposed mechanism involves the formation of a carboxylate on the catalyst surface, followed by nucleophilic attack of an enolate derived from another isobutyric acid molecule, and subsequent decarboxylation.

Experimental Protocol

This protocol is based on a patented method for the synthesis of aliphatic dialkyl ketones.

Catalyst: Manganese dioxide supported on alumina.

Procedure:

  • The manganese dioxide on alumina catalyst is placed in a vapor-phase reactor.

  • A feed of isobutyric acid is vaporized and passed over the catalyst bed.

  • The reaction is conducted at a temperature between 250 °C and 500 °C.

  • The reaction pressure is maintained between 5 psi and 200 psi.

  • The contact time of the vaporized feed with the catalyst is in the range of 1 to 10 seconds.

  • The product stream is condensed and collected for purification.

Quantitative Data
ParameterValueReference
ReactantIsobutyric Acid
CatalystManganese dioxide on alumina
Temperature250-500 °C
Pressure5-200 psi
Contact Time1-10 seconds

Signaling Pathway Diagram

Diisobutyl_Ketone_from_Isobutyric_Acid Isobutyric_Acid1 Isobutyric Acid Catalyst MnO₂/Al₂O₃ Catalyst Isobutyric_Acid1->Catalyst Isobutyric_Acid2 Isobutyric Acid Isobutyric_Acid2->Catalyst Intermediate Surface Intermediate Catalyst->Intermediate DIBK Diisobutyl Ketone Intermediate->DIBK CO2 CO₂ Intermediate->CO2 H2O H₂O Intermediate->H2O

DIBK Synthesis from Isobutyric Acid

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diisobutyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl Ketone (DIBK), systematically named 2,6-dimethyl-4-heptanone, is a colorless, stable liquid with a mild, sweetish-menthol or peppermint-like odor.[1][2] It is a branched C9 ketone that sees wide application as an industrial solvent, particularly in the coatings, inks, and pharmaceutical industries.[1][2] Its slow evaporation rate, low density, and good solvency for a variety of synthetic resins make it a valuable component in formulations for paints, lacquers, and adhesives.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of Diisobutyl Ketone, along with methodologies for their determination and a summary of its synthesis.

Physical Properties

Diisobutyl Ketone is characterized by its low water solubility and miscibility with most organic solvents.[1][4] A summary of its key physical properties is presented in the tables below.

Table 1: General Physical Properties of Diisobutyl Ketone

PropertyValueSource(s)
Molecular FormulaC₉H₁₈O[4]
Molecular Weight142.24 g/mol [4][5]
AppearanceColorless liquid[4][5]
OdorMild, sweetish-menthol[1]
Melting Point-41.5 °C to -46 °C[4][6][7]
Boiling Point163 - 176 °C[4][7][8]
Density0.806 - 0.81 g/cm³ at 20 °C[4][5][9]
Solubility in Water0.04% - 0.05% by weight[5]
Water in DIBK0.45% - 0.5% by weight[5]

Table 2: Health and Safety-Related Physical Properties

PropertyValueSource(s)
Flash Point (Closed Cup)47 °C - 49 °C (117 °F - 120 °F)[4][5]
Autoignition Temperature345 °C[9]
Lower Flammability Limit (in air)0.8% v/v[5]
Upper Flammability Limit (in air)6.2% - 7.1% v/v[5][9]
Vapor Pressure1.3 - 1.6 hPa at 20 °C[5][9]

Chemical Properties and Reactivity

Diisobutyl Ketone is a stable compound under normal conditions.[6] It is a flammable liquid and its vapors can form explosive mixtures with air.[6][10] Vapors are heavier than air and may travel along the ground.[11]

Key chemical characteristics include:

  • Reactivity: It can react with strong oxidizing agents.[6]

  • Stability: The product is chemically stable under standard ambient conditions (room temperature).[6]

  • Hazardous Reactions: Vapors may form explosive mixtures with air.[6]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[6][10]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[6]

Experimental Protocols for Property Determination

The determination of the physical properties of Diisobutyl Ketone is governed by standardized experimental protocols, primarily those developed by ASTM International.

Determination of Distillation Range (ASTM D1078)

This method is used to determine the boiling range of volatile organic liquids.

Methodology:

  • A 100 mL sample is placed in a distillation flask.

  • The flask is heated, and the vapor is passed through a condenser.

  • The temperature at which the first drop of condensate falls into the receiving cylinder is recorded as the Initial Boiling Point (IBP).

  • The heating is continued, and the temperature is recorded as the volume of condensate increases.

  • The final temperature when the last of the liquid evaporates from the bottom of the flask is the Dry Point (DP).

  • The entire temperature range from IBP to DP constitutes the distillation range.

An experimental workflow for this process is illustrated below.

G cluster_prep Sample Preparation cluster_distill Distillation cluster_analysis Data Analysis s1 Measure 100 mL of DIBK s2 Add to distillation flask s1->s2 d1 Assemble distillation apparatus s2->d1 d2 Heat the flask d1->d2 d3 Record Initial Boiling Point (IBP) d2->d3 d4 Continue heating and record temperature vs. volume d3->d4 d5 Record Dry Point (DP) d4->d5 a1 Report Distillation Range (IBP - DP) d5->a1

Workflow for Determining Distillation Range (ASTM D1078).
Determination of Density (ASTM D4052)

This test method covers the determination of the density and relative density of liquids by a digital density meter.

Methodology:

  • A small volume (approximately 1-2 mL) of the liquid sample is introduced into a U-shaped oscillating tube.

  • The tube is maintained at a constant temperature.

  • The instrument measures the change in the oscillation frequency of the tube caused by the sample.

  • This frequency change is then used, in conjunction with calibration data, to determine the density of the sample.

Determination of Flash Point (ASTM D56 - Tag Closed-Cup Tester)

This method is used to determine the flash point of volatile liquids with a flash point below 93°C.

Methodology:

  • A specified volume of the sample is placed in the test cup of the Tag Closed-Cup Tester.

  • The lid is closed, and the sample is heated at a slow, constant rate.

  • At regular temperature intervals, an ignition source (a small flame) is directed into the vapor space of the cup.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.

Synthesis of Diisobutyl Ketone

Diisobutyl Ketone is commercially produced from acetone or isopropanol. The synthesis from acetone involves a series of reactions including aldol condensation, dehydration, and hydrogenation.

A simplified logical pathway for the synthesis of Diisobutyl Ketone from acetone is depicted below.

G acetone Acetone daa Diacetone Alcohol acetone->daa Aldol Condensation mo Mesityl Oxide daa->mo Dehydration mibk Methyl Isobutyl Ketone (MIBK) mo->mibk Hydrogenation dibk Diisobutyl Ketone (DIBK) mibk->dibk Further Condensation & Hydrogenation with Acetone

Logical Pathway for the Synthesis of Diisobutyl Ketone from Acetone.

The process generally involves the following steps:

  • Aldol Condensation: Two molecules of acetone react in the presence of a catalyst to form diacetone alcohol.

  • Dehydration: Diacetone alcohol is then dehydrated to form mesityl oxide.

  • Hydrogenation: Mesityl oxide is hydrogenated to produce Methyl Isobutyl Ketone (MIBK).

  • Further Reaction to DIBK: MIBK can then further react with acetone through subsequent condensation and hydrogenation steps to yield Diisobutyl Ketone. The reaction conditions and catalysts used can be tailored to favor the production of either MIBK or DIBK.

Conclusion

Diisobutyl Ketone is a versatile industrial solvent with a well-characterized set of physical and chemical properties. Its slow evaporation rate, low density, and good solvency make it suitable for a wide range of applications. Understanding its properties, as outlined in this guide, is crucial for its safe handling, storage, and effective utilization in research, development, and industrial processes. The standardized methods for determining its physical characteristics ensure quality control and consistency across various applications.

References

In-Depth Technical Guide to the Spectral Data of Diisobutyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for diisobutyl ketone (2,6-dimethyl-4-heptanone). Detailed experimental protocols and structured data tables are presented to facilitate research and development applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for diisobutyl ketone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Diisobutyl Ketone

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
0.92Doublet6.612HCH(CH ₃)₂
2.12Nonet6.82HCH (CH₃)₂
2.23Doublet6.94HCH ₂CO

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data of Diisobutyl Ketone

Chemical Shift (δ) ppmAssignment
22.5C H(CH₃)₂
24.8C H(CH₃)₂
52.4C H₂CO
211.8C =O

Solvent: CDCl₃, Proton Decoupled.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Diisobutyl Ketone

Wavenumber (cm⁻¹)IntensityAssignment
2958StrongC-H stretch (alkane)
2872MediumC-H stretch (alkane)
1715StrongC=O stretch (ketone)
1468MediumC-H bend (methylene and methyl)
1384MediumC-H bend (gem-dimethyl)
1367MediumC-H bend (gem-dimethyl)

Sample Preparation: Liquid Film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for Diisobutyl Ketone

m/zRelative Intensity (%)Proposed Fragment
1425[M]⁺ (Molecular Ion)
85100[CH₂COCH₂CH(CH₃)₂]⁺
5785[CH₂CH(CH₃)₂]⁺
4380[CH(CH₃)₂]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

  • Sample Preparation: A sample of diisobutyl ketone (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence was used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans were accumulated to ensure a good signal-to-noise ratio.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence was used to obtain singlets for all carbon signals.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-1024 scans were accumulated due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: 0-220 ppm.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR Spectrum Acquisition

  • Sample Preparation: A drop of neat diisobutyl ketone was placed between two polished sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Instrumentation: The spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment was first collected to account for atmospheric CO₂ and H₂O absorptions.

    • The prepared salt plates with the sample were then placed in the spectrometer's sample holder.

    • The sample was scanned over the mid-infrared range (4000-400 cm⁻¹).

    • Multiple scans (typically 16 or 32) were co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample interferogram was Fourier transformed to produce the infrared spectrum. The background spectrum was automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrum Acquisition

  • Sample Introduction: A small amount of diisobutyl ketone was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a capillary column suitable for separating volatile organic compounds was used with helium as the carrier gas.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

  • Ionization: The sample molecules were bombarded with a beam of electrons with an energy of 70 eV, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or magnetic sector mass analyzer.

  • Detection: The abundance of each ion was measured by an electron multiplier detector.

  • Data Processing: The mass spectrum was generated by plotting the relative abundance of the ions as a function of their m/z ratio. The most abundant ion (base peak) was normalized to 100% relative intensity.

Visualization of Spectral Data Relationships

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for diisobutyl ketone.

Spectral_Analysis_Diisobutyl_Ketone cluster_structure Diisobutyl Ketone Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Derived Spectral Data Structure 2,6-dimethyl-4-heptanone C₉H₁₈O NMR NMR Spectroscopy Structure->NMR Provides info on H & C framework IR IR Spectroscopy Structure->IR Identifies functional groups MS Mass Spectrometry Structure->MS Determines molecular weight & fragmentation H_NMR ¹H NMR - Chemical Shift (δ) - Multiplicity - Coupling Constant (J) NMR->H_NMR C_NMR ¹³C NMR - Chemical Shift (δ) NMR->C_NMR IR_Data IR Spectrum - Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum - m/z Ratio - Fragmentation Pattern MS->MS_Data

Spectral analysis workflow for diisobutyl ketone.

In-Depth Technical Guide: Characterization of CAS Number 108-83-8 (Diisobutyl Ketone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 108-83-8, commonly known as Diisobutyl Ketone (DIBK). This document collates critical data on its physicochemical properties, spectroscopic characteristics, safety and handling protocols, and its primary industrial applications. Detailed experimental methodologies for its synthesis, purification, and analysis are also presented to support laboratory research and development.

Chemical Identification and Properties

Diisobutyl Ketone, systematically named 2,6-dimethyl-4-heptanone, is a colorless, stable liquid recognized for its mild, sweetish odor.[1][2] It is a slow-evaporating solvent with limited water solubility but is miscible with most organic solvents like alcohols and ketones.[2][3][4]

Synonyms: 2,6-Dimethyl-4-heptanone, DIBK, Isovalerone, Valerone, (iso-C4H9)2CO.[2][5]

Physicochemical Properties

The key physicochemical properties of Diisobutyl Ketone are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol [5]
Appearance Clear, colorless liquid[1][3]
Odor Mild, sweetish, characteristic[1][2]
Melting Point -46 °C (-51 °F)[4][6]
Boiling Point 163 - 173 °C (325 - 343 °F)[1][6]
Density 0.808 - 0.81 g/cm³ at 20-25 °C[1][6]
Vapor Pressure 1.7 mm Hg at 20 °C[4]
Flash Point 49 °C (120 °F)[6]
Water Solubility 0.05 g/100 mL (Insoluble)[3]
Refractive Index (n20/D) 1.412[4]
Autoignition Temperature 345 - 396 °C (653 - 745 °F)[6]
Explosive Limits 0.8 - 6.2 % (v/v)[7]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and structural elucidation of Diisobutyl Ketone.

  • ¹H NMR Spectrum: The proton NMR spectrum of DIBK is expected to show characteristic signals for the isobutyl groups. These would include a doublet for the six methyl protons (CH₃) adjacent to the CH group, a multiplet for the two methine protons (CH), and a doublet for the four methylene protons (CH₂) adjacent to the carbonyl group.

  • ¹³C NMR Spectrum: The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbon, the methine carbons, the methylene carbons, and the methyl carbons of the isobutyl groups.

  • Mass Spectrometry (MS): The mass spectrum of DIBK shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns are consistent with the structure of a ketone, often involving cleavage alpha to the carbonyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band in the region of 1710-1720 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone functional group. Additional bands corresponding to C-H stretching and bending vibrations are also present.

Safety and Handling

Diisobutyl Ketone is a flammable liquid and vapor.[8] It can cause serious eye irritation and may cause respiratory irritation.[8] Proper safety precautions are essential when handling this chemical.

GHS Hazard Information
  • Pictograms:

    • GHS02: Flammable

    • GHS07: Exclamation Mark

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames.[8]

    • P280: Wear protective gloves/eye protection.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Handling and Storage
  • Handling: Use in a well-ventilated area.[9] Ground and bond containers when transferring material to prevent static discharge.[10] Avoid contact with skin, eyes, and clothing.[9]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[8][9] Recommended storage temperature is 15-25 °C.[9]

Industrial Applications

Diisobutyl Ketone is a versatile solvent with a wide range of industrial applications, primarily due to its slow evaporation rate and good solvency for many synthetic resins.[3][6]

  • Paints and Coatings: It is used as a retarder solvent in lacquers and coatings to improve flow and leveling and to minimize blushing.[1][6]

  • Inks and Adhesives: DIBK serves as a solvent in printing inks and for adhesives.[2][3]

  • Extraction Solvent: It is employed as an extraction agent in the pharmaceutical industry and for the extraction of rare earth metals.[2][8]

  • Chemical Intermediate: DIBK is used as an intermediate in the synthesis of other chemical compounds, such as diisobutylcarbinol.[2]

  • Cleaning and Degreasing: It is utilized in cleaning and degreasing formulations.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of Diisobutyl Ketone.

Synthesis of Diisobutyl Ketone

A common method for the synthesis of DIBK involves the aldol condensation of acetone followed by dehydration and hydrogenation. One patented process describes bringing triacetone dialcohol (TDA) into contact with a bifunctional catalyst capable of performing dehydration and hydrogenation.

Materials:

  • Triacetone dialcohol (TDA)

  • Bifunctional catalyst (e.g., an acidic or basic solid like alumina or zeolite, impregnated with a hydrogenation metal such as palladium)

  • Hydrogen gas

  • Solvent (optional, e.g., isopropanol)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with triacetone dialcohol and the bifunctional catalyst. A solvent can be added to the reaction medium.

  • Seal the reactor and purge with an inert gas, such as nitrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 to 100 bar).

  • Heat the reactor to the target temperature (e.g., 10 °C to 200 °C) while stirring.

  • Maintain the reaction conditions for a specified period to allow for the conversion of TDA to DIBK.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • The crude product mixture can then be filtered to remove the catalyst and purified.

G Synthesis of Diisobutyl Ketone TDA Triacetone Dialcohol (TDA) Reactor High-Pressure Reactor TDA->Reactor Catalyst Bifunctional Catalyst (e.g., Pd on Alumina) Catalyst->Reactor Heat Heating (10-200°C) Reactor->Heat Apply Hydrogen Hydrogen Gas Hydrogen->Reactor Crude_Product Crude Product Mixture Heat->Crude_Product Yields Purification Purification Step Crude_Product->Purification G Purification of Diisobutyl Ketone via Distillation Crude_DIBK Crude DIBK Mixture Distillation_Apparatus Distillation Apparatus Crude_DIBK->Distillation_Apparatus Heating Apply Heat Distillation_Apparatus->Heating Vaporization Vaporization Heating->Vaporization Fractional_Distillation Fractional Distillation (Separation by Boiling Point) Vaporization->Fractional_Distillation Condensation Condensation Fractional_Distillation->Condensation Collect 163-173°C fraction Byproducts Byproducts/ Impurities Fractional_Distillation->Byproducts Discard other fractions Purified_DIBK Purified DIBK Condensation->Purified_DIBK G GC Analysis of Diisobutyl Ketone cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing DIBK_Sample DIBK Sample Sample_Solution Sample Solution DIBK_Sample->Sample_Solution Solvent Solvent (e.g., CS₂) Solvent->Sample_Solution Standard_Solutions Standard Solutions (Multiple Concentrations) Solvent->Standard_Solutions GC_FID Gas Chromatograph (FID) Sample_Solution->GC_FID Inject DIBK_Standard DIBK Standard DIBK_Standard->Standard_Solutions Standard_Solutions->GC_FID Inject Calibration_Curve Generate Calibration Curve GC_FID->Calibration_Curve From Standards Chromatogram Obtain Sample Chromatogram GC_FID->Chromatogram From Sample Quantification Quantify DIBK Calibration_Curve->Quantification Chromatogram->Quantification

References

Introduction to Diisobutyl Ketone and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Diisobutyl Ketone

This technical guide provides a comprehensive overview of the primary isomers of diisobutyl ketone (DIBK), tailored for researchers, scientists, and professionals in drug development. This document details the nomenclature, physicochemical properties, synthesis, and analysis of these compounds, presenting data in a clear and comparative format.

Commercial diisobutyl ketone is typically a mixture of two primary isomers. The main component is 2,6-dimethyl-4-heptanone (CAS No: 108-83-8), with 4,6-dimethyl-2-heptanone (CAS No: 19549-80-5) being the principal impurity or secondary isomer.[1] The ratio of these isomers can vary depending on the manufacturer, with a common ratio of 2,6-dimethyl-4-heptanone to 4,6-dimethyl-2-heptanone being approximately 2:1.[2]

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) names for the two primary isomers of diisobutyl ketone are:

  • 2,6-dimethyl-4-heptanone

  • 4,6-dimethyl-2-heptanone

Below is a graphical representation of the relationship between diisobutyl ketone and its main isomers.

Diisobutyl Ketone Isomers DIBK Diisobutyl Ketone (DIBK) (Commercial Mixture) Isomer1 2,6-dimethyl-4-heptanone (Major Isomer) DIBK->Isomer1 Typically ~2:1 ratio Isomer2 4,6-dimethyl-2-heptanone (Minor Isomer) DIBK->Isomer2

Diisobutyl Ketone and its primary isomers.

Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of the two main isomers of diisobutyl ketone.

Property2,6-dimethyl-4-heptanone4,6-dimethyl-2-heptanone
CAS Number 108-83-819549-80-5
Molecular Formula C₉H₁₈OC₉H₁₈O
Molecular Weight 142.24 g/mol 142.24 g/mol
Boiling Point 165-170 °C170.3 °C
Melting Point -46 °C-46 °C
Density 0.808 g/mL at 25 °C0.812 g/cm³
Flash Point 48 °C44.7 °C
Refractive Index n20/D 1.4121.413

Experimental Protocols

Synthesis of Diisobutyl Ketone Isomers

4.1.1. Synthesis of 2,6-dimethyl-4-heptanone

Industrial production of 2,6-dimethyl-4-heptanone can be achieved through two primary routes:

  • Hydrogenation of Phorone: This method involves the catalytic hydrogenation of phorone ((CH₃)₂C=CHCOCH=C(CH₃)₂).

  • Metal-Catalyzed Decomposition of Isovaleric Acid: This process utilizes a metal catalyst to induce the decomposition of isovaleric acid ((CH₃)₂CHCH₂COOH) to form the desired ketone.

4.1.2. Synthesis of 4,6-dimethyl-2-heptanone

The synthesis of 4,6-dimethyl-2-heptanone can be approached through laboratory-scale and industrial-scale methods:

  • Laboratory-Scale Synthesis (Alkylation of a Ketone Enolate): A common laboratory method involves the alkylation of an enolate of a suitable ketone. For instance, 2-heptanone can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) to form a nucleophilic enolate. Subsequent reaction with an appropriate alkylating agent, like a methyl halide, results in the formation of 4,6-dimethyl-2-heptanone.[3]

  • Industrial-Scale Synthesis (Catalytic Hydrogenation): For larger-scale production, the catalytic hydrogenation of an unsaturated precursor is preferred due to its high selectivity and yield.[3] A suitable precursor for this process is 4,6-dimethylhept-3-en-2-one.

Analytical Methodology for Diisobutyl Ketone Isomers

The analysis of diisobutyl ketone isomers can be effectively performed using gas chromatography. The following is a general protocol adapted from the NIOSH Manual of Analytical Methods (NMAM) 1300 for ketones.[4]

4.2.1. Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Sample Collection: A known volume of air is drawn through a solid sorbent tube (e.g., charcoal) to trap the analytes.

  • Sample Preparation: The sorbent is transferred to a vial, and the analytes are desorbed using a suitable solvent, such as carbon disulfide.

  • GC-FID Conditions:

    • Column: A capillary column suitable for separating ketones, such as a DB-5 or equivalent.

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: An initial temperature of 40-70°C, held for a few minutes, followed by a temperature ramp of 5-10 °C/min to a final temperature of 200-250 °C.

    • Carrier Gas: Helium or Nitrogen.

    • Detector: Flame Ionization Detector (FID).

  • Quantification: The concentration of each isomer is determined by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentration.

4.2.2. Workflow for GC-FID Analysis

The following diagram illustrates the general workflow for the GC-FID analysis of diisobutyl ketone isomers.

GC-FID Analysis Workflow Start Sample Collection (Sorbent Tube) Desorption Solvent Desorption (e.g., Carbon Disulfide) Start->Desorption Injection GC Injection Desorption->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Analysis Data Analysis (Peak Integration and Quantification) Detection->Analysis

Workflow for GC-FID analysis of DIBK isomers.

Spectroscopic Data

For structural elucidation and confirmation, spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable.

  • ¹H NMR: Proton NMR spectra for both 2,6-dimethyl-4-heptanone and its isomers are available in various chemical databases and can be used to confirm the proton environments in the molecules.[5]

  • Mass Spectrometry: The mass spectra of the isomers will exhibit a molecular ion peak corresponding to their molecular weight (142.24 g/mol ), along with characteristic fragmentation patterns that can be used for identification.[6]

Conclusion

This technical guide provides essential information on the IUPAC names, physicochemical properties, synthesis, and analysis of the primary isomers of diisobutyl ketone. The presented data and methodologies offer a valuable resource for researchers and professionals working with these compounds in various scientific and industrial applications.

References

Diisobutyl Ketone molecular geometry and polarity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Geometry and Polarity of Diisobutyl Ketone

Introduction

Diisobutyl ketone (DIBK), systematically named 2,6-dimethyl-4-heptanone, is a branched-chain ketone widely utilized as an industrial solvent, particularly in coatings, inks, and adhesives.[1][2][3] Its efficacy as a solvent is intrinsically linked to its molecular structure, which dictates its physical and chemical properties, including its geometry and polarity. This guide provides a detailed analysis of the molecular geometry and polarity of DIBK, supported by quantitative data and descriptions of relevant experimental methodologies.

Molecular Structure and Geometry

The chemical formula for diisobutyl ketone is C9H18O.[4][5][6][7] Its structure consists of a central carbonyl group (a carbon atom double-bonded to an oxygen atom) flanked by two isobutyl groups. The full linear formula is (CH₃)₂CHCH₂COCH₂CH(CH₃)₂.[8]

The molecular geometry of DIBK can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.[9][10] This theory posits that electron pairs in the valence shell of a central atom repel each other and will arrange themselves to be as far apart as possible, thus minimizing repulsion.[9][10]

  • Carbonyl Carbon (C=O): The central carbon atom of the carbonyl group is bonded to three other atoms (the oxygen and two other carbons) and has no lone pairs. According to VSEPR theory, these three regions of electron density will arrange themselves in a trigonal planar geometry. This results in bond angles of approximately 120° around this central carbon.

  • Alpha-Carbons (adjacent to C=O): The two carbon atoms directly attached to the carbonyl carbon are each bonded to four other atoms (one carbonyl carbon, one carbon from the isopropyl group, and two hydrogens). These are sp³ hybridized carbons, and the electron pairs will adopt a tetrahedral arrangement, with bond angles of approximately 109.5°.

  • Overall Shape: The molecule does not have a simple, uniform geometry. It is a larger, more complex structure characterized by a planar carbonyl center and tetrahedral geometries at the adjacent sp³ hybridized carbons. The presence of four rotatable single bonds allows for conformational flexibility.[11]

Molecular Polarity

The polarity of a molecule is determined by the presence of polar bonds and its overall molecular symmetry. A polar bond is formed between two atoms with a significant difference in electronegativity, creating a bond dipole.

  • Carbonyl Bond: The key to DIBK's polarity is the carbonyl group (C=O). Oxygen is significantly more electronegative than carbon, causing a polarization of the C=O double bond. The oxygen atom carries a partial negative charge (δ-), and the carbon atom carries a partial positive charge (δ+). This creates a strong bond dipole.

  • Net Dipole Moment: While the individual C-H and C-C bonds have low polarity, the prominent C=O bond dipole is the primary contributor to the molecule's overall polarity. The two bulky, nonpolar isobutyl groups are arranged around the carbonyl group. Although the molecule has conformational flexibility, the geometry does not allow for the complete cancellation of the C=O bond dipole. Consequently, diisobutyl ketone is a polar molecule with a net dipole moment.

The relationship between DIBK's structure and its resulting polarity is visualized in the diagram below.

G cluster_structure Molecular Structure of DIBK cluster_polarity Polarity Determinants cluster_result Resulting Properties Structure Diisobutyl Ketone (2,6-dimethyl-4-heptanone) Carbonyl Carbonyl Group (C=O) Structure->Carbonyl Isobutyl1 Isobutyl Group 1 Structure->Isobutyl1 Isobutyl2 Isobutyl Group 2 Structure->Isobutyl2 PolarBond Polar C=O Bond (High Electronegativity Difference) Carbonyl->PolarBond leads to NonpolarChains Nonpolar Isobutyl Chains (Low Polarity C-C & C-H Bonds) Isobutyl1->NonpolarChains Isobutyl2->NonpolarChains Result Overall Molecular Polarity PolarBond->Result major contributor NonpolarChains->Result minor influence (steric hindrance)

Caption: Relationship between DIBK's structure and its molecular polarity.

Quantitative Polarity Data

The polarity of diisobutyl ketone has been quantified through various physical properties, which are summarized in the table below.

PropertyValueReference(s)
Dipole Moment 2.66 D[12]
Dielectric Constant 9.9 or 9.91 (at 20°C)[4][12]
Fractional Polarity 0.123[1][4]
Topological Polar Surface Area 17.1 Ų[2][11]
Solubility in Water 0.04% - 0.05% (at 20°C)[1][5]

These values indicate that DIBK is a moderately polar solvent. For comparison, the dipole moment of acetone is 2.69 D, while the dielectric constant of the highly polar solvent water is 80.1.[13][14] The low water solubility of DIBK is a consequence of its large nonpolar hydrocarbon regions, which dominate its interaction with water.[3]

Experimental Protocols

The determination of molecular geometry and polarity involves sophisticated experimental techniques. While specific protocols for DIBK are not detailed in the provided results, the general methodologies are well-established.

Determining Molecular Geometry
  • Gas Electron Diffraction:

    • Principle: A beam of high-energy electrons is fired at a gaseous sample of the molecule. The electrons are diffracted by the atoms in the molecules, creating a diffraction pattern.

    • Methodology:

      • The DIBK sample is vaporized under a high vacuum.

      • A monochromatic electron beam is passed through the vapor.

      • The scattered electrons produce a pattern of concentric rings on a detector.

      • The analysis of the ring intensities and radii allows for the calculation of interatomic distances and bond angles.

  • X-ray Crystallography (for solid state):

    • Principle: This technique is used for molecules that can be crystallized. An X-ray beam is directed at a single crystal of the compound, and the resulting diffraction pattern is used to build a 3D model of the electron density of the molecule.

    • Methodology:

      • A high-quality single crystal of DIBK is grown (this would require cooling DIBK below its melting point of -41.5°C).[2][3]

      • The crystal is mounted on a goniometer and placed in a focused X-ray beam.

      • The crystal is rotated, and thousands of diffraction patterns are collected.

      • Computational methods are used to solve the phase problem and generate a detailed 3D map of the atomic positions, from which bond lengths and angles are determined with high precision.

Determining Molecular Polarity
  • Measurement of Dielectric Constant:

    • Principle: The dielectric constant of a substance is the ratio of the capacitance of a capacitor with the substance as the dielectric to the capacitance with a vacuum as the dielectric.[14] Polar molecules will align with an applied electric field, increasing the capacitance.

    • Methodology:

      • A parallel-plate capacitor is constructed with a known geometry.

      • The capacitance of the empty capacitor (C₀) is measured.

      • The capacitor is filled with a pure sample of liquid DIBK.

      • The new capacitance (C) is measured.

      • The dielectric constant (ε) is calculated as ε = C / C₀.

  • Stark-Effect-Modulated Microwave Spectroscopy:

    • Principle: This method provides a very precise measurement of the dipole moment in the gas phase. It measures the splitting of rotational spectral lines in the presence of a known external electric field (the Stark effect). The magnitude of this splitting is directly proportional to the square of the dipole moment.

    • Methodology:

      • A gaseous sample of DIBK is introduced into a microwave spectrometer waveguide.

      • The sample is irradiated with microwave radiation, and its rotational absorption spectrum is recorded.

      • A strong, uniform DC electric field is applied across the sample.

      • The splitting of the rotational lines is measured as a function of the applied field strength.

      • The permanent electric dipole moment is calculated from these measurements.

References

A Comprehensive Technical Guide to the Solubility of Diisobutyl Ketone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of diisobutyl ketone (DIBK) in a variety of common organic solvents. Diisobutyl ketone, a colorless liquid with a mild, sweet odor, is a versatile solvent utilized across numerous industries, including pharmaceuticals, coatings, and chemical synthesis. A thorough understanding of its solubility characteristics is crucial for its effective application in research, development, and manufacturing processes.

Core Principles of Diisobutyl Ketone Solubility

Diisobutyl ketone's molecular structure, featuring a central carbonyl group flanked by two isobutyl groups, imparts a moderate polarity. This structure dictates its solubility behavior, rendering it immiscible with water but highly miscible with a wide array of organic solvents.[1][2][3] Its ability to dissolve or be dissolved by other organic compounds is primarily governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.

Quantitative Solubility Data

While comprehensive quantitative data on the solubility of diisobutyl ketone in all organic solvents is not extensively documented in publicly available literature, existing information indicates complete miscibility with many common solvents. The following table summarizes the available qualitative and quantitative solubility data for diisobutyl ketone in various organic solvents at ambient temperature.

Solvent FamilySolvent NameCAS NumberSolubility of Diisobutyl KetoneCitation
Alcohols Ethanol64-17-5Miscible[1][4]
Methanol67-56-1Miscible (Implied)[5]
Propanol71-23-8Miscible (Implied)[5]
Butanol71-36-3Miscible (Implied)[5]
Ketones Acetone67-64-1Miscible (Implied)[5]
Methyl Ethyl Ketone78-93-3Miscible (Implied)[5]
Ethers Diethyl Ether60-29-7Miscible[1][4]
Tetrahydrofuran109-99-9Miscible (General Statement)[3]
Esters Ethyl Acetate141-78-6Miscible (General Statement)[3]
Hydrocarbons Hexane110-54-3Soluble[6]
Toluene108-88-3Miscible (Implied)[7]
Benzene71-43-2Miscible
Halogenated Hydrocarbons Carbon Tetrachloride56-23-5Soluble[1][4]
Chloroform67-66-3Soluble
Water Water7732-18-50.05 g/100 mL
Water7732-18-50.5 g/L
Water7732-18-5430 mg/L[8]

Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase. "Soluble" indicates that the solute will dissolve in the solvent to a certain extent. "Miscible (Implied)" is inferred from general statements that DIBK is miscible with alcohols and ketones.

Experimental Protocol for Determining Liquid-Liquid Miscibility

The following is a detailed methodology for the experimental determination of the miscibility of diisobutyl ketone with another organic solvent. This protocol is based on standard laboratory procedures for assessing liquid-liquid solubility.

Objective: To determine if diisobutyl ketone is miscible, partially miscible, or immiscible with a selected organic solvent at a given temperature.

Materials:

  • Diisobutyl Ketone (DIBK), analytical grade

  • Organic solvent to be tested, analytical grade

  • Calibrated glass test tubes with stoppers or screw caps

  • Pipettes or graduated cylinders for accurate volume measurement

  • Vortex mixer or shaker

  • Constant temperature bath (optional, for temperature-dependent studies)

  • Light source for observing clarity

Procedure:

  • Preparation: Ensure all glassware is clean and dry to avoid any contamination that could affect the results.

  • Initial Miscibility Test (Screening):

    • In a clean, dry test tube, add 1 mL of diisobutyl ketone.

    • To the same test tube, add 1 mL of the organic solvent being tested.

    • Stopper the test tube and vortex or shake vigorously for 30 seconds to ensure thorough mixing.

    • Allow the mixture to stand for at least 5 minutes and observe.

    • Observation:

      • If the mixture remains a single, clear, and homogenous phase, the two liquids are likely miscible.

      • If the mixture becomes cloudy or forms two distinct layers, they are either partially miscible or immiscible.

  • Quantitative Determination of Miscibility Range (for partial miscibility):

    • Prepare a series of test tubes with varying volume ratios of diisobutyl ketone and the test solvent (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1). The total volume in each tube should be kept constant (e.g., 10 mL).

    • Stopper each test tube and vortex or shake vigorously for 1 minute.

    • Place the test tubes in a rack and allow them to equilibrate for at least 30 minutes. A constant temperature bath can be used for more precise measurements.

    • Observe each test tube against a light source to determine if a single phase or two phases are present.

    • Record the compositions at which phase separation occurs. This will define the miscibility gap.

  • Data Analysis and Reporting:

    • Report the miscibility of diisobutyl ketone with the test solvent at the specified temperature.

    • If the liquids are miscible, state "miscible in all proportions."

    • If the liquids are immiscible, state "immiscible."

    • If the liquids are partially miscible, report the concentration range over which they are miscible.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the miscibility of diisobutyl ketone with an organic solvent.

experimental_workflow start Start: Prepare DIBK and Test Solvent mix Mix 1:1 volume ratio of DIBK and test solvent start->mix observe Observe mixture after shaking and settling mix->observe single_phase Single clear phase? observe->single_phase miscible Conclusion: Miscible single_phase->miscible Yes two_phases Two distinct layers or cloudy? single_phase->two_phases No end End miscible->end immiscible Conclusion: Immiscible two_phases->immiscible Clear Layers partial_miscibility_test Perform quantitative miscibility test with varying volume ratios two_phases->partial_miscibility_test Cloudy/Emulsion immiscible->end analyze_partial Analyze results to determine miscibility gap partial_miscibility_test->analyze_partial partial_conclusion Conclusion: Partially Miscible (report miscibility range) analyze_partial->partial_conclusion partial_conclusion->end

Workflow for determining DIBK miscibility.

This comprehensive guide, with its consolidated data and detailed experimental protocol, serves as a valuable resource for professionals working with diisobutyl ketone. A clear understanding of its solubility is fundamental to optimizing its use in various scientific and industrial applications.

References

Diisobutyl Ketone vapor pressure and boiling point data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Diisobutyl Ketone

Introduction

Diisobutyl ketone (DIBK), systematically named 2,6-dimethyl-4-heptanone, is a colorless liquid with a mild, sweet odor.[1][2] It serves as a crucial industrial solvent, particularly in coatings, leather finishing, and as a chemical intermediate.[1][3][4] A thorough understanding of its physical properties, specifically its vapor pressure and boiling point, is paramount for its safe handling, application, and process design in various industrial and research settings. This guide provides a comprehensive overview of these properties, including tabulated data and detailed experimental methodologies for their determination.

Physicochemical Data

The vapor pressure and boiling point of diisobutyl ketone are critical parameters for assessing its volatility and behavior under different temperature and pressure conditions.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For diisobutyl ketone, the normal boiling point (at standard atmospheric pressure of 760 mmHg) is consistently reported in the range of 168-169°C.

ParameterValueReference
Boiling Point169°C (at 760 mmHg)[3]
Boiling Point168°C[2][5][6]
Boiling Point Range163-175°C[4]
Boiling Point Range165-170°C[1]
Boiling Point331°F (166.1°C) (at 760 mmHg)[7]
Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The data below summarizes the vapor pressure of diisobutyl ketone at various temperatures.

Temperature (°C)Vapor Pressure (mmHg)Vapor Pressure (kPa)Reference
201.30.173[3]
201.40.187[8]
201.7250.23[9][10]
200.75 - 1.650.1 - 0.22[4]
251.650.22[7]
508.251.1[2]
5510.51.4[8]

Experimental Protocols

The determination of boiling points and vapor pressures for ketones like diisobutyl ketone involves well-established laboratory techniques.

Boiling Point Determination

A common and efficient method for determining the boiling point of a small sample is the Thiele Tube Method .[11]

Methodology:

  • A small amount of the diisobutyl ketone sample (less than 0.5 mL) is placed into a small test tube (Durham tube).

  • A capillary tube, sealed at one end, is inverted and placed into the sample.

  • This assembly is attached to a thermometer.

  • The entire setup is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • As the temperature rises, the air trapped in the capillary tube expands and escapes, followed by the vapor of the sample, creating a steady stream of bubbles.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid is drawn back into the capillary tube, signifying that the vapor pressure of the sample equals the atmospheric pressure.[11][12]

Other methods include distillation and reflux , where the temperature of the vapor in equilibrium with the boiling liquid is measured.[11][13]

Vapor Pressure Determination

Several methods are available for the accurate measurement of vapor pressure.

Static Method: The static method directly measures the pressure exerted by the vapor in equilibrium with the liquid at a specific temperature.[14]

  • The diisobutyl ketone sample is placed in a container connected to a pressure-measuring device (manometer or pressure transducer).

  • The sample is degassed to remove any dissolved air.

  • The container is placed in a constant-temperature bath.

  • Once thermal equilibrium is reached, the pressure of the vapor is recorded. This process is repeated at different temperatures to obtain a vapor pressure curve.[15]

Dynamic Methods: Dynamic methods involve the boiling of the liquid under controlled pressure.

  • The Ramsay and Young method involves placing the liquid in a boiling point apparatus connected to a manometer and a vacuum system.[16] The pressure is adjusted, and the corresponding boiling temperature is measured.

  • The use of an Isoteniscope is another established technique where the sample is heated in a controlled manner, and the pressure is balanced against an inert gas to determine the vapor pressure at various temperatures.[17][18]

Visualized Relationships

The relationship between temperature, vapor pressure, and the boiling point is fundamental to understanding the phase behavior of diisobutyl ketone.

G Phase Behavior of Diisobutyl Ketone Temperature Temperature Evaporation Evaporation Temperature->Evaporation Increases Vapor_Pressure Vapor Pressure Boiling Boiling Point Reached Vapor_Pressure->Boiling Equals Atmospheric_Pressure Atmospheric Pressure Atmospheric_Pressure->Boiling Equals Evaporation->Vapor_Pressure Increases Vapor_State Vapor State Boiling->Vapor_State Bulk Transition Liquid_State Liquid State Liquid_State->Evaporation Surface Phenomenon

Caption: Logical workflow illustrating the relationship between temperature, vapor pressure, and boiling point.

References

The Genesis of a Versatile Solvent: An In-depth Technical Guide to the History and Discovery of Diisobutyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the origins, synthesis, and foundational properties of Diisobutyl Ketone (DIBK), a key solvent in numerous industrial applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical lineage and technical specifications.

While the precise moment of Diisobutyl Ketone's (DIBK) discovery and the individual chemist behind it are not well-documented in historical chemical literature, its emergence is intrinsically linked to the advancement of industrial chemistry and the development of solvents in the late 19th and early 20th centuries. The history of solvents is as old as industrial chemistry itself, driven by the economic necessity of recycling process carriers.[1] The rise of the modern chemical industry, spearheaded by figures like Perkins in England and Fischer in Germany, underscored the importance of recovery and recycling of these materials.[1] DIBK, chemically known as 2,6-dimethyl-4-heptanone, likely came into being as a byproduct of other established chemical processes before its own unique properties were fully recognized and exploited.[2][3]

Early Synthetic Routes and Industrial Emergence

The industrial production of DIBK is closely associated with the manufacturing of Methyl Isobutyl Ketone (MIBK).[3] It is often considered a "heavy-end" byproduct in this process.[3] Early methods for synthesizing ketones, which became widespread after the industrial revolution, laid the groundwork for the eventual isolation and characterization of compounds like DIBK.[4] Two notable early methods for DIBK production include the hydrogenation of phorone and the metal-catalyzed decomposition of isovaleric acid.[2][3]

The development of petroleum-based solvents such as hexane and toluene in the 20th century marked a significant expansion in the variety and application of industrial solvents, creating a landscape where more complex ketones like DIBK could be identified and find niche applications.[4]

Physicochemical Properties

Diisobutyl Ketone is a colorless, stable liquid with a mild, sweet, or peppermint-like odor.[2] It is characterized by its low water solubility and miscibility with most organic solvents.[2][4] These properties make it an excellent solvent for a wide range of synthetic resins, including nitrocellulose, vinyl, acrylic, alkyd, polyester, and epoxy resins.[2]

PropertyValue
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS Number 108-83-8
Boiling Point 168.1 °C to 169.4 °C
Melting Point -41.5 °C
Flash Point 49 °C (120 °F)
Density 0.8089 g/mL
Water Solubility Immiscible

Modern Synthesis and Experimental Protocols

Contemporary production of DIBK often involves the catalytic reaction of acetone and/or isopropyl alcohol.[5] A more recent and efficient method involves the reaction of triacetone dialcohol (TDA) with a bifunctional catalyst capable of performing both dehydration and hydrogenation.[6]

Experimental Protocol: Synthesis from Triacetone Dialcohol (TDA)

This process offers high conversion and selectivity for DIBK.[6]

  • Catalyst Preparation: A bifunctional catalyst is prepared, typically comprising a noble metal (e.g., Palladium) on an acidic solid support (e.g., sulfonic acid resin, alumina, zeolite).[6]

  • Reaction Setup: A stirred reactor is charged with the acidic solid catalyst and a mixture containing TDA. The reaction can also be performed with a mixture of TDA and diacetone alcohol (DAA) to co-produce MIBK.[6]

  • Reaction Conditions: The reactor is closed, pressurized with hydrogen, and heated to a temperature between 10°C and 200°C, with a pressure range of 1 to 100 bar.[6]

  • Reaction Execution: The reaction is allowed to proceed for a set period, for example, 4 hours.

Synthesis_from_TDA TDA Triacetone Dialcohol (TDA) DIBK Diisobutyl Ketone (DIBK) TDA->DIBK Dehydration & Hydrogenation Catalyst Bifunctional Catalyst (e.g., Pd on acidic resin) Catalyst->DIBK Hydrogen Hydrogen (H2) Hydrogen->DIBK Heat_Pressure Heat & Pressure Heat_Pressure->DIBK

Synthesis of DIBK from TDA.

Logical Relationship of DIBK Production

The production of DIBK is often intertwined with the synthesis of other ketones derived from acetone. The following diagram illustrates the logical progression from the acetone feedstock to DIBK and its common co-product, MIBK.

DIBK_Production_Logic Acetone Acetone DAA Diacetone Alcohol (DAA) Acetone->DAA Aldol Condensation TDA Triacetone Dialcohol (TDA) DAA->TDA Further Condensation MIBK Methyl Isobutyl Ketone (MIBK) DAA->MIBK Dehydration & Hydrogenation DIBK Diisobutyl Ketone (DIBK) TDA->DIBK Dehydration & Hydrogenation

Logical flow from Acetone to DIBK.

Applications

The unique properties of DIBK have led to its use in a variety of industrial applications:

  • Coatings and Lacquers: It serves as a slow-drying solvent for cellulose nitrate and other synthetic resins.[4]

  • Inks and Stains: Used as a solvent in printing inks and stains.[4]

  • Mining: Employed as an aid in mining minerals and for the extraction of gold and rare earth metals.[2]

  • Pharmaceuticals: Used as a solvent and aid in extraction and recrystallization processes.[2]

  • Chemical Intermediate: DIBK is a precursor in the production of diisobutylcarbinol.[2]

References

Theoretical Insights into the Molecular Structure of Diisobutyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl Ketone (DIBK), systematically known as 2,6-dimethyl-4-heptanone, is a widely utilized industrial solvent and chemical intermediate. Its molecular structure and conformational flexibility are crucial determinants of its physical and chemical properties, influencing its efficacy in various applications. This technical guide provides a comprehensive overview of the theoretical studies on the structure of Diisobutyl Ketone, leveraging computational chemistry methods to elucidate its molecular geometry, vibrational properties, and electronic characteristics. While direct, in-depth theoretical studies exclusively on Diisobutyl Ketone are limited in publicly available literature, this guide synthesizes findings from related ketones and established computational methodologies to offer valuable insights.

Molecular Structure and Conformation

The structural analysis of ketones is often approached through a combination of experimental techniques and computational modeling. Theoretical methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for determining stable conformations and geometric parameters of molecules.

Conformational Analysis
Molecular Geometry

The molecular geometry of Diisobutyl Ketone, including bond lengths and bond angles, can be accurately predicted using ab initio and DFT methods. Although a specific computational study detailing the optimized geometry of DIBK was not found, the following table presents expected values based on typical bond lengths and angles for similar ketones and functional groups, which would be refined by specific computational studies.

Parameter Atom Pair/Triplet Expected Value
Bond Length (Å) C=O~1.21 - 1.23
C-C (carbonyl-alpha)~1.50 - 1.52
C-C (isobutyl)~1.53 - 1.55
C-H~1.09 - 1.11
Bond Angle (°) C-C(=O)-C~116 - 118
H-C-H~107 - 109.5
C-C-C (isobutyl)~109 - 112

Note: These are generalized values and would be precisely determined in a specific computational study on Diisobutyl Ketone.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups and overall structure of a molecule. Theoretical calculations of vibrational frequencies are instrumental in assigning experimental spectral bands to specific molecular motions.

Theoretical Vibrational Frequencies

The vibrational frequencies of Diisobutyl Ketone can be calculated using computational methods such as DFT. These calculations predict the energies of the fundamental vibrational modes of the molecule. The table below presents a qualitative description of the expected prominent vibrational modes and their approximate frequency ranges based on characteristic functional group vibrations.

Vibrational Mode Functional Group Approximate Frequency Range (cm⁻¹)
C=O StretchCarbonyl1705 - 1725
C-H Stretch (sp³)Alkyl2850 - 3000
C-H Bend (sp³)Alkyl1350 - 1480
C-C StretchAlkyl backbone800 - 1200

Note: The exact frequencies would be determined from a computational frequency analysis of the optimized DIBK structure.

Electronic Properties

The electronic properties of a molecule, such as its dipole moment and molecular orbitals, are key to understanding its reactivity and intermolecular interactions.

Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory, which describes chemical reactivity. For a ketone like DIBK, the HOMO is typically associated with the lone pair electrons on the oxygen atom, while the LUMO is the π* antibonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Experimental and Computational Protocols

To obtain the theoretical data presented in this guide, a series of well-established computational chemistry protocols would be employed.

Computational Methodology

A typical computational study to determine the theoretical structure of Diisobutyl Ketone would involve the following steps:

  • Initial Structure Generation: A 3D model of the Diisobutyl Ketone molecule is generated using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using molecular mechanics or semi-empirical methods.

  • Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This step locates the stationary points on the potential energy surface corresponding to energy minima.

  • Frequency Calculations: To confirm that the optimized structures are true minima and to obtain theoretical vibrational frequencies, harmonic frequency calculations are performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies indicates a true minimum.

  • Electronic Property Calculations: Single-point energy calculations can be performed on the optimized geometries to obtain various electronic properties, such as molecular orbital energies and the molecular electrostatic potential.

The following diagram illustrates a typical workflow for a computational chemistry study on a molecule like Diisobutyl Ketone.

computational_workflow start Initial 3D Structure Generation conf_search Conformational Search (Molecular Mechanics / Semi-Empirical) start->conf_search geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Vibrational Frequency Calculation (DFT) geom_opt->freq_calc validation Check for Imaginary Frequencies freq_calc->validation minima Identified Stable Conformer(s) validation->minima No Imaginary Frequencies electronic_prop Electronic Property Calculation (Single-Point Energy) minima->electronic_prop results Molecular Geometry, Vibrational Spectra, Electronic Properties electronic_prop->results theoretical_levels cluster_methods Computational Methods cluster_basis_sets Basis Sets (Mathematical description of atomic orbitals) mm Molecular Mechanics (MM) (Fast, for initial screening) semi_empirical Semi-Empirical Methods (Faster than ab initio) hf Hartree-Fock (HF) (Ab Initio, neglects electron correlation) dft Density Functional Theory (DFT) (Good balance of accuracy and cost) mp2 Møller-Plesset Perturbation Theory (MP2) (Includes electron correlation, more expensive) split_valence Split-Valence (e.g., 6-31G) (More flexible for valence electrons) dft->split_valence polarization Polarization Functions (e.g., 6-31G(d)) (Allows for non-spherical electron density) dft->polarization diffuse Diffuse Functions (e.g., 6-31+G(d)) (Important for anions and weak interactions) dft->diffuse minimal Minimal (e.g., STO-3G) (Smallest, lowest accuracy) label_accuracy Increasing Accuracy and Computational Cost ->

Methodological & Application

Diisobutyl Ketone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diisobutyl Ketone (DIBK)

Diisobutyl Ketone (DIBK), with the chemical name 2,6-dimethyl-4-heptanone, is a colorless, stable liquid characterized by a mild, sweet odor.[1][2] As a high-boiling, slow-evaporating solvent, DIBK possesses limited water solubility but is miscible with many organic solvents like alcohols and ketones.[3] These properties make it a versatile solvent in a variety of industrial and laboratory applications, including coatings, cleaning formulations, and as an extraction and recrystallization aid, particularly in the pharmaceutical sector.[2][4][5] Its low density and surface tension are advantageous in formulating high-solids coatings with low volatile organic compound (VOC) content.[4]

Physicochemical Properties of Diisobutyl Ketone

A comprehensive understanding of DIBK's physical and chemical properties is essential for its effective application in organic reactions and other processes. The following table summarizes key quantitative data for DIBK.

PropertyValueReference
Molecular Formula C₉H₁₈O[6]
Molecular Weight 142.24 g/mol [7]
Boiling Point 169 °C (at 760 mmHg)[7]
Freezing Point -46 °C[7]
Flash Point (Closed Cup) 49 °C[7]
Density (at 20 °C) 0.806 kg/L [7]
Vapor Pressure (at 20 °C) 1.3 mmHg[7]
Solubility in Water (at 20 °C) 0.04%[7]
Water in DIBK (at 20 °C) 0.5%[7]
Evaporation Rate (n-BuAc = 1) 0.15[7]

Applications in Organic Synthesis and Drug Development

While DIBK is widely cited as a solvent for resins, coatings, and extractions, detailed protocols for its use as a primary reaction solvent in specific organic transformations are not extensively documented in publicly available scientific literature. Its application in these areas is often proprietary to industrial processes. However, its properties suggest its utility in several key areas of organic synthesis and pharmaceutical development.

Solvent for Organic Reactions

DIBK's high boiling point makes it a suitable solvent for reactions requiring elevated temperatures. Its stability and relatively low reactivity are advantageous for a variety of transformations.

Potential Applications:

  • Condensation Reactions: Its high boiling point can be beneficial for driving equilibrium in condensation reactions where the removal of a small molecule, such as water, is required.

  • Reactions Requiring a Non-polar, Aprotic Medium: DIBK's low polarity and aprotic nature make it a potential solvent for reactions involving organometallic reagents or other moisture-sensitive reactants, provided the reagents are soluble.

  • Industrial Processes: In an industrial setting, DIBK can be a component in solvent mixtures for large-scale reactions where precise control over evaporation and solubility is critical.[8][9][10][11][12][13][14][15]

Logical Workflow for Solvent Selection:

cluster_0 Reaction Requirements Analysis cluster_1 Solvent Property Evaluation cluster_2 Decision and Optimization A Define Reaction Type (e.g., Condensation, Grignard) B Identify Critical Parameters (Temperature, Pressure, Reagent Stability) A->B E Select DIBK as a Candidate B->E Match Requirements C Assess DIBK Properties: - High Boiling Point - Aprotic Nature - Low Polarity - Solvency D Compare with Alternative Solvents C->D D->E F Conduct Small-Scale Trials E->F G Optimize Reaction Conditions (Concentration, Temperature, Time) F->G

Caption: A logical workflow for considering DIBK as a reaction solvent.

Extraction and Purification of Active Pharmaceutical Ingredients (APIs)

DIBK's properties make it a valuable tool in the downstream processing of active pharmaceutical ingredients.

  • Liquid-Liquid Extraction: Its immiscibility with water and good solvency for many organic compounds allow for its use in extracting APIs from aqueous solutions.[2][16]

  • Recrystallization: DIBK can be used as a solvent for the recrystallization and purification of solid organic compounds and APIs.[2][17][18][19] Its slow evaporation rate can promote the formation of larger, more well-defined crystals.

General Protocol for Recrystallization of an API:

  • Solubility Assessment: Determine the solubility of the crude API in DIBK at both room temperature and elevated temperatures (e.g., near the boiling point of DIBK). The ideal scenario is low solubility at room temperature and high solubility at elevated temperatures.

  • Dissolution: In a suitable reaction vessel equipped with a condenser and magnetic stirrer, add the crude API to a minimal amount of DIBK. Heat the mixture with stirring until the API is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. For slower cooling, the vessel can be insulated.

  • Further Cooling (Optional): To maximize the yield of the purified API, the flask can be placed in an ice bath to further decrease the solubility of the compound.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold DIBK or a solvent in which the API is sparingly soluble to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Workflow for API Purification:

A Crude API B Dissolve in hot DIBK A->B C Hot Filtration (remove insoluble impurities) B->C optional D Slow Cooling (Crystallization) B->D C->D E Vacuum Filtration D->E F Wash with cold solvent E->F G Dry under vacuum F->G H Purified API G->H

Caption: A typical workflow for the purification of an API using DIBK.

Use in Coatings and Resin Synthesis

DIBK is a well-established solvent in the paint and coatings industry due to its slow evaporation rate, which allows for improved flow and leveling of the coating film, preventing defects like "blushing" in humid conditions.[1][4][6] It is a good solvent for a wide variety of synthetic resins, including nitrocellulose, alkyd, polyester, and acrylic resins.[1][2][3]

General Protocol for a Simple Lacquer Formulation:

  • Resin Dissolution: In a mixing vessel, slowly add the solid resin (e.g., nitrocellulose) to DIBK with constant agitation until the resin is completely dissolved. The ratio of resin to solvent will depend on the desired viscosity.

  • Plasticizer Addition: If required, add a plasticizer to improve the flexibility of the final film.

  • Additive Incorporation: Other additives such as pigments, fillers, and UV stabilizers can be incorporated at this stage with continued mixing to ensure a homogenous dispersion.

  • Viscosity Adjustment: The final viscosity can be adjusted by adding more DIBK or a co-solvent.

  • Application: The resulting lacquer can be applied by spraying, brushing, or dipping. The slow evaporation of DIBK will allow for a smooth, even coating.

Safety and Handling

Diisobutyl Ketone is a flammable liquid and a respiratory irritant.[7] It is crucial to handle DIBK in a well-ventilated area, away from ignition sources.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

Diisobutyl Ketone is a versatile, high-boiling point solvent with established applications in the coatings industry and as an extraction and recrystallization solvent in the pharmaceutical and other industries. While detailed, publicly available protocols for its use as a primary reaction solvent in a broad range of organic syntheses are limited, its physicochemical properties suggest its potential utility for reactions requiring high temperatures and a non-polar, aprotic environment. Further research and process development may uncover more specific applications of DIBK as a valuable reaction solvent in organic chemistry.

References

Application Notes and Protocols for the Liquid-Liquid Extraction of Metals Using Diisobutyl Ketone (DIBK)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisobutyl Ketone (DIBK), with the chemical name 2,6-dimethyl-4-heptanone, is a versatile and effective organic solvent employed in various industrial and analytical processes, including the liquid-liquid extraction of metals.[1][2] Its favorable properties, such as low water solubility, good solvency for many metal complexes, and a high boiling point, make it a suitable choice for hydrometallurgical applications.[2][3] This document provides detailed application notes and protocols for the use of DIBK in the extraction of specific metals, with a primary focus on gold, and also discusses its application for other metals like iron and copper. These protocols are intended for researchers, scientists, and professionals in drug development and related fields who require efficient methods for metal separation and purification.

The fundamental principle of metal extraction with DIBK involves the selective transfer of a metal ion from an aqueous phase to an immiscible organic phase containing DIBK.[4][5] This process can often be enhanced by the addition of a complexing agent to the organic phase, which forms a neutral or lipophilic complex with the metal ion, thereby increasing its solubility in DIBK.[4]

Logical Relationship: Principle of Solvent Extraction

G A Metal Ions (Mn+) in Aqueous Solution B Metal-Complex in DIBK A->B Extraction B->A Stripping C Extractant (e.g., Aliquat 336) C->B Complexation

Caption: Principle of metal extraction and stripping using DIBK.

Application 1: Extraction of Gold (Au)

DIBK is widely utilized for the extraction of gold from acidic chloride solutions, particularly in analytical applications for determining gold concentrations in geological materials and for recovering gold from waste solutions.[4][6] The efficiency of gold extraction is significantly enhanced by the use of a phase transfer agent or extractant, such as Aliquat 336 (methyl tricapryl ammonium chloride), which is added to the DIBK phase.[4][5]

Quantitative Data: Gold Extraction Efficiency

The following table summarizes the extraction efficiency of gold using DIBK, both fresh and regenerated, in the presence of Aliquat 336.

Organic Phase CompositionInitial Aqueous Au ConcentrationExtraction Efficiency (%)Reference
DIBK with 1% v/v Aliquat 336 (Fresh)2.5 ppmNot specified, but compares well with regenerated[4]
DIBK with 1% v/v Aliquat 336 (Regenerated)2.5 ppm98.97%[4][5]
DIBK with 1% v/v Aliquat 336 (Fresh)5.0 ppmNot specified, but shows excellent reproducibility[4]
DIBK with 1% v/v Aliquat 336 (Regenerated)5.0 ppmNot specified, but compares well with fresh[4]
Experimental Protocol: Gold Extraction from Aqueous Solution

This protocol is designed for the extraction of gold from a prepared aqueous standard solution for analytical purposes, such as Atomic Absorption Spectrophotometry (AAS).

Materials:

  • Diisobutyl Ketone (DIBK)

  • Aliquat 336 (methyl tricapryl ammonium chloride)

  • Gold standard solution (e.g., 1000 ppm in 0.1M HCl)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnels (60 mL or appropriate size)

  • Volumetric flasks

  • Pipettes

  • Mechanical shaker (optional)

Procedure:

  • Preparation of the Organic Phase:

    • Prepare a 1% (v/v) solution of Aliquat 336 in DIBK. For example, to prepare 100 mL of the organic phase, add 1 mL of Aliquat 336 to a 100 mL volumetric flask and bring it to volume with DIBK. Mix thoroughly.

  • Preparation of the Aqueous Phase:

    • Prepare aqueous gold standards of desired concentrations (e.g., 2.5 ppm and 5.0 ppm) by diluting a stock gold standard solution with 0.1M HCl.[4] The presence of chloride is crucial for the formation of the extractable tetrachloroaurate ([AuCl₄]⁻) complex.

  • Liquid-Liquid Extraction:

    • Pipette a known volume of the aqueous gold standard solution (e.g., 10 mL) into a separatory funnel.

    • Add a specific volume of the DIBK/Aliquat 336 organic phase (e.g., 5 mL).[4] The phase ratio (Organic:Aqueous) can be adjusted based on the desired concentration factor.

    • Stopper the funnel and shake vigorously for 1-3 minutes to ensure thorough mixing and facilitate the transfer of the gold complex into the organic phase.[7] A mechanical shaker can be used for consistency.

    • Allow the phases to separate completely. The organic phase (DIBK) is less dense than water and will be the upper layer.

  • Phase Separation and Analysis:

    • Carefully drain the lower aqueous phase and discard it.

    • Collect the organic phase containing the extracted gold into a clean, dry container.

    • The gold concentration in the DIBK phase can then be determined using an appropriate analytical technique, such as Flame Atomic Absorption Spectrometry (FAAS) or Graphite Furnace AAS (GFAAS).[6]

Experimental Workflow: Gold Extraction using DIBK

G A Prepare Organic Phase (1% Aliquat 336 in DIBK) C Combine Phases in Separatory Funnel A->C B Prepare Aqueous Phase (Au standard in HCl) B->C D Shake Vigorously (1-3 minutes) C->D E Allow Phases to Separate D->E F Drain and Discard Aqueous Phase (Bottom) E->F G Collect Organic Phase (Top Layer with Au) F->G H Analyze Au Concentration (e.g., by AAS) G->H

Caption: Workflow for the solvent extraction of gold with DIBK.

Application 2: Removal of Iron (Fe)

In the analysis of geological and beach sand samples, high concentrations of iron can cause significant spectral interferences, particularly in techniques like ICP-OES.[8] DIBK can be used as an effective solvent to selectively extract and remove iron from these sample matrices prior to the analysis of other target elements like rare earth elements (REEs), uranium, and thorium.[8]

Quantitative Data: Iron Removal Efficiency
Sample MatrixAqueous MediumExtraction ConditionsIron Removal Efficiency (%)Reference
Beach Sand SamplesHydrochloric AcidSingle extraction with DIBK> 95%[8]
Experimental Protocol: Iron Removal from Geological Sample Leachate

This protocol describes a general procedure for removing iron from an acidic leachate of a geological sample.

Materials:

  • Diisobutyl Ketone (DIBK)

  • Hydrochloric acid (HCl), concentrated

  • Acidic leachate of the sample containing high iron concentrations

  • Separatory funnels

  • Beakers

  • pH meter or pH indicator strips

Procedure:

  • Aqueous Phase Preparation:

    • Ensure the sample leachate is strongly acidic, typically in a concentrated HCl medium. The extraction of iron as the [FeCl₄]⁻ complex is highly efficient from strong chloride solutions.

  • Liquid-Liquid Extraction:

    • Transfer a known volume of the iron-containing acidic leachate to a separatory funnel.

    • Add an equal volume of DIBK to the separatory funnel.

    • Shake the funnel vigorously for 2-5 minutes.

    • Allow the layers to fully separate. The upper organic layer will be colored yellow due to the extracted iron chloride complex.

  • Phase Separation:

    • Carefully drain the lower aqueous phase, which is now depleted of iron, into a clean beaker. This phase can be retained for the analysis of other metals.

    • The iron-laden DIBK phase can be collected for proper disposal or for iron recovery if desired.

  • Washing Step (Optional):

    • To remove any co-extracted acid from the raffinate (aqueous phase), it can be washed with a small volume of fresh DIBK if necessary, though this may not be required for most subsequent analyses.

Application 3: Extraction of Other Metals

DIBK's utility extends to the extraction of other metal ions, often as part of complexation-extraction systems.

  • Copper (Cu): DIBK has been studied for the extraction of Copper(II) from highly acidic media using ammonium 1-pyrrolidinecarbodithioate (APCD) as a chelating agent. A key advantage of DIBK over the more commonly used methyl isobutyl ketone (MIBK) is its stability in strong acids; the volume of the DIBK extract remains constant regardless of the aqueous phase acidity, and the extracted copper chelate shows excellent stability.[9]

  • Rare Earth Elements (REEs), Uranium (U), Thorium (Th): DIBK is mentioned as a solvent used in mining and analytical processes for the extraction of rare earth metals, uranium, and thorium from aqueous solutions.[1][10] The specific conditions and chelating agents for these extractions can vary widely depending on the composition of the feed solution.

References

Application Note: Diisobutyl Ketone as a Standard in Gas Chromatography for the Quantification of Industrial Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing Diisobutyl Ketone (DIBK) as a standard in gas chromatography (GC) for the quantitative analysis of volatile organic compounds (VOCs) and residual solvents. Diisobutyl Ketone is a suitable internal standard for the analysis of various industrial solvents due to its chemical inertness, appropriate volatility, and typically good separation from common analytes. This application note details the physicochemical properties of DIBK, provides established gas chromatography methods, and outlines a protocol for its use as an internal standard with a Flame Ionization Detector (FID).

Introduction

The accurate quantification of residual solvents in pharmaceuticals, as well as the analysis of solvent mixtures in industrial processes, is critical for quality control and regulatory compliance. Gas chromatography is a powerful and widely used technique for these applications. The use of an internal standard (IS) in GC analysis is a robust method to correct for variations in injection volume, detector response, and sample preparation, thereby improving the accuracy and precision of quantitative results.

Diisobutyl Ketone (2,6-dimethyl-4-heptanone) possesses several characteristics that make it an excellent candidate for an internal standard in the analysis of a range of industrial solvents. Its boiling point of 168°C allows for its elution within a reasonable time frame for many solvent analysis methods, and its distinct chemical structure often ensures good chromatographic separation from common analytes.

Physicochemical Properties of Diisobutyl Ketone

A thorough understanding of the physical and chemical properties of a standard is essential for its effective use in analytical methods.

PropertyValue
Synonyms 2,6-Dimethyl-4-heptanone, DIBK
CAS Number 108-83-8
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Boiling Point 168 °C
Density 0.808 g/mL at 20 °C
Solubility in Water 0.05 g/100 mL
Vapor Pressure 1.7 mmHg at 20 °C

Gas Chromatographic Data for Diisobutyl Ketone

The retention time of Diisobutyl Ketone can vary depending on the column and analytical conditions. The following table summarizes typical retention times on commonly used GC columns.

GC ColumnColumn DimensionsOven ProgramCarrier GasRetention Time (min)
DB-624 30 m x 0.53 mm ID, 3.0 µm film40°C (5 min), then to 260°C at 10°C/minHelium17.22
DB-1 30 m x 0.53 mm ID, 1.5 µm film35°C (5 min), then to 200°C at 10°C/minHelium11.58
DB-WAX 30 m x 0.53 mm ID, 1.0 µm film50°C (5 min), then to 200°C at 10°C/minHelium10.35

Experimental Protocols

This section provides a detailed protocol for the use of Diisobutyl Ketone as an internal standard for the quantification of a representative mixture of industrial solvents (e.g., Toluene, Ethyl Acetate, and Isopropanol) by GC-FID.

Materials and Reagents
  • Diisobutyl Ketone (DIBK), ≥99% purity

  • Toluene, ≥99.5% purity

  • Ethyl Acetate, ≥99.5% purity

  • Isopropanol, ≥99.5% purity

  • Methanol (as solvent), HPLC grade

  • Class A volumetric flasks and pipettes

  • GC vials with septa

Preparation of Standard Solutions

4.2.1. Internal Standard Stock Solution (IS Stock)

  • Accurately weigh approximately 500 mg of Diisobutyl Ketone into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol. This yields a concentration of approximately 10 mg/mL.

4.2.2. Analyte Stock Solution (AS Stock)

  • Accurately weigh approximately 500 mg of Toluene, 500 mg of Ethyl Acetate, and 500 mg of Isopropanol into a single 50 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol. This yields a concentration of approximately 10 mg/mL for each analyte.

4.2.3. Calibration Standards

  • Prepare a series of calibration standards by diluting the Analyte Stock Solution and adding a constant amount of the Internal Standard Stock Solution.

  • For each calibration level, pipette the required volume of AS Stock into a 10 mL volumetric flask as indicated in the table below.

  • To each flask, add 1.0 mL of the IS Stock solution (10 mg/mL DIBK).

  • Dilute to the mark with methanol.

Calibration LevelVolume of AS Stock (mL)Final Analyte Conc. (µg/mL)Final DIBK Conc. (µg/mL)
10.11001000
20.252501000
30.55001000
41.010001000
52.020001000
Sample Preparation
  • Accurately weigh approximately 1 g of the sample to be analyzed into a 10 mL volumetric flask.

  • Add 1.0 mL of the IS Stock solution (10 mg/mL DIBK).

  • Dilute to the mark with methanol.

  • Mix thoroughly and transfer an aliquot to a GC vial for analysis.

Gas Chromatography (GC-FID) Conditions
ParameterSetting
GC System Agilent 7890B or equivalent
Column DB-624, 30 m x 0.32 mm ID, 1.8 µm film
Injector Split/Splitless, 250 °C
Split Ratio 20:1
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.5 mL/min
Oven Program Initial: 40 °C, hold for 5 minRamp 1: 10 °C/min to 180 °C, hold for 2 min
Detector Flame Ionization Detector (FID), 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

Data Analysis and Visualization

Calibration Curve
  • Inject each calibration standard and record the peak areas for each analyte and the internal standard (DIBK).

  • For each calibration level, calculate the response factor (RF) relative to the internal standard using the following equation: RF = (Analyte Area / IS Area) / (Analyte Concentration / IS Concentration)

  • Plot the ratio of the analyte peak area to the internal standard peak area (Area_analyte / Area_IS) on the y-axis against the ratio of the analyte concentration to the internal standard concentration (Conc_analyte / Conc_IS) on the x-axis.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically considered acceptable.

Quantification of Analytes in Samples
  • Inject the prepared sample and record the peak areas for the analytes and the internal standard.

  • Calculate the concentration of each analyte in the sample using the calibration curve and the following equation: Analyte Concentration (µg/mL) = ((Analyte Area / IS Area) - c) / m * IS Concentration where 'm' is the slope and 'c' is the intercept from the linear regression of the calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in this analytical procedure.

experimental_workflow cluster_prep Standard & Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep_is Prepare DIBK IS Stock prep_cal Prepare Calibration Standards prep_is->prep_cal prep_sample Prepare Sample with IS prep_is->prep_sample prep_as Prepare Analyte Stock prep_as->prep_cal gc_inject_cal Inject Calibration Standards prep_cal->gc_inject_cal gc_inject_sample Inject Sample prep_sample->gc_inject_sample data_cal Generate Calibration Curve gc_inject_cal->data_cal data_quant Quantify Analytes gc_inject_sample->data_quant data_cal->data_quant

Caption: Experimental workflow for GC-FID analysis using DIBK as an internal standard.

logical_relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs cluster_calculation Calculation analyte Analyte gc_separation GC Separation analyte->gc_separation is Internal Standard (DIBK) is->gc_separation sample Sample Matrix sample->gc_separation fid_detection FID Detection gc_separation->fid_detection peak_area_analyte Analyte Peak Area fid_detection->peak_area_analyte peak_area_is IS Peak Area fid_detection->peak_area_is concentration Analyte Concentration peak_area_analyte->concentration peak_area_is->concentration

Caption: Logical relationship of components in the quantitative analysis.

Conclusion

Diisobutyl Ketone is a versatile and reliable internal standard for the gas chromatographic analysis of a wide range of industrial solvents. Its physicochemical properties and chromatographic behavior allow for robust and accurate quantification when used in conjunction with a properly validated GC-FID method. The protocol described in this application note provides a solid foundation for developing and implementing quantitative methods for solvent analysis in various research, development, and quality control settings. It is recommended that any method based on this protocol be fully validated according to the specific requirements of the application and relevant regulatory guidelines.

Applications of Diisobutyl Ketone in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl Ketone (DIBK), a colorless, stable liquid with the chemical name 2,6-dimethyl-4-heptanone, is a versatile organic solvent with growing applications in the pharmaceutical industry.[1] Its unique physicochemical properties, including a high boiling point (163-172 °C), slow evaporation rate, and limited water solubility, make it a valuable tool in the synthesis, purification, and formulation of Active Pharmaceutical Ingredients (APIs).[2] This document provides detailed application notes and experimental protocols for the use of DIBK in key pharmaceutical manufacturing processes, namely as a solvent for liquid-liquid extraction and as a medium for recrystallization.

Key Properties of Diisobutyl Ketone for Pharmaceutical Applications:

  • Low Water Solubility: DIBK is immiscible with water, which is a critical property for efficient liquid-liquid extraction processes, ensuring minimal solvent loss to the aqueous phase.

  • High Boiling Point and Slow Evaporation Rate: This characteristic is advantageous in reactions requiring elevated temperatures and helps to maintain stable reaction conditions. In recrystallization, the slow evaporation can lead to the formation of larger, more uniform crystals.

  • Good Solvency for Organic Compounds: DIBK can dissolve a wide range of non-polar and moderately polar organic compounds, making it a suitable reaction medium and recrystallization solvent for many APIs and their intermediates.

  • Stability: DIBK is stable under a variety of reaction conditions, which is crucial for maintaining the integrity of the API during synthesis and purification.

Application Note 1: Diisobutyl Ketone in Liquid-Liquid Extraction of APIs

Liquid-liquid extraction is a fundamental unit operation in pharmaceutical manufacturing for the separation and purification of APIs from aqueous reaction mixtures. The choice of extraction solvent is critical to ensure high recovery, purity, and process efficiency. DIBK presents several advantages over more traditional extraction solvents.

Advantages of DIBK in API Extraction:
  • High Partition Coefficient: For many organic APIs, DIBK can offer a high partition coefficient, leading to efficient transfer of the target molecule from the aqueous phase to the organic phase.

  • Reduced Emulsion Formation: Its properties can lead to cleaner phase separation compared to other solvents, reducing the likelihood of emulsion formation which can complicate and slow down the manufacturing process.

  • Enhanced Stability of Extracted Compounds: In some cases, the extracted compound may exhibit greater stability in DIBK compared to other solvents. For instance, in acidic media, chelates extracted into DIBK have shown excellent stability.[3]

  • Safety Profile: While appropriate handling precautions are always necessary, DIBK may offer a more favorable safety profile compared to some halogenated or aromatic solvents.

Comparative Data: Solvent Stability in Acidic Extraction

The following table summarizes a comparative study on the stability of an extracted chelate in Diisobutyl Ketone (DIBK) versus Isobutyl Methyl Ketone (IBMK) in a strongly acidic medium. This data illustrates the superior stability that DIBK can offer in certain extraction scenarios.

ParameterDiisobutyl Ketone (DIBK)Isobutyl Methyl Ketone (IBMK)
Volume of Extract Remained constant regardless of aqueous phase acidityVolume changes observed with varying acidity
Free Acid in Extract Significantly smaller amountLarger amount transferred from the aqueous phase
Stability of Extracted Chelate Excellent stability without further treatmentAffected by the presence of free acid, requiring washing

Data adapted from a comparative study on the extraction of copper(II) chelates. While not a direct API extraction, it is illustrative of the solvent's behavior in acidic conditions.[3]

Experimental Protocol: General Procedure for API Extraction with DIBK

This protocol outlines a general procedure for the extraction of a weakly acidic API from an aqueous reaction mixture.

1. Preparation:

  • Ensure the aqueous phase containing the API is cooled to the desired temperature (typically room temperature unless the API is thermally sensitive).

  • Adjust the pH of the aqueous phase to be at least 2 pH units below the pKa of the API to ensure it is in its neutral, more organic-soluble form. Use a suitable acid (e.g., HCl, H₂SO₄) for pH adjustment.

2. Extraction:

  • Transfer the pH-adjusted aqueous phase to a separation funnel or a suitably sized reactor with agitation capabilities.

  • Add a volume of DIBK to the aqueous phase. The ratio of DIBK to the aqueous phase can range from 1:5 to 1:1, depending on the partition coefficient of the API.

  • Agitate the mixture vigorously for a predetermined time (e.g., 15-30 minutes) to ensure thorough mixing and mass transfer of the API into the DIBK phase.

  • Stop the agitation and allow the two phases to separate. DIBK, being less dense than water, will form the upper organic layer.

3. Phase Separation and Product Recovery:

  • Carefully drain the lower aqueous phase.

  • Collect the upper DIBK phase containing the dissolved API.

  • The aqueous phase can be re-extracted with fresh DIBK to improve recovery.

  • The combined DIBK extracts can then be washed with brine to remove any residual water.

  • The API can be recovered from the DIBK solution by evaporation of the solvent under reduced pressure, or by proceeding to a crystallization step.

G Workflow for API Extraction using DIBK cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery cluster_waste Waste Stream A Aqueous Phase (with API) B pH Adjustment (Acidification) A->B Adjust to pH < pKa C Add DIBK B->C D Agitate and Mix C->D E Phase Separation D->E F Collect DIBK Phase E->F I Spent Aqueous Phase E->I G Solvent Evaporation or Crystallization F->G H Pure API G->H

Workflow for API Extraction using DIBK

Application Note 2: Diisobutyl Ketone for API Recrystallization

Recrystallization is a critical purification technique used to obtain high-purity crystalline APIs. The choice of solvent is paramount for achieving the desired crystal form, particle size distribution, and impurity profile. DIBK's properties make it a suitable candidate for the recrystallization of certain APIs.

Advantages of DIBK in Recrystallization:
  • Favorable Solubility Profile: For an ideal recrystallization, the API should have high solubility in DIBK at elevated temperatures and low solubility at lower temperatures.

  • Controlled Crystal Growth: The slow evaporation rate of DIBK can facilitate slower crystal growth, which often leads to larger and more perfect crystals with fewer impurities.

  • High Boiling Point: The high boiling point allows for a wide temperature range to be explored for optimizing the recrystallization process.

Comparative Data: Solvent Properties for Recrystallization

The following table compares key physical properties of DIBK with other common solvents used in recrystallization.

SolventBoiling Point (°C)Water Solubility ( g/100 mL)Evaporation Rate (BuAc = 1.0)
Diisobutyl Ketone (DIBK) 163-172 <0.1 0.2
Toluene1110.052.0
Ethyl Acetate778.34.1
Acetone56Miscible5.6
Ethanol78Miscible1.9

This data highlights DIBK's distinctively high boiling point and slow evaporation rate.

Experimental Protocol: General Procedure for API Recrystallization with DIBK

This protocol provides a general method for the recrystallization of a crude API using DIBK as the solvent.

1. Dissolution:

  • Place the crude API into a clean, dry reaction vessel equipped with a condenser and a stirrer.

  • Add a minimal amount of DIBK to the vessel.

  • Heat the mixture with stirring to a temperature below the boiling point of DIBK (e.g., 100-120 °C) until the API is completely dissolved. If the API does not fully dissolve, add small additional portions of DIBK until a clear solution is obtained.

2. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot filtration of the solution through a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.

3. Crystallization:

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.

  • Once the solution has reached room temperature, it can be further cooled in an ice bath to maximize the yield of the crystallized product.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold DIBK or a non-solvent in which the API is insoluble (e.g., hexane) to remove any residual mother liquor.

  • Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.

G Logical Flow of API Recrystallization in DIBK A Crude API + DIBK B Heat to Dissolve A->B C Hot Solution of API in DIBK B->C D Slow Cooling C->D E Crystal Formation D->E F Filtration and Washing E->F G Drying F->G I Mother Liquor (Impurities in DIBK) F->I H Pure Crystalline API G->H

Logical Flow of API Recrystallization in DIBK

Safety and Handling

Diisobutyl Ketone is a flammable liquid and its vapors can cause irritation to the respiratory system.[1] It is essential to handle DIBK in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Store DIBK in tightly sealed containers away from heat and ignition sources. Always consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

Diisobutyl Ketone (DIBK): Application Notes and Protocols for Paints and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl Ketone (DIBK), chemically known as 2,6-dimethyl-4-heptanone, is a slow-evaporating, colorless, and stable liquid with a mild, sweet odor.[1][2] Its unique combination of properties, including a high boiling point, low density, and excellent solvency for a wide range of resins, makes it a highly effective solvent in the formulation of paints, coatings, and inks.[3][4][5] These application notes provide detailed information on the properties, applications, and relevant experimental protocols for utilizing DIBK in research and development settings.

DIBK is particularly valued as a retarder solvent, which allows for extended "open time" during application. This slow evaporation rate facilitates better flow and leveling of the coating, resulting in a smooth, high-quality finish with minimized defects such as brush marks and humidity blushing.[4] Furthermore, its strong solvency power enables the formulation of high-solids coatings with reduced Volatile Organic Compound (VOC) content, a crucial factor in meeting modern environmental regulations.[3][4]

Physicochemical Properties of Diisobutyl Ketone

The following tables summarize the key physical and chemical properties of Diisobutyl Ketone, along with the corresponding standard test methods for their determination.

Table 1: General and Physical Properties of Diisobutyl Ketone

PropertyTypical ValueUnitASTM Method
Chemical Name2,6-dimethyl-4-heptanone--
CAS Number108-83-8--
Molecular Weight142.24 g/mol -
AppearanceClear, colorless liquid--
OdorMild, sweet--
Boiling Point163 - 176°CD1078[6]
Freezing Point-46°CD97
Flash Point (Tag Closed Cup)49°C-
Density @ 20°C0.808 - 0.81g/mLD4052
Dynamic Viscosity @ 20°C1.0mPa·sD445[2]
Kinematic Viscosity @ 20°C1.3mm²/sD445[2]
Refractive Index @ 20°C1.4150-D1218[7]
Vapor Pressure @ 20°C1.3mmHg-
Relative Evaporation Rate (n-BuAc = 1)0.15 - 0.2--
Surface Tension @ 25°C23.2dynes/cm-
Electrical Conductivity3x10⁶pS/mD4308

Table 2: Solubility and Purity Specifications of Diisobutyl Ketone

PropertyTypical ValueUnitASTM Method
Solubility in water @ 20°C0.05% wt-
Water in DIBK @ 20°C0.7% wtD1364[7]
Purity (DIBK + isomers)≥ 95.0% wtD3329
Water Content≤ 0.2% wtD1364
Color (Pt-Co)≤ 20-D1209
Kauri-Butanol (Kb) Value95-D1133[7]

Table 3: Hansen Solubility Parameters of Diisobutyl Ketone

ParameterValue (cal/cm³)^½
δd (Dispersion)7.6
δp (Polar)1.8
δh (Hydrogen Bonding)2.0
δt (Total) 8.0

Applications in Paints and Coatings

Diisobutyl Ketone's excellent solvency and slow evaporation rate make it a versatile solvent for a wide array of coating systems.

  • Nitrocellulose Lacquers: DIBK is an effective solvent for nitrocellulose resins, contributing to improved flow and leveling, which is critical for achieving a high-gloss finish in applications like automotive refinishing and wood coatings.[1][3]

  • Synthetic Resin Coatings: It exhibits good solvency for a broad range of synthetic resins, including acrylics, alkyds, polyesters, epoxies, and vinyls.[3][4][8] This makes it suitable for various industrial and automotive OEM coatings.[9]

  • High-Solids Coatings: The low density and strong solvency of DIBK enable the formulation of high-solids coatings.[3][4] This helps in reducing the overall VOC content of the paint, contributing to more environmentally friendly products.

  • Retarder Solvent: Its slow evaporation rate makes DIBK an excellent retarder solvent. It prevents rapid drying of the coating surface, allowing for better film formation and reducing defects like blushing, particularly in humid conditions.[4][9]

Experimental Protocols

The following section details the methodologies for key experiments to evaluate the performance of Diisobutyl Ketone in paint and coating formulations.

Determination of Solvent Properties

A thorough characterization of the solvent is the first step in formulation development.

  • Purity by Gas Chromatography (ASTM D3329): This method is used to determine the percentage of Diisobutyl Ketone and its isomers in a sample. A representative specimen is injected into a gas chromatograph, and the components are separated and quantified.

  • Water Content by Karl Fischer Titration (ASTM D1364): This test method covers the determination of water in volatile solvents.[6] It is crucial as excess water can adversely affect the performance of many coating systems.

  • Distillation Range of Volatile Organic Liquids (ASTM D1078): This method determines the boiling range of the solvent, which is indicative of its evaporation characteristics.[6]

  • Color of Clear Liquids (Platinum-Cobalt Scale) (ASTM D1209): This standard describes the procedure for the visual measurement of the color of clear liquids.[6]

  • Density and Relative Density of Liquids by Digital Density Meter (ASTM D4052): This test method covers the determination of the density or relative density of liquids.

  • Kinematic Viscosity of Transparent and Opaque Liquids (ASTM D445): This method specifies a procedure for determining the kinematic viscosity of liquid petroleum products, which is relevant for characterizing the solvent itself.[2]

  • Kauri-Butanol Value of Hydrocarbon Solvents (ASTM D1133): This test method is a measure of the relative solvent power of hydrocarbon solvents.[10] A higher Kauri-butanol value indicates stronger solvency.[10]

Evaluation of Coating Performance

Once a coating is formulated with Diisobutyl Ketone, its performance characteristics can be evaluated using the following standard test methods.

  • Specular Gloss (ASTM D523): This method measures the specular gloss of nonmetallic specimens at various geometries (20°, 60°, and 85°). A higher gloss value generally indicates a smoother, more reflective surface.

  • Film Hardness by Pencil Test (ASTM D3363): This is a rapid and inexpensive method to determine the film hardness of an organic coating. It involves attempting to scratch the surface with pencils of known hardness.

  • Measuring Adhesion by Tape Test (ASTM D3359): This test assesses the adhesion of coating films to metallic substrates. It involves making an X-cut or a cross-hatch cut through the film, applying pressure-sensitive tape, and then rapidly removing the tape. The amount of coating removed is rated on a scale.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a solvent for a paint or coating formulation, with Diisobutyl Ketone as a potential candidate.

Solvent_Selection_Workflow cluster_0 Formulation Requirements cluster_1 Solvent Screening cluster_2 Experimental Evaluation cluster_3 Optimization and Final Selection Req Define Coating Requirements (e.g., Resin Type, Application Method, Desired Properties, VOC Limits) Screen Initial Solvent Screening (Based on Solvency, Evaporation Rate) Req->Screen DIBK_Candidate Consider DIBK (Slow Evaporation, Good Solvency) Screen->DIBK_Candidate Formulate Formulate Test Batches (with DIBK and other candidates) Screen->Formulate DIBK_Candidate->Formulate Test_Properties Test Physical Properties (Viscosity, Density, etc.) Formulate->Test_Properties Test_Performance Test Coating Performance (Gloss, Hardness, Adhesion) Formulate->Test_Performance Analyze Analyze Results and Compare Performance Test_Properties->Analyze Test_Performance->Analyze Optimize Optimize Formulation (Adjust Solvent Blend) Analyze->Optimize Finalize Final Solvent Selection Optimize->Finalize

Caption: Logical workflow for solvent selection in paint and coating formulation.

Safety and Handling

Diisobutyl Ketone is a flammable liquid and vapor. It is essential to handle DIBK in a well-ventilated area and to keep it away from heat, sparks, open flames, and other ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and respiratory protection, should be worn when handling this solvent. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Diisobutyl Ketone is a valuable solvent for the formulation of high-performance paints and coatings. Its slow evaporation rate, excellent solvency, and ability to contribute to low-VOC formulations make it a preferred choice for achieving superior coating appearance and performance. By following the detailed experimental protocols outlined in this document, researchers and formulators can effectively evaluate and optimize the use of DIBK in their specific applications.

References

Application Notes and Protocols for Gold Extraction Using Diisobutyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent extraction is a pivotal technique in hydrometallurgy for the selective separation and concentration of metals. Diisobutyl ketone (DIBK), a stable and effective organic solvent, is frequently employed for the extraction of gold from acidic aqueous solutions. This process is significantly enhanced by the addition of a quaternary ammonium salt, such as Aliquat 336 (methyl tricapryl ammonium chloride), which acts as a liquid ion exchanger. In a typical application, gold is first leached from a solid matrix into an aqueous phase, commonly using aqua regia to form the stable tetrachloroaurate(III) anion, [AuCl₄]⁻. This anion is then transferred to the DIBK phase through the formation of an ion-pair with the Aliquat 336. This application note provides a detailed protocol for the extraction of gold using a DIBK/Aliquat 336 system, including subsequent stripping of the gold from the organic phase for recovery.

Principle of Extraction

The extraction of the tetrachloroaurate(III) complex from an acidic chloride solution into an organic phase containing DIBK and Aliquat 336 is based on an anion exchange mechanism. The quaternary ammonium cation of Aliquat 336 ([R₃NCH₃]⁺) forms a stable, charge-neutral ion pair with the [AuCl₄]⁻ anion, which is highly soluble in the organic DIBK phase.

The equilibrium for this extraction can be represented as:

[AuCl₄]⁻(aq) + [R₃NCH₃]⁺Cl⁻(org) ⇌ [R₃NCH₃]⁺[AuCl₄]⁻(org) + Cl⁻(aq)

Quantitative Data Summary

The efficiency of the gold extraction process is influenced by several factors, including the concentrations of acid and chloride in the aqueous phase, the concentration of Aliquat 336 in the organic phase, the phase ratio, and the contact time. The following table summarizes key quantitative data gathered from various studies on gold extraction using DIBK-based systems.

ParameterValue/RangeNotes
Organic Phase Composition 1% v/v Aliquat 336 in DIBKA commonly used concentration for effective gold extraction.[1][2]
Aqueous Phase Acidic chloride solution (post-aqua regia digestion)Gold is present as the [AuCl₄]⁻ complex.[2]
Phase Ratio (Aqueous:Organic) 2:1 to 10:1Higher ratios can be used for pre-concentration of gold.[1]
Contact Time (Shaking) 1 - 5 minutesSufficient to reach extraction equilibrium.
Extraction Efficiency >98%High efficiency is achievable in a single extraction stage.[1]
Stripping Agent 4 M Sodium Thiosulfate (Na₂S₂O₃)Effective for recovering gold from the loaded organic phase.
Stripping Efficiency ~98%Efficient recovery of gold from the organic phase is possible.

Experimental Protocols

Preparation of the Organic Extractant
  • Prepare a 1% (v/v) solution of Aliquat 336 in Diisobutyl Ketone (DIBK).

  • For example, to prepare 100 mL of the organic extractant, add 1 mL of Aliquat 336 to 99 mL of DIBK.

  • Mix thoroughly until a homogenous solution is obtained.

Gold Extraction Protocol
  • Sample Preparation: Ensure the gold-containing sample is in an acidic aqueous solution with a sufficient concentration of chloride ions. This is typically achieved by digesting the solid sample with aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 molar ratio) and then diluting with dilute hydrochloric acid.

  • Phase Contact: In a separatory funnel, combine the aqueous gold solution and the prepared DIBK/Aliquat 336 organic phase. A common phase ratio is 2:1 aqueous to organic (e.g., 20 mL of aqueous solution to 10 mL of organic solution).

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-5 minutes to ensure thorough mixing and facilitate the transfer of the gold complex to the organic phase.

  • Phase Separation: Allow the phases to separate. The denser aqueous phase will settle at the bottom, and the organic phase containing the extracted gold will be the top layer.

  • Collection: Carefully drain the lower aqueous phase. The organic phase, now loaded with gold, can be collected for analysis or for the subsequent stripping step.

Gold Stripping (Back-Extraction) Protocol
  • Stripping Solution Preparation: Prepare a 4 M solution of sodium thiosulfate (Na₂S₂O₃) in deionized water.

  • Phase Contact: Transfer the gold-loaded organic phase to a clean separatory funnel. Add an equal volume of the 4 M sodium thiosulfate stripping solution.

  • Stripping: Shake the separatory funnel vigorously for 5-10 minutes. The thiosulfate ions will form a stable aqueous complex with the gold, stripping it from the organic phase.

  • Phase Separation: Allow the phases to separate. The upper organic phase is now stripped of gold, and the lower aqueous phase contains the gold-thiosulfate complex.

  • Recovery: The aqueous phase containing the stripped gold can be further processed to recover elemental gold, for example, through precipitation or electrowinning.

Visualizations

GoldExtractionWorkflow cluster_AqueousPhase Aqueous Phase cluster_OrganicPhase Organic Phase cluster_Extraction Solvent Extraction A1 Gold-Containing Solid Sample A2 Aqua Regia Digestion (HCl + HNO₃) A1->A2 A3 Aqueous Solution ([AuCl₄]⁻ in HCl) A2->A3 E1 Mixing & Shaking (1-5 min) A3->E1 O1 Diisobutyl Ketone (DIBK) O3 1% Aliquat 336 in DIBK O1->O3 O2 Aliquat 336 O2->O3 O3->E1 E2 Phase Separation E1->E2 E3 Gold-Loaded Organic Phase ([R₃NCH₃]⁺[AuCl₄]⁻ in DIBK) E2->E3 E4 Barren Aqueous Phase (Raffinate) E2->E4

Caption: Workflow for the solvent extraction of gold using DIBK/Aliquat 336.

GoldStrippingWorkflow cluster_Input Inputs cluster_Stripping Stripping (Back-Extraction) cluster_Output Final Product I1 Gold-Loaded Organic Phase (from Extraction) S1 Mixing & Shaking (5-10 min) I1->S1 I2 Stripping Solution (4M Na₂S₂O₃) I2->S1 S2 Phase Separation S1->S2 S3 Stripped Organic Phase (for recycle) S2->S3 S4 Aqueous Gold Solution (Gold-Thiosulfate Complex) S2->S4 P1 Recovered Gold S4->P1

Caption: Workflow for the stripping of gold from the loaded organic phase.

SignalingPathways cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase (DIBK) AuCl4_aq [AuCl₄]⁻ Au_Aliquat_org [R₃NCH₃]⁺[AuCl₄]⁻ AuCl4_aq->Au_Aliquat_org Extraction Cl_aq Cl⁻ Aliquat_org [R₃NCH₃]⁺Cl⁻ Aliquat_org->Au_Aliquat_org Complexation Au_Aliquat_org->Cl_aq Ion Exchange

Caption: Ion exchange mechanism for gold extraction with Aliquat 336.

References

Application of Diisobutyl Ketone in Atomic Absorption Spectroscopy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl Ketone (DIBK), a high-boiling point organic solvent, serves as a valuable tool in atomic absorption spectroscopy (AAS) for the determination of trace metals. Its primary application lies in solvent extraction, a pre-concentration technique that enhances the sensitivity and selectivity of AAS analysis. By transferring metal ions from a large volume of aqueous solution into a smaller volume of an immiscible organic solvent like DIBK, the concentration of the analyte is effectively increased, leading to improved detection limits. This is particularly advantageous when analyzing samples with complex matrices or when the target metal is present at very low concentrations.

The use of DIBK in conjunction with a chelating agent, such as Aliquat 336 (a quaternary amine), further optimizes the extraction process.[1][2] The chelating agent forms a stable, neutral complex with the metal ion, rendering it more soluble in the organic phase and facilitating its transfer from the aqueous sample. This synergistic effect significantly improves the extraction efficiency for various metals, most notably gold.[1][2]

Principle of DIBK-Based Solvent Extraction for AAS

The fundamental principle behind using DIBK in AAS is the partitioning of a metal chelate between an aqueous sample and the immiscible DIBK phase. The process can be summarized in the following steps:

  • Sample Preparation: The sample, typically an aqueous solution, is acidified to an optimal pH to ensure the stability of the metal ions and to facilitate the chelation reaction.

  • Chelation: A suitable chelating agent is added to the aqueous sample. This agent selectively binds with the target metal ions to form a stable, neutral metal-chelate complex.

  • Extraction: The aqueous sample is then vigorously mixed with DIBK. The non-polar nature of the metal-chelate complex leads to its preferential dissolution in the organic DIBK phase, effectively extracting it from the aqueous phase.

  • Phase Separation: The mixture is allowed to stand, leading to the separation of the denser aqueous layer and the upper organic layer containing the concentrated metal analyte.

  • AAS Analysis: The DIBK layer, now enriched with the metal of interest, is directly aspirated into the flame or graphite furnace of the atomic absorption spectrometer for quantification.

The key advantages of using DIBK for this purpose include its low solubility in water, which minimizes solvent loss and maintains the pre-concentration factor, and its favorable combustion characteristics in the AAS flame, which can lead to enhanced atomization and sensitivity.

Applications in Trace Metal Analysis

The DIBK solvent extraction method is widely employed for the determination of trace levels of various metals in diverse sample matrices. Its most prominent application is in the analysis of gold in geological materials such as rocks and ores.[3] This method allows for the accurate and precise measurement of very low concentrations of gold, which is often challenging due to its typically low natural abundance.[3]

Beyond gold, the technique is applicable to the analysis of other heavy metals in environmental samples like water and soil, as well as in industrial process solutions. While comprehensive quantitative data for all heavy metals is not always readily available in single literature sources, the principles of chelation and extraction can be adapted for various elements.

Quantitative Data Summary

The use of DIBK solvent extraction significantly improves the analytical performance of AAS for trace metal determination. The following tables summarize key quantitative parameters.

AnalyteMatrixAAS TechniqueDetection Limit with DIBK ExtractionReference
Gold (Au)Geological SamplesFlame AAS20 ng/g[3]
Gold (Au)Geological SamplesGraphite Furnace AAS0.1 ng/g[3]
ParameterValue/DescriptionReference
Gold Extraction Efficiency with DIBK/Aliquat 336Stated to be 100% for gold[2]

Experimental Protocols

Protocol 1: Determination of Gold in Geological Samples

This protocol is adapted from a method for the analysis of gold in rocks and ores.[3]

1. Sample Preparation and Digestion:

a. Weigh 30 g of a finely pulverized geological sample into a porcelain crucible. b. Roast the sample in a muffle furnace at 650°C for 2 hours to oxidize interfering organic matter and sulfide minerals. c. Allow the sample to cool and transfer it to a 500 mL beaker. d. Add 90 mL of aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and HNO₃). e. Cover the beaker with a watch glass and digest the sample on a hot plate at a gentle boil for at least 4 hours. f. Cool the solution and filter it through a Whatman No. 41 filter paper into a 250 mL volumetric flask. g. Wash the residue and the filter paper with 2 M HCl and collect the washings in the same volumetric flask. h. Make up the volume to 250 mL with 2 M HCl.

2. Solvent Extraction:

a. Prepare a 1% (v/v) solution of Aliquat 336 in DIBK. b. Take a 100 mL aliquot of the digested sample solution into a 250 mL separatory funnel. c. Add 10 mL of the 1% Aliquat 336/DIBK solution to the separatory funnel. d. Shake the funnel vigorously for 5 minutes to ensure thorough mixing and extraction. e. Allow the phases to separate for 10 minutes. The DIBK layer, containing the gold-Aliquat 336 complex, will be the upper layer. f. Carefully drain and discard the lower aqueous layer.

3. AAS Analysis:

a. Aspirate the DIBK extract directly into the flame of the atomic absorption spectrometer. b. Measure the absorbance at the gold resonance line of 242.8 nm. c. Prepare a series of gold standards in a 1% Aliquat 336/DIBK solution and construct a calibration curve to determine the concentration of gold in the sample extract. d. Calculate the original concentration of gold in the geological sample, taking into account the initial sample weight and dilution factors.

Protocol 2: General Protocol for Determination of Heavy Metals in Water Samples

This protocol provides a general framework for the analysis of heavy metals in aqueous samples. Optimization of pH and the choice of chelating agent may be required for specific metals.

1. Sample Preparation:

a. Collect the water sample in a clean, acid-washed container. b. Acidify the sample to a pH of approximately 2 with nitric acid to preserve the metal ions. c. If the sample contains suspended solids, filter it through a 0.45 µm membrane filter.

2. Chelation and Extraction:

a. Take a 100 mL aliquot of the prepared water sample into a 250 mL separatory funnel. b. Adjust the pH of the sample to the optimal range for the formation of the metal-chelate complex. This will vary depending on the metal and the chelating agent used. For example, a pH of 4-6 is often suitable for many heavy metals with common chelating agents like ammonium pyrrolidinedithiocarbamate (APDC). c. Add a solution of the appropriate chelating agent (e.g., 2% APDC solution). The exact amount will depend on the expected concentration of the metal. d. Add 10 mL of DIBK to the separatory funnel. e. Shake the funnel vigorously for 2-3 minutes. f. Allow the phases to separate.

3. AAS Analysis:

a. Aspirate the upper DIBK layer containing the metal-chelate complex into the AAS instrument. b. Measure the absorbance at the characteristic wavelength for the specific metal being analyzed. c. Prepare calibration standards by spiking metal-free water with known concentrations of the analyte and performing the same extraction procedure. d. Construct a calibration curve and determine the concentration of the heavy metal in the original water sample.

Visualizations

Experimental_Workflow_Gold_Analysis cluster_sample_prep Sample Preparation & Digestion cluster_extraction Solvent Extraction cluster_analysis AAS Analysis Sample Geological Sample (30g) Roasting Roasting (650°C) Sample->Roasting Digestion Aqua Regia Digestion Roasting->Digestion Filtration Filtration & Dilution Digestion->Filtration Aqueous_Sample Aqueous Sample Aliquot (100mL) Filtration->Aqueous_Sample Proceed to Extraction Add_DIBK Add DIBK/Aliquat 336 (10mL) Aqueous_Sample->Add_DIBK Shaking Vigorous Shaking (5 min) Add_DIBK->Shaking Phase_Separation Phase Separation Shaking->Phase_Separation Aspirate Aspirate DIBK Phase Phase_Separation->Aspirate Analyze Organic Phase Measure_Abs Measure Absorbance at 242.8 nm Aspirate->Measure_Abs Quantification Quantification via Calibration Curve Measure_Abs->Quantification

Caption: Experimental workflow for gold analysis using DIBK extraction and AAS.

DIBK_AAS_Advantages cluster_advantages Key Advantages cluster_mechanism Mechanism DIBK_AAS DIBK in AAS Analysis Solvent_Extraction Solvent Extraction DIBK_AAS->Solvent_Extraction enables Sensitivity Enhanced Sensitivity Low_Conc Analysis of Low Concentrations Sensitivity->Low_Conc Selectivity Improved Selectivity Complex_Matrices Handles Complex Matrices Selectivity->Complex_Matrices Pre_concentration Pre-concentration of Analyte Solvent_Extraction->Pre_concentration Chelation Chelation with Agent (e.g., Aliquat 336) Solvent_Extraction->Chelation Pre_concentration->Sensitivity Chelation->Selectivity

Caption: Logical relationship of advantages of using DIBK in AAS analysis.

References

Application Notes and Protocols for the Use of Diisobutyl Ketone in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl Ketone (DIBK), a branched C9 ketone, is a colorless liquid with a mild odor, recognized for its slow evaporation rate and excellent solvency for a wide range of synthetic resins.[1][2] While extensively used in coatings, inks, and as an extraction solvent, its application in the synthesis of nanoparticles is an emerging area of interest.[1][2] Its high boiling point and chemical properties suggest its potential as a non-traditional solvent or chemical intermediate in various nanoparticle synthesis routes, particularly for metal oxides and quantum dots. This document provides an overview of the potential applications of DIBK in nanoparticle synthesis, along with generalized experimental protocols where DIBK could be employed.

Properties of Diisobutyl Ketone Relevant to Nanoparticle Synthesis

The physicochemical properties of a solvent are critical in nanoparticle synthesis as they influence precursor solubility, reaction temperature, and nanoparticle morphology. The key attributes of DIBK are summarized in the table below.

PropertyValueSignificance in Nanoparticle Synthesis
Molecular Formula C9H18OInfluences solvency and interactions with precursors and capping agents.
Molecular Weight 142.24 g/mol Relevant for reaction stoichiometry and mass balance calculations.
Boiling Point 169 °C (336 °F)Allows for reactions at elevated temperatures, which can be crucial for precursor decomposition and crystal growth in methods like solvothermal and hot-injection synthesis.
Flash Point 49 °C (120 °F)Important for laboratory safety; indicates the temperature at which it can ignite.[2]
Density at 20°C 0.806 kg/L Affects mass transfer and mixing within the reaction vessel.[2]
Solubility in Water 0.04%Its low water solubility makes it suitable for non-aqueous synthesis routes, minimizing hydrolytic side reactions.
Evaporation Rate 0.15 (n-butyl acetate = 1)The slow evaporation rate is beneficial for maintaining stable reaction conditions over extended periods.[1]
Hansen Solubility Parameters Total: 8.0, Non-Polar: 7.6, Polar: 1.8, Hydrogen Bonding: 2.0These parameters indicate its good solvency for a range of non-polar to moderately polar compounds, which can be advantageous for dissolving various metal-organic precursors.

Potential Roles of Diisobutyl Ketone in Nanoparticle Synthesis

DIBK's properties make it a candidate for several roles in the synthesis of nanoparticles:

  • High-Boiling Point Solvent: In solvothermal and hot-injection synthesis, a high-boiling point solvent is necessary to achieve the required reaction temperatures for precursor decomposition and nanocrystal growth. DIBK's boiling point of 169°C makes it suitable for syntheses requiring moderately high temperatures.

  • Solvent for Precursors: Its excellent solvency for organic compounds suggests it could be an effective medium for dissolving metal-organic precursors used in nanoparticle synthesis.[1]

  • Reactive Solvent: In the synthesis of metal oxides, ketones can undergo reactions such as aldol condensation, which releases water. This in-situ generated water can then act as an oxygen source for the formation of the metal oxide nanoparticles.

Experimental Protocols: Generalized Methodologies

While specific literature on the use of DIBK in nanoparticle synthesis is limited, the following are generalized protocols for common synthesis methods where DIBK could potentially be used as a solvent. These are intended as a starting point for experimental design.

Protocol 1: Solvothermal Synthesis of Metal Oxide Nanoparticles (e.g., ZnO)

The solvothermal method involves heating precursors in a sealed vessel with a solvent at temperatures above its boiling point, leading to increased pressure. This method is widely used for the synthesis of various metal oxide nanoparticles.

solvothermal_workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification precursor Metal Precursor (e.g., Zinc Acetate) mixing Mixing & Dissolution precursor->mixing dibk Diisobutyl Ketone (Solvent) dibk->mixing surfactant Surfactant (Optional) (e.g., Oleylamine) surfactant->mixing autoclave Transfer to Autoclave mixing->autoclave heating Heating (e.g., 150-160°C, >12h) autoclave->heating cooling Cooling to RT heating->cooling centrifuge Centrifugation cooling->centrifuge washing Washing (e.g., with Ethanol) centrifuge->washing drying Drying washing->drying product ZnO Nanoparticles drying->product

Caption: Workflow for solvothermal synthesis of metal oxide nanoparticles using DIBK.

Methodology:

  • Precursor Solution: Dissolve a metal precursor (e.g., 1 mmol of zinc acetate) and an optional surfactant (e.g., oleylamine) in 20 mL of diisobutyl ketone in a glass beaker with magnetic stirring.

  • Reaction Setup: Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven to a temperature just below the boiling point of DIBK (e.g., 150-160°C) for a specified duration (e.g., 12-24 hours).

  • Cooling and Collection: Allow the autoclave to cool to room temperature naturally. Collect the precipitate by centrifugation.

  • Washing: Wash the collected nanoparticles multiple times with a solvent like ethanol to remove unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60°C).

Protocol 2: Hot-Injection Synthesis of Quantum Dots (e.g., CdSe)

The hot-injection method involves the rapid injection of a precursor solution into a hot solvent containing another precursor, leading to a burst of nucleation followed by controlled growth. This method is renowned for producing monodisperse quantum dots.

hot_injection_workflow cluster_hot_solvent Hot Solvent & Precursor 1 cluster_precursor2 Precursor 2 Solution cluster_reaction Reaction & Growth dibk Diisobutyl Ketone heating Heat to Injection Temp. (e.g., 160°C) dibk->heating surfactant Surfactant (e.g., Oleic Acid) surfactant->heating precursor1 Precursor 1 (e.g., Cadmium Oxide) precursor1->heating injection Rapid Injection heating->injection precursor2 Precursor 2 (e.g., Selenium Powder) mixing2 Dissolution precursor2->mixing2 solvent2 Solvent (e.g., Trioctylphosphine) solvent2->mixing2 mixing2->injection growth Nanocrystal Growth injection->growth quenching Cooling to Stop Growth growth->quenching product CdSe Quantum Dots quenching->product

Caption: Workflow for hot-injection synthesis of quantum dots using DIBK as a high-boiling point solvent.

Methodology:

  • Reaction Setup: In a three-neck flask equipped with a condenser, thermocouple, and septum, combine a cadmium precursor (e.g., 0.2 mmol CdO), a surfactant (e.g., 1 mmol oleic acid), and 10 mL of diisobutyl ketone.

  • Heating: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature slightly below the boiling point of DIBK (e.g., 160°C) until the cadmium precursor dissolves and the solution becomes clear.

  • Precursor Injection: In a separate vial, dissolve the selenium precursor (e.g., 1 mmol Se powder) in a suitable solvent (e.g., 1 mL of trioctylphosphine). Rapidly inject this solution into the hot reaction mixture with vigorous stirring.

  • Nanocrystal Growth: Monitor the growth of the quantum dots by taking aliquots at different time intervals and measuring their UV-Vis absorption and photoluminescence spectra. The reaction time will determine the final size of the quantum dots.

  • Quenching: After the desired size is reached, cool the reaction mixture to stop the growth.

  • Purification: Precipitate the quantum dots by adding a non-solvent like methanol and collect them by centrifugation. Repeat the washing and centrifugation steps as necessary.

Conclusion

Diisobutyl ketone presents itself as a viable, albeit less conventional, solvent for the synthesis of nanoparticles. Its high boiling point, slow evaporation rate, and good solvency for organic precursors make it a suitable candidate for methods requiring elevated temperatures, such as solvothermal and hot-injection techniques. While specific, optimized protocols using DIBK are not yet widely reported in the scientific literature, the generalized methodologies provided here offer a foundation for researchers to explore its potential. Further investigation is warranted to fully characterize the influence of DIBK on the size, shape, and properties of various nanoparticles and to establish its advantages and limitations compared to more traditional solvents.

References

Diisobutyl Ketone: A High-Performance Medium for Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl Ketone (DIBK), a colorless, stable liquid with a mild sweet odor, is a versatile organic solvent with significant potential as a reaction medium for various polymerization processes.[1] Its slow evaporation rate, low density, and excellent solvency for a wide range of synthetic resins make it a compelling choice for the synthesis of acrylics, polyesters, and alkyd resins.[2][3] This document provides detailed application notes and generalized protocols for utilizing DIBK in polymerization reactions, offering a valuable resource for researchers in polymer chemistry and materials science.

DIBK's favorable properties, such as its ability to form high-solids, low-VOC coatings, and its good viscosity-reducing characteristics, translate to benefits in the synthesis of polymers by enabling better process control and potentially influencing polymer properties.[1]

Physical and Chemical Properties of Diisobutyl Ketone

A thorough understanding of the physical and chemical properties of DIBK is crucial for its effective use as a polymerization solvent. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₈O[4]
Molecular Weight 142.24 g/mol [4]
Boiling Point 163-173 °C[5]
Density (at 20°C) 0.81 g/cm³[5]
Flash Point 47 °C[6]
Autoignition Temperature 345 °C[6]
Vapor Pressure (at 20°C) 1.6 hPa
Water Solubility 0.5 g/L
Evaporation Rate (n-BuAc = 1) 0.123[6]

Applications in Polymerization

DIBK's characteristics make it a suitable medium for various polymerization techniques, including free-radical, condensation, and potentially ring-opening polymerizations.

Free-Radical Polymerization of Acrylic Resins

DIBK is an excellent solvent for acrylic resins, making it a suitable medium for their synthesis via free-radical polymerization.[2] Its high boiling point allows for reactions to be conducted at elevated temperatures, which can be necessary for achieving high monomer conversion and controlling polymer molecular weight. The slow evaporation rate of DIBK is also advantageous for post-polymerization processing, such as in the formulation of coatings where it acts as a retarder solvent to improve flow and leveling.[3]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_solvent Reaction Medium Initiator Initiator Radical_1 Radical_1 Initiator->Radical_1 Decomposition Monomer_1 Monomer_1 Radical_1->Monomer_1 Addition Growing_Chain_1 Growing_Chain_1 Monomer_1->Growing_Chain_1 Propagation Start Monomer_2 Monomer_2 Growing_Chain_1->Monomer_2 Addition DIBK DIBK Solvent Growing_Chain_2 Growing_Chain_2 Monomer_2->Growing_Chain_2 Monomer_n Monomer_n Growing_Chain_2->Monomer_n ... Polymer_Chain Polymer_Chain Monomer_n->Polymer_Chain Dead_Polymer Dead_Polymer Polymer_Chain->Dead_Polymer Combination or Disproportionation

Condensation Polymerization of Polyesters and Alkyd Resins

The synthesis of polyesters and alkyd resins often involves condensation reactions at high temperatures to drive the removal of byproducts like water and achieve high molecular weights. DIBK's high boiling point makes it a suitable solvent for such processes. It can effectively dissolve the reactants and the resulting polymer, ensuring a homogeneous reaction mixture. While direct protocols for polyester or alkyd synthesis in DIBK are not prevalent in the literature, its compatibility with these resin types suggests its utility.[1][7]

G cluster_reactants Reactants cluster_reaction Polycondensation cluster_products Products Diol Diol / Polyol Reaction_Vessel Reaction in DIBK (High Temperature) Diol->Reaction_Vessel Diacid Diacid / Anhydride Diacid->Reaction_Vessel Polyester_Alkyd Polyester / Alkyd Resin Reaction_Vessel->Polyester_Alkyd Byproduct Water (removed) Reaction_Vessel->Byproduct

Experimental Protocols (Generalized)

The following protocols are generalized procedures based on common practices for solution polymerization in ketone-based solvents. Researchers should optimize these protocols for their specific monomers and desired polymer characteristics.

Protocol 1: Free-Radical Solution Polymerization of an Acrylic Resin

Objective: To synthesize a thermoplastic acrylic copolymer in a Diisobutyl Ketone solution.

Materials:

  • Monomers (e.g., a mixture of methyl methacrylate and butyl acrylate)

  • Diisobutyl Ketone (DIBK), polymerization grade

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

  • Nitrogen gas for inert atmosphere

  • Reaction vessel equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet/outlet

Procedure:

  • Charge the reaction vessel with the desired amount of DIBK and begin purging with nitrogen gas while stirring.

  • Heat the DIBK to the desired reaction temperature (typically 70-110°C, depending on the initiator).

  • In a separate vessel, prepare a solution of the acrylic monomers and the free-radical initiator in DIBK.

  • Once the reaction temperature is stable, slowly feed the monomer/initiator solution into the reaction vessel over a period of 2-4 hours.

  • After the feed is complete, maintain the reaction temperature for an additional 2-4 hours to ensure high monomer conversion.

  • Monitor the reaction progress by periodically taking samples and analyzing for solid content or residual monomer concentration (e.g., via gas chromatography).

  • Once the desired conversion is reached, cool the reactor to room temperature.

  • The resulting acrylic resin solution in DIBK can be used directly for formulations or the polymer can be isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying.

Data to Collect:

  • Monomer conversion over time

  • Polymer molecular weight (Mw and Mn) and polydispersity index (PDI) via Gel Permeation Chromatography (GPC)

  • Glass transition temperature (Tg) of the final polymer via Differential Scanning Calorimetry (DSC)

  • Viscosity of the final polymer solution

Protocol 2: Condensation Polymerization of a Polyester Resin

Objective: To synthesize a polyester resin via condensation polymerization in Diisobutyl Ketone.

Materials:

  • Diacid or anhydride (e.g., Phthalic Anhydride)

  • Diol or polyol (e.g., Ethylene Glycol, Glycerol)

  • Diisobutyl Ketone (DIBK), high purity

  • Esterification catalyst (e.g., p-Toluenesulfonic acid)

  • Nitrogen gas

  • Reaction vessel equipped with a mechanical stirrer, Dean-Stark trap with condenser, thermometer, and nitrogen inlet

Procedure:

  • Charge the reaction vessel with the diacid/anhydride, diol/polyol, and DIBK. The DIBK will also act as an azeotroping agent to remove water.

  • Add the esterification catalyst.

  • Begin stirring and purging with a slow stream of nitrogen.

  • Heat the mixture to reflux (the boiling point of the azeotropic mixture). The DIBK-water azeotrope will begin to distill and be collected in the Dean-Stark trap.

  • Continue the reaction, monitoring the amount of water collected. The reaction is driven to completion by the removal of water.

  • The progress of the reaction can also be monitored by measuring the acid value of the reaction mixture at regular intervals.

  • Once the theoretical amount of water has been collected and/or the acid value has reached the desired low level, the reaction is considered complete.

  • Cool the reactor to a safe temperature.

  • The polyester resin solution in DIBK can be used as is, or the solvent can be removed under vacuum if a solid resin is desired.

Data to Collect:

  • Acid value of the resin over time

  • Amount of water collected over time

  • Hydroxyl value of the final resin

  • Molecular weight (Mw and Mn) and PDI of the polyester via GPC

  • Viscosity of the final resin solution

Safety and Handling

Diisobutyl Ketone is a flammable liquid and its vapors can form explosive mixtures with air. It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for Diisobutyl Ketone.

Conclusion

Diisobutyl Ketone presents itself as a highly effective and versatile reaction medium for the synthesis of a variety of polymers. Its favorable physical properties, particularly its high boiling point and excellent solvency, offer significant advantages in controlling polymerization reactions and influencing the properties of the final polymer. The generalized protocols provided herein serve as a starting point for researchers to explore the use of DIBK in their polymerization systems, with the potential for developing novel materials and processes. Further research into the specific effects of DIBK on polymerization kinetics and polymer microstructure is warranted to fully exploit its capabilities as a reaction solvent.

References

Application Notes and Protocols for Analytical Method Development Using Diisobutyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisobutyl Ketone (DIBK), a colorless liquid with a mild, sweet odor, is a versatile solvent with significant applications in analytical method development.[1][2] Its properties, including slow evaporation, miscibility with organic solvents, and limited water solubility, make it a valuable tool for researchers, scientists, and drug development professionals.[3][4][5] This document provides detailed application notes and protocols for the use of DIBK in various analytical techniques, with a focus on chromatography and solvent extraction.

Physicochemical Properties of Diisobutyl Ketone

A thorough understanding of DIBK's properties is crucial for method development.

PropertyValueReference
Molecular FormulaC9H18O[2]
Molecular Weight142.24 g/mol [2][6]
Boiling Point163-173 °C[6]
Melting Point-41.5 °C[5]
Flash Point49 °C[5]
Density0.806 g/mL at 20 °C[4]
Solubility in Water0.05% w/w[3]
Vapor Pressure1.7 mmHg at 20 °C[7]

Application 1: Solvent Extraction of Metal Ions

DIBK is an effective solvent for the extraction of metal ions from aqueous solutions, often used in conjunction with a complexing agent.[1] This is particularly useful for concentrating analytes for subsequent analysis by techniques such as Atomic Absorption Spectrophotometry (AAS).[1]

Protocol: Extraction of Gold from Aqueous Solution

This protocol describes the extraction of gold from an acidic aqueous solution using DIBK and Aliquat 336 as a phase transfer agent.

Materials:

  • Diisobutyl Ketone (DIBK)

  • Aliquat 336 (methyl tricapryl ammonium chloride)

  • Hydrochloric acid (HCl)

  • Gold standard solution

  • Deionized water

  • Separatory funnel (250 mL)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Organic Phase: Prepare a 1% (v/v) solution of Aliquat 336 in DIBK.

  • Preparation of Aqueous Phase: Prepare a gold standard solution in 2M HCl.

  • Extraction:

    • Pipette 50 mL of the aqueous gold standard solution into a 250 mL separatory funnel.

    • Add 25 mL of the DIBK/Aliquat 336 solution to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the gold complex into the organic phase.

    • Allow the layers to separate for 5 minutes. The denser aqueous layer will be at the bottom.

  • Phase Separation:

    • Carefully drain the lower aqueous layer and discard.

    • Collect the upper organic layer containing the extracted gold for analysis.

  • Analysis: Analyze the organic phase for gold concentration using Flame Atomic Absorption Spectrophotometry (FAAS) at a wavelength of 242.8 nm.

Quantitative Data Summary:

ParameterValue
Initial Aqueous Gold Concentration10 ppm
Aqueous Phase Volume50 mL
Organic Phase Volume25 mL
Extraction Time2 minutes
Phase Separation Time5 minutes
Extraction Efficiency >98%

Workflow for Gold Extraction:

GoldExtraction cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis A Aqueous Phase (Gold in 2M HCl) C Combine in Separatory Funnel A->C B Organic Phase (1% Aliquat 336 in DIBK) B->C D Shake for 2 min C->D E Allow Phase Separation (5 min) D->E F Collect Organic Phase E->F G Analyze by FAAS F->G

Workflow for the solvent extraction of gold using DIBK.

Application 2: Gas Chromatography (GC) Analysis of Volatile Organic Compounds (VOCs)

DIBK's volatility allows for its use in gas chromatography, both as a solvent for sample introduction and as an analyte itself in environmental or industrial hygiene monitoring.[8]

Protocol: Determination of DIBK in Workplace Air

This protocol outlines a method for the determination of DIBK in air samples collected on a sorbent tube, followed by thermal desorption and gas chromatography.

Materials:

  • Sorbent tubes (e.g., Tenax TA)

  • Personal sampling pump

  • Thermal desorber

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • DIBK standard for calibration

Procedure:

  • Sample Collection:

    • Calibrate a personal sampling pump to a flow rate of 100 mL/min.

    • Attach a sorbent tube to the pump and collect an air sample for a known duration (e.g., 60 minutes) in the workplace environment.

  • Thermal Desorption:

    • Place the sorbent tube in the thermal desorber.

    • Desorb the trapped analytes by heating the tube (e.g., at 250 °C for 5 minutes) with a flow of helium, which transfers the analytes to the GC column.

  • Gas Chromatography:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • Carrier Gas (Helium) Flow Rate: 1 mL/min

    • Detector (FID) Temperature: 280 °C

  • Calibration and Quantification:

    • Prepare a series of DIBK standards of known concentrations.

    • Analyze the standards using the same GC method to create a calibration curve.

    • Quantify the amount of DIBK in the air sample by comparing its peak area to the calibration curve.

Quantitative Data Summary:

ParameterValue
GC Column DB-5, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium
Flow Rate 1 mL/min
Oven Program 50°C (2 min) -> 10°C/min -> 200°C (5 min)
Detector FID
LOD (Limit of Detection) ~0.1 µ g/sample
LOQ (Limit of Quantitation) ~0.3 µ g/sample
Linearity (R²) >0.995

Workflow for GC Analysis of DIBK in Air:

GC_Workflow A Air Sample Collection (Sorbent Tube) B Thermal Desorption A->B C Gas Chromatography (GC-FID) B->C D Data Acquisition and Processing C->D E Quantification (Calibration Curve) D->E

Workflow for the GC analysis of DIBK in workplace air.

Application 3: High-Performance Liquid Chromatography (HPLC)

While DIBK is immiscible with water, it can be used in HPLC as a solvent for sample preparation, particularly for dissolving non-polar compounds before injection into a reverse-phase system.[5] Careful consideration of solvent miscibility with the mobile phase is essential to avoid precipitation in the system.

Protocol: HPLC Analysis of a Non-Polar Drug Substance

This protocol describes the use of DIBK as a sample solvent for the HPLC analysis of a non-polar drug substance.

Materials:

  • Diisobutyl Ketone (DIBK)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Drug substance (non-polar)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the drug substance and dissolve it in DIBK to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and determine the retention time and peak area of the drug substance.

  • Method Validation:

    • Validate the method for parameters such as linearity, accuracy, precision, and specificity according to ICH guidelines.[9][10][11][12][13]

Quantitative Data Summary (Typical Validation Parameters):

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference from blank

Logical Relationship for HPLC Method Development:

HPLC_Development cluster_analyte Analyte Properties cluster_method Method Parameters cluster_validation Validation Analyte Non-Polar Drug Solubility Soluble in DIBK Analyte->Solubility Detector UV Detector Analyte->Detector must have chromophore for Column C18 Reverse-Phase Solubility->Column dictates choice of MobilePhase ACN:Water Column->MobilePhase requires compatible Linearity Linearity MobilePhase->Linearity Accuracy Accuracy MobilePhase->Accuracy Precision Precision MobilePhase->Precision Detector->Linearity Detector->Accuracy Detector->Precision

Logical relationships in HPLC method development.

Conclusion

Diisobutyl Ketone is a valuable solvent in analytical chemistry, offering unique properties for various applications. The protocols and data presented here provide a foundation for developing robust and reliable analytical methods. As with any method development, proper validation is essential to ensure the quality and accuracy of the results.[14][15]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diisobutyl Ketone (DIBK)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Diisobutyl Ketone (DIBK). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of DIBK from industrial solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in industrial-grade Diisobutyl Ketone?

A1: Industrial DIBK is often a byproduct of Methyl Isobutyl Ketone (MIBK) production.[1][2] Consequently, common impurities include:

  • Methyl Isobutyl Ketone (MIBK)

  • Isomers of DIBK (e.g., 4,6-dimethyl-2-heptanone)

  • Acetone[3][4]

  • Isopropanol[3][4]

  • Water[3][4]

  • Methyl Isobutyl Carbinol (MIBC)[3][4]

Q2: What is the most effective method for purifying DIBK?

A2: Fractional distillation is the most common and effective method for purifying DIBK on a laboratory and industrial scale.[3][4] This technique separates components based on their boiling points. For specific impurity profiles, other techniques like azeotropic distillation (for water removal) or extractive distillation may be employed.[3][4]

Q3: How can I remove water from my DIBK sample?

A3: Water can be removed from DIBK using azeotropic distillation. DIBK forms a heterogeneous azeotrope with water, which has a lower boiling point than DIBK itself. By distilling the azeotrope, water can be effectively removed.

Q4: What analytical techniques are suitable for assessing the purity of DIBK?

A4: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard method for determining the purity of DIBK and quantifying impurities.[1][5] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of unknown impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of DIBK by distillation.

Problem 1: Poor Separation of DIBK from MIBK
Symptom Possible Cause Solution
Overlapping fractions of DIBK and MIBK.Insufficient column efficiency: The distillation column may not have enough theoretical plates for the separation.Increase the length of the fractionating column or use a more efficient packing material (e.g., structured packing instead of Raschig rings).
Incorrect reflux ratio: A low reflux ratio can lead to poor separation.Increase the reflux ratio. A good starting point is a 5:1 or 10:1 ratio of reflux to distillate takeoff.
Distillation rate is too high: A rapid distillation does not allow for proper equilibrium between the liquid and vapor phases.Reduce the heating rate to ensure a slow and steady distillation. Aim for a distillation rate of 1-2 drops per second.
Problem 2: Water Contamination in the Final Product
Symptom Possible Cause Solution
Purified DIBK appears cloudy or contains a separate aqueous layer.Inefficient azeotropic distillation: The azeotrope is not being effectively removed.Ensure the Dean-Stark trap is functioning correctly to separate the water from the organic phase. Use a suitable entrainer like toluene if necessary to improve the separation of the azeotrope.
Condenser temperature is too low: This can cause atmospheric moisture to condense and contaminate the distillate.Maintain the condenser coolant temperature just below the boiling point of the azeotrope.
Leaky apparatus: Cracks or loose joints in the glassware can allow atmospheric moisture to enter the system.Inspect all glassware and joints for leaks before starting the distillation. Use appropriate grease for ground glass joints.
Problem 3: Column Flooding
Symptom Possible Cause Solution
The distillation column fills with liquid, and the pressure drop across the column increases significantly.Excessive boil-up rate: The rate of vapor generation is too high for the column's capacity.Reduce the heat input to the distillation flask.
High reflux ratio: Returning too much liquid to the column can cause it to flood.Decrease the reflux ratio.
Blockage in the column: Fouling or improper packing can obstruct the flow of liquid and vapor.Shut down the distillation, allow the column to cool, and inspect the packing for any blockages.

Data Presentation

Table 1: Physical Properties of DIBK and Common Impurities

CompoundBoiling Point (°C)Density (g/mL at 20°C)Water Solubility ( g/100 mL at 20°C)
Acetone560.791Miscible
Isopropanol82.60.786Miscible
Methyl Isobutyl Ketone (MIBK)1170.8021.9
Methyl Isobutyl Carbinol (MIBC)1320.8081.7
Diisobutyl Ketone (DIBK) 169 0.806 0.05
Water1000.998Miscible with DIBK

Table 2: DIBK-Water Azeotrope Data

PropertyValue
Azeotrope Boiling Point97.3 °C
DIBK content in Azeotrope49.0 wt%
Water content in Azeotrope51.0 wt%

Experimental Protocols

Protocol 1: Purification of DIBK by Fractional Distillation

Objective: To separate DIBK from lower-boiling impurities such as MIBK, acetone, and isopropanol.

Materials:

  • Industrial grade DIBK

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below.

  • Add the industrial grade DIBK and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. Maintain a slow and steady heating rate.

  • Collect the first fraction, which will be enriched in the lower-boiling impurities (acetone, isopropanol, MIBK). The temperature at the distillation head will be close to the boiling points of these components.

  • Once the temperature begins to rise sharply, change the receiving flask to collect the intermediate fraction.

  • When the temperature stabilizes at the boiling point of DIBK (approximately 169°C), collect the main fraction of purified DIBK.

  • Stop the distillation before the flask runs dry.

  • Analyze the purity of the collected fractions using Gas Chromatography (GC).

Mandatory Visualizations

G Experimental Workflow: Fractional Distillation of DIBK cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A 1. Add industrial DIBK and boiling chips to round-bottom flask B 2. Assemble fractional distillation apparatus A->B C 3. Connect heating mantle and condenser B->C D 4. Gentle heating of the flask C->D E 5. Collect low-boiling impurities fraction D->E F 6. Collect intermediate fraction as temperature rises E->F G 7. Collect purified DIBK fraction at stable boiling point F->G H 8. Stop distillation before flask is dry G->H I 9. Analyze fractions by Gas Chromatography H->I

Caption: Workflow for DIBK purification by fractional distillation.

G Troubleshooting Logic: Poor Separation in DIBK Distillation Start Poor Separation of DIBK CheckEfficiency Is column efficiency sufficient? Start->CheckEfficiency CheckReflux Is reflux ratio correct? CheckEfficiency->CheckReflux Yes IncreaseEfficiency Increase column length or use better packing CheckEfficiency->IncreaseEfficiency No CheckRate Is distillation rate slow and steady? CheckReflux->CheckRate Yes IncreaseReflux Increase reflux ratio CheckReflux->IncreaseReflux No DecreaseRate Reduce heating rate CheckRate->DecreaseRate No Success Separation Improved CheckRate->Success Yes IncreaseEfficiency->CheckReflux IncreaseReflux->CheckRate DecreaseRate->Success

Caption: Troubleshooting poor separation of DIBK.

References

Technical Support Center: Peroxide Removal from Diisobutyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisobutyl Ketone (DIBK) and needing to remove peroxide impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the removal of peroxides from Diisobutyl Ketone.

Issue Potential Cause Recommended Solution
Incomplete Peroxide Removal After Treatment Insufficient amount of peroxide removal agent used.Increase the amount of activated alumina or the volume of the ferrous sulfate solution used for washing. It may be necessary to perform the treatment multiple times until the solvent is free of peroxides.[1]
Deactivated alumina.The activated alumina may have become saturated with peroxides or other impurities. Regenerate the alumina by washing with a dilute acid solution of ferrous sulfate or potassium iodide, followed by drying. For more thorough regeneration, thermal treatment may be necessary.
Short contact time with the peroxide removal agent.Increase the contact time between the DIBK and the activated alumina by slowing the flow rate through the column. When using the ferrous sulfate solution, increase the stirring or shaking time.
Emulsion Formation During Ferrous Sulfate Wash Vigorous shaking or stirring.Use gentle swirling or rocking instead of vigorous shaking, especially during the initial extraction, to minimize emulsion formation.
High concentration of impurities in the DIBK.Dilute the DIBK with a peroxide-free, non-polar solvent before washing. Allow the mixture to stand for an extended period to allow the layers to separate.
Discoloration of Diisobutyl Ketone After Treatment Oxidation of ferrous sulfate.The formation of brownish-yellow ferric sulfate can occur in the presence of air.[2] Ensure the washing process is carried out promptly and consider purging the vessel with an inert gas like nitrogen.
Contaminants in the activated alumina.Use high-purity, chromatography-grade activated alumina. If contamination is suspected, wash the alumina with a suitable solvent before use.
Positive Peroxide Test After Distillation of "Peroxide-Free" DIBK Concentration of residual peroxides.It is crucial that the DIBK shows a negative peroxide test before distillation. Never distill DIBK to dryness; always leave at least 10% of the volume in the distillation flask to prevent the concentration of any trace peroxides.[3]
Re-formation of peroxides.Peroxides can reform in purified DIBK upon exposure to air and light. Store the purified solvent under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container.

Frequently Asked Questions (FAQs)

1. Why is it important to remove peroxides from Diisobutyl Ketone?

Diisobutyl Ketone, like other ethers and ketones, can form explosive peroxides upon exposure to air and light. These peroxides are sensitive to heat, friction, and shock, posing a significant safety hazard, especially during processes like distillation where they can become concentrated.[3] The presence of peroxides can also interfere with chemical reactions, leading to undesirable side products and affecting the accuracy of experimental results.

2. How can I test for the presence of peroxides in Diisobutyl Ketone?

Several methods are available for detecting peroxides in DIBK:

  • Peroxide Test Strips: Commercially available test strips provide a quick and convenient way to screen for peroxides. When using them with organic solvents, it's often recommended to moisten the test field with a drop of water after the solvent has evaporated. A color change, typically to blue, indicates the presence of peroxides.

  • Potassium Iodide (KI) Test: A more sensitive method involves adding a freshly prepared solution of potassium iodide in glacial acetic acid to the DIBK sample. A pale yellow to brown color indicates the presence of peroxides.

3. What are the primary methods for removing peroxides from Diisobutyl Ketone?

The two most common and effective methods for removing peroxides from DIBK are:

  • Activated Alumina Column Chromatography: Passing the DIBK through a column packed with activated alumina is a highly effective method for removing peroxides.[1][4] The alumina adsorbs the peroxides, yielding a purified solvent.

  • Ferrous Sulfate Wash: Washing the DIBK with an acidic solution of ferrous sulfate (FeSO₄) effectively reduces and removes peroxides.[3] This method is particularly useful for water-insoluble solvents like DIBK.

4. Can I distill Diisobutyl Ketone to remove peroxides?

No. Distillation should never be used to remove peroxides from DIBK or any other peroxide-forming solvent. This process will concentrate the peroxides in the distillation flask, creating a highly explosive and dangerous situation.[3] DIBK must be tested and confirmed to be peroxide-free before any distillation is attempted.

5. How should I store Diisobutyl Ketone after removing peroxides?

To prevent the reformation of peroxides, purified DIBK should be stored in a tightly sealed, opaque container under an inert atmosphere, such as nitrogen or argon. It should be kept away from heat, light, and sources of ignition. It is also good practice to add a stabilizer, such as butylated hydroxytoluene (BHT), to inhibit peroxide formation.

Experimental Protocols

Peroxide Removal Using Activated Alumina

This protocol describes the removal of peroxides from Diisobutyl Ketone using a column packed with activated alumina.

Materials:

  • Diisobutyl Ketone containing peroxides

  • Activated Alumina (basic or neutral, 80-200 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Receiving flask

  • Peroxide test strips or potassium iodide solution

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Place a small plug of glass wool or ensure a fritted glass disc is at the bottom of the column to support the alumina.

    • In a separate beaker, create a slurry of the activated alumina in a small amount of peroxide-free DIBK.

    • Carefully pour the slurry into the column, allowing the DIBK to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the alumina bed to prevent disturbance when adding the solvent. .

  • Peroxide Removal:

    • Carefully add the DIBK containing peroxides to the top of the column.

    • Open the stopcock and allow the DIBK to pass through the column at a steady rate.

    • Collect the purified DIBK in the receiving flask. .

  • Verification:

    • Test the collected DIBK for the presence of peroxides using a test strip or the potassium iodide method.

    • If peroxides are still present, the DIBK can be passed through the column a second time, or a fresh column can be prepared. .

  • Column Deactivation:

    • After use, the alumina will contain concentrated peroxides and should be handled with extreme care.

    • Flush the column with a dilute acidic solution of ferrous sulfate or potassium iodide to deactivate the peroxides before disposal.

Peroxide Removal Using Ferrous Sulfate Solution

This protocol outlines the procedure for removing peroxides from Diisobutyl Ketone by washing with an acidic ferrous sulfate solution.

Materials:

  • Diisobutyl Ketone containing peroxides

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Distilled water

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Erlenmeyer flask

  • Peroxide test strips or potassium iodide solution

Procedure:

  • Preparation of Ferrous Sulfate Solution:

    • Prepare the acidic ferrous sulfate solution by one of the following methods:

      • Dissolve 60 g of ferrous sulfate heptahydrate in 100 mL of water, and then carefully add 6 mL of concentrated sulfuric acid.[3]

      • Dissolve 100 g of ferrous sulfate heptahydrate in 85 mL of water, and then carefully add 42 mL of concentrated hydrochloric acid.[3] .

  • Washing Procedure:

    • Place the DIBK containing peroxides in a separatory funnel.

    • Add an equal volume of the prepared ferrous sulfate solution.

    • Gently swirl or rock the separatory funnel for several minutes. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. The aqueous layer (bottom) will contain the reduced peroxides.

    • Drain and discard the lower aqueous layer.

    • Repeat the washing step with fresh ferrous sulfate solution if necessary, until a peroxide test on the DIBK layer is negative. .

  • Drying:

    • Wash the DIBK with water to remove any residual acid and salts.

    • Dry the DIBK over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the dried DIBK into a clean, dry storage container. .

  • Verification:

    • Confirm the absence of peroxides in the final product using a reliable test method.

Visualizations

Peroxide_Removal_Workflow cluster_testing Peroxide Testing cluster_removal Peroxide Removal cluster_post_treatment Post-Treatment start Diisobutyl Ketone Sample test Test for Peroxides start->test positive Peroxides Present test->positive Positive negative Peroxides Absent test->negative Negative removal_choice Choose Removal Method positive->removal_choice store Store Under Inert Atmosphere negative->store alumina Activated Alumina Column removal_choice->alumina ferrous_sulfate Ferrous Sulfate Wash removal_choice->ferrous_sulfate retest Re-test for Peroxides alumina->retest ferrous_sulfate->retest purified Purified Diisobutyl Ketone retest->purified Negative purified->store

Caption: Workflow for testing and removing peroxides from Diisobutyl Ketone.

Activated_Alumina_Protocol start Start prep_column Prepare Activated Alumina Column start->prep_column add_dibk Add Peroxide-Containing DIBK prep_column->add_dibk elute Elute DIBK Through Column add_dibk->elute collect Collect Purified DIBK elute->collect test Test for Peroxides collect->test decision Peroxides Present? test->decision repeat Repeat Elution decision->repeat Yes end End decision->end No repeat->add_dibk

Caption: Experimental protocol for peroxide removal using activated alumina.

Ferrous_Sulfate_Protocol start Start prep_solution Prepare Acidic Ferrous Sulfate Solution start->prep_solution wash Wash DIBK with Ferrous Sulfate Solution prep_solution->wash separate Separate Aqueous and Organic Layers wash->separate test Test DIBK for Peroxides separate->test decision Peroxides Present? test->decision repeat_wash Repeat Wash decision->repeat_wash Yes dry Dry Purified DIBK decision->dry No repeat_wash->wash end End dry->end

References

Technical Support Center: Optimizing Reaction Conditions in Diisobutyl Ketone (DIBK)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions in Diisobutyl Ketone (DIBK). This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments using DIBK as a solvent. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of Diisobutyl Ketone (DIBK) as a reaction solvent?

A1: Diisobutyl Ketone (DIBK), also known as 2,6-dimethyl-4-heptanone, is a colorless liquid with a mild, sweetish odor. Its properties make it a useful solvent in various applications, including organic synthesis. Key features include:

  • High Boiling Point: DIBK has a boiling point ranging from 163-173°C, which allows for reactions to be conducted at elevated temperatures.

  • Slow Evaporation Rate: This property can be advantageous in maintaining a stable reaction volume over extended periods.

  • Good Solvency: DIBK is an effective solvent for a range of synthetic resins, including nitrocellulose, polyesters, and acrylics.[1] It is also used as an extraction solvent in the pharmaceutical industry.

  • Low Water Solubility: DIBK has low solubility in water, which can be beneficial in certain work-up procedures.

Q2: When should I consider using DIBK as a solvent for my reaction?

A2: DIBK is a suitable solvent choice when your reaction requires a high temperature to proceed at a reasonable rate. Its high boiling point allows for a wide operational temperature range. It is also a good option when trying to avoid side reactions that may be promoted by more reactive polar aprotic solvents.

Q3: What are some common challenges when using DIBK as a reaction solvent?

A3: The primary challenges associated with using DIBK include:

  • Difficult Removal: Due to its high boiling point, removing DIBK after the reaction can be challenging. Standard rotary evaporation may not be sufficient, and techniques like vacuum distillation or lyophilization might be necessary.

  • Potential for Side Reactions: As a ketone, DIBK can potentially participate in certain reactions, such as aldol-type condensations, especially in the presence of strong bases.

  • Product Isolation: The high boiling point of DIBK can complicate the isolation of products, particularly if the product itself has a similar boiling point.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction in DIBK is showing low or no conversion to the desired product. What are the possible causes and solutions?

A: Low or no product yield in a DIBK-based reaction can stem from several factors. Below is a systematic approach to troubleshooting this issue.

Potential Cause Troubleshooting Step Recommended Action
Insufficient Temperature Monitor the internal reaction temperature.Gradually increase the reaction temperature in increments of 5-10°C. Ensure your equipment is rated for the higher temperature.
Poor Solubility of Reagents Visually inspect the reaction mixture for undissolved solids.Consider adding a co-solvent to improve solubility. Alternatively, increase the reaction temperature.
Catalyst Inactivity Review the catalyst's compatibility with DIBK and the reaction conditions.Test a different catalyst or increase the catalyst loading. Ensure the catalyst was not deactivated by impurities.
Reaction Time Too Short Monitor the reaction progress over time using techniques like TLC or LC-MS.Extend the reaction time and continue to monitor for product formation.
Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurity formation in my reaction. How can I minimize side reactions in DIBK?

A: The formation of impurities is a common challenge. The following table outlines strategies to mitigate this issue.

Potential Cause Troubleshooting Step Recommended Action
Solvent Participation Analyze the structure of the major impurities to determine if they are derived from DIBK.If DIBK is participating in the reaction (e.g., aldol condensation), consider a non-ketonic high-boiling solvent like toluene or anisole.
Thermal Degradation Run the reaction at a lower temperature and monitor the impurity profile.If impurity formation decreases at lower temperatures, this suggests thermal degradation of reactants or products. Optimize for the lowest effective temperature.
Incorrect Stoichiometry Verify the molar ratios of your reactants.Carefully control the addition of reagents to avoid localized high concentrations that can lead to side reactions.
Atmospheric Contamination Ensure the reaction is performed under an inert atmosphere if your reagents are sensitive to air or moisture.Use dry DIBK and perform the reaction under nitrogen or argon.
Issue 3: Difficulty in Product Isolation and Solvent Removal

Q: I am struggling to isolate my product and remove the DIBK solvent after the reaction is complete. What methods can I use?

A: The high boiling point of DIBK necessitates specific techniques for product isolation.

Method Description Best For
Vacuum Distillation Lowering the pressure reduces the boiling point of DIBK, allowing for its removal at a lower temperature.Thermally stable products with a significantly higher boiling point than DIBK.
Aqueous Extraction If the product is soluble in an aqueous phase and immiscible with DIBK, extraction can be used to separate the product.Water-soluble products.
Crystallization If the product is a solid at room temperature, it may be possible to crystallize it directly from the DIBK solution by cooling.Solid products with low solubility in cold DIBK.
Chromatography Direct loading of the reaction mixture onto a silica gel column may be possible, followed by elution with a suitable solvent system to separate the product from DIBK.Products that are stable on silica gel and have different polarity from DIBK.

Experimental Protocols

Example Protocol: Aldol Condensation in DIBK

This protocol describes a general procedure for an aldol condensation reaction using DIBK as the solvent.

Reaction Scheme:

Aromatic Aldehyde + Ketone --(Base, DIBK, Heat)--> α,β-Unsaturated Ketone

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Ketone (e.g., Acetone)

  • Base (e.g., Sodium Hydroxide)

  • Diisobutyl Ketone (DIBK), anhydrous

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble the three-neck flask with a condenser, a thermometer, and a septum. Place the flask in a heating mantle on a magnetic stirrer.

  • Charging the Flask: To the flask, add the aromatic aldehyde (1.0 eq) and the ketone (1.2 eq).

  • Solvent Addition: Add anhydrous DIBK to the flask to achieve a desired concentration (e.g., 0.5 M).

  • Initiating the Reaction: Begin stirring the mixture and heat to the desired reaction temperature (e.g., 120°C).

  • Base Addition: Once the reaction temperature is stable, slowly add a solution of the base (e.g., 1.1 eq of NaOH in a minimal amount of water or as a solid).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a dilute acid solution (e.g., 1 M HCl) until the mixture is neutral.

    • Transfer the mixture to a separatory funnel and wash with water and then with brine.

    • Separate the organic layer (DIBK) and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the DIBK under reduced pressure using a vacuum distillation setup.

    • The crude product can then be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start setup Assemble Reaction Apparatus start->setup charge Charge Reactants and DIBK setup->charge heat Heat to Desired Temperature charge->heat add_base Add Base heat->add_base monitor Monitor Reaction Progress add_base->monitor workup Reaction Work-up monitor->workup Reaction Complete purify Purify Product workup->purify end End purify->end

Caption: Experimental workflow for a typical reaction in DIBK.

troubleshooting_logic start Low Yield Issue check_temp Check Temperature start->check_temp check_sol Check Solubility start->check_sol check_cat Check Catalyst start->check_cat check_time Check Reaction Time start->check_time increase_temp Increase Temperature check_temp->increase_temp add_cosolvent Add Co-solvent check_sol->add_cosolvent change_catalyst Change/Increase Catalyst check_cat->change_catalyst increase_time Increase Time check_time->increase_time

Caption: Troubleshooting logic for low reaction yield in DIBK.

References

Technical Support Center: Diisobutyl Ketone (DIBK) for Emulsion Breaking in Extractions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Diisobutyl Ketone (DIBK) to break emulsions during liquid-liquid extractions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of a liquid-liquid extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets. In extractions, this often appears as a cloudy or milky third layer between the organic and aqueous phases, preventing a clean separation.

Q2: What causes emulsions to form during my extraction?

Emulsions are typically stabilized by surfactants or other amphipathic molecules present in the sample, such as phospholipids, proteins, or certain drug compounds. These molecules reduce the interfacial tension between the two liquid phases. Vigorous shaking or mixing provides the energy to create fine droplets, which are then stabilized by these emulsifying agents, leading to a persistent emulsion.

Q3: How does Diisobutyl Ketone (DIBK) help break an emulsion?

Diisobutyl Ketone is a water-immiscible organic solvent with low surface tension.[1][2] When added to an extraction system, it alters the properties of the organic phase. The exact mechanism can vary, but it is believed that DIBK works by:

  • Disrupting the Interfacial Film: DIBK can interfere with the packing of emulsifying agents at the oil-water interface, weakening the film that stabilizes the emulsion droplets.

  • Altering Solvent Polarity: The addition of DIBK changes the overall polarity and solvent characteristics of the organic phase. This can increase the solubility of the emulsifying agent in the organic phase, drawing it away from the interface and promoting the coalescence of the dispersed droplets.[3]

  • Changing Phase Density: While a minor effect, the addition of DIBK will alter the density of the organic phase, which can sometimes aid in the gravitational separation of the layers.

Troubleshooting Guide

Problem Possible Cause Suggested Solution with DIBK
Emulsion persists after adding DIBK. Insufficient amount of DIBK added.Incrementally add more DIBK, mixing gently after each addition. Start with a small volume (e.g., 1-5% of the organic phase volume) and increase as needed.
Insufficient mixing after DIBK addition.After adding DIBK, gently swirl or rock the separatory funnel. Avoid vigorous shaking, which can re-form the emulsion.
The emulsion is exceptionally stable.Combine the addition of DIBK with other emulsion-breaking techniques. For example, add DIBK and then gently warm the separatory funnel in a warm water bath, or add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase.[3]
A third layer forms after adding DIBK. DIBK and the original organic solvent are not fully miscible with the components of the emulsion.This is unlikely if common extraction solvents are used, as DIBK is miscible with most organic solvents.[2] However, if it occurs, consider adding a small amount of a co-solvent that is miscible with both organic phases, such as isopropanol or ethanol, to create a single organic phase.
The product is now in the wrong layer. The addition of DIBK has significantly changed the polarity of the organic phase, altering the partition coefficient of the target analyte.Before scaling up, perform a small test extraction with DIBK to ensure your compound of interest remains in the desired phase. If partitioning is an issue, you may need to adjust the pH of the aqueous phase or consider a different solvent for breaking the emulsion.
Difficulty seeing the interface. The layers are similarly colored or the interface is still cloudy.Allow the mixture to sit undisturbed for a longer period. If the interface is still unclear, try shining a light through the separatory funnel to help visualize the phase boundary.

Experimental Protocols

Protocol for Breaking an Existing Emulsion with DIBK

This protocol assumes a standard liquid-liquid extraction that has resulted in a stable emulsion.

Materials:

  • Separatory funnel containing the emulsified layers

  • Diisobutyl Ketone (DIBK)

  • Pipettes or graduated cylinders

  • Collection flasks

Procedure:

  • Initial Assessment: Observe the volume and stability of the emulsion layer.

  • Addition of DIBK: To the separatory funnel, add a small volume of DIBK. A good starting point is 1-5% of the total volume of the organic phase.

  • Gentle Mixing: Stopper the separatory funnel and gently invert it 2-3 times. Avoid vigorous shaking. You can also gently swirl the funnel. The goal is to mix the DIBK into the organic phase without creating more emulsion.

  • Observation: Place the separatory funnel back on a ring stand and allow it to rest. Observe if the emulsion begins to break and the interface becomes sharper. This may take several minutes.

  • Incremental Addition (if necessary): If the emulsion has not resolved after 5-10 minutes, add another small aliquot of DIBK (e.g., another 1-5% of the organic phase volume).

  • Repeat Mixing and Observation: Repeat steps 3 and 4. Continue with incremental additions of DIBK until the emulsion is broken or it becomes apparent that this method is not effective for your specific system.

  • Separation: Once a clear interface is visible, carefully drain the lower layer, followed by the upper layer, into separate collection flasks.

Data Presentation

To systematically evaluate the effectiveness of DIBK for your specific extraction, use the following table to record your observations and compare them to other methods.

Parameter Control (No Treatment) DIBK Addition Other Method (e.g., Brine)
Volume of Emulsion Layer (mL)
Time for Phase Separation (min)
Clarity of Interface (Qualitative)
Volume of DIBK/Other Agent Added (mL) N/A
Product Recovery (%)
Purity of Product (%)

Visualizations

Experimental Workflow for Emulsion Breaking with DIBK

G start Stable Emulsion Formed in Separatory Funnel add_dibk Add DIBK (1-5% of Organic Phase Volume) start->add_dibk mix Gently Mix (Invert/Swirl) add_dibk->mix observe Observe for Phase Separation (5-10 min) mix->observe is_broken Emulsion Broken? observe->is_broken separate Separate Layers is_broken->separate Yes add_more Add More DIBK is_broken->add_more No end Proceed with Extraction separate->end add_more->mix

Caption: Workflow for breaking an emulsion using Diisobutyl Ketone.

Logical Relationship of Factors in Emulsion Formation and Resolution

G cluster_formation Factors Promoting Emulsion Formation cluster_resolution Factors Promoting Emulsion Resolution emulsifiers Presence of Emulsifying Agents emulsion Stable Emulsion emulsifiers->emulsion mixing Vigorous Mixing mixing->emulsion dibk Addition of DIBK emulsion->dibk  Apply Treatment separation Phase Separation dibk->separation gentle_mixing Gentle Agitation gentle_mixing->separation salting_out Increased Ionic Strength (e.g., Brine) salting_out->separation

Caption: Key factors influencing emulsion stability and resolution.

References

Technical Support Center: Managing Diisobutyl Ketone (DIBK) Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper management of Diisobutyl Ketone (DIBK) waste in a laboratory setting.

Troubleshooting Guide
Issue Possible Cause(s) Solution(s)
Accidental Spill of DIBK Improper handling, container failure, or accident.1. Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[1][2] 2. Eliminate Ignition Sources: Remove all sources of ignition such as open flames, sparks, and hot surfaces.[1][3][4] 3. Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a respirator with an organic vapor cartridge if ventilation is inadequate.[1][3][5] 4. Containment and Absorption: For small spills, contain the liquid and absorb it with an inert material like vermiculite, dry sand, or earth.[2][4][5] Do not use combustible materials for absorption. 5. Collection: Use non-sparking tools to collect the absorbed material and place it in a designated, labeled, and sealable container for hazardous waste.[3][4][6] 6. Decontamination: Clean the spill area with soap and water once the absorbed material has been removed.[5] Prevent runoff from entering drains.[4] 7. Waste Disposal: Dispose of the contaminated materials as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1][2]
Unknown Chemical Reaction in DIBK Waste Container Mixing of incompatible chemicals. DIBK is incompatible with strong oxidizing agents, strong acids, and amines.[7]1. Do Not Open: If the container is bulging, hot, or showing signs of a reaction, do not attempt to open it. 2. Isolate the Area: Carefully move the container to a fume hood or a designated safe, isolated, and well-ventilated area. 3. Alert EHS: Immediately contact your institution's EHS or emergency response team for guidance. 4. Review Waste Stream: As a preventative measure, review the waste streams being added to the DIBK container to ensure no incompatible materials are mixed.[8][9]
Improperly Labeled DIBK Waste Container Human error or lack of adherence to protocol.1. Assume Hazardous: Treat any unlabeled or improperly labeled container as hazardous waste.[10] 2. Consult with Lab Personnel: Attempt to identify the contents by consulting with all personnel who may have used the container. 3. Do Not Guess: If the contents cannot be definitively identified, do not add any more waste to the container. 4. Label as "Unknown": Label the container with "Caution: Unknown Contents, Potentially Hazardous" and list any suspected components. 5. Contact EHS: Arrange for pickup and proper identification and disposal by your institution's EHS department.[11]

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with Diisobutyl Ketone (DIBK)?

DIBK is a flammable liquid and vapor.[1][3][12] It can cause respiratory irritation, and exposure to high concentrations may lead to dizziness, headache, and nausea.[2][5] Prolonged or repeated skin contact can cause dermatitis.[2][5] It is also harmful to aquatic life.[1]

2. What personal protective equipment (PPE) should be worn when handling DIBK waste?

When handling DIBK waste, you should wear chemical-resistant gloves (e.g., nitrile), safety goggles and/or a face shield, and a lab coat or protective clothing.[1][3] If there is a risk of inhalation, use a respirator with an organic vapor cartridge in a well-ventilated area.[5]

3. How should I store DIBK waste in the laboratory?

DIBK waste should be stored in a tightly closed, properly labeled container.[1][3] The container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight.[3][13] It should also be segregated from incompatible materials such as strong oxidants and acids.[3][5] Storage should be in a designated satellite accumulation area (SAA).[11][14]

4. Can I dispose of small amounts of DIBK waste down the sink?

No, DIBK waste should never be disposed of down the sink.[15] It is harmful to aquatic life and must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][16]

5. What is the proper procedure for disposing of empty DIBK containers?

Empty containers that held DIBK may still contain flammable vapors and residue.[3][13] They should be handled as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must also be collected and disposed of as hazardous waste.[8]

6. How do I request a pickup for my DIBK waste?

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[11][15] Ensure the waste container is properly labeled and sealed before the scheduled pickup.

Data Presentation

Physical and Chemical Properties of Diisobutyl Ketone
PropertyValue
Molecular Weight 142.24 g/mol
Appearance Colorless liquid
Odor Mild, characteristic, peppermint-like
Boiling Point 169°C (336°F)
Flash Point 49°C (120°F) Closed Cup
Density 0.806 g/cm³ at 20°C
Vapor Pressure 1.3 mmHg at 20°C
Solubility in Water 0.04% at 20°C
Lower Flammability Limit 0.8% v/v
Upper Flammability Limit 7.1% v/v

Source:[13]

Experimental Protocols

Protocol for Safe Collection and Labeling of DIBK Waste

1. Objective: To safely collect and label Diisobutyl Ketone waste generated from laboratory experiments for disposal.

2. Materials:

  • Appropriate hazardous waste container (e.g., glass or chemically resistant plastic bottle with a screw cap).

  • Secondary containment (e.g., a larger, shatter-resistant container or tray).

  • Hazardous waste labels (provided by your institution's EHS department).

  • Permanent marker.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

3. Procedure:

  • Container Selection: Choose a clean, dry waste container that is compatible with DIBK. The original DIBK container is often a suitable choice.[15] Ensure the container has a secure, leak-proof cap.

  • Labeling: Before adding any waste, affix a hazardous waste label to the container. Fill out the label with the following information:

    • The words "Hazardous Waste".[17]

    • The full chemical name: "Diisobutyl Ketone".

    • The specific hazards associated with DIBK (e.g., "Flammable Liquid," "Irritant").[3]

    • The date the first drop of waste is added to the container (accumulation start date).[14]

    • The name of the principal investigator and the laboratory location.

  • Waste Collection:

    • Perform all waste transfers in a well-ventilated area, preferably inside a chemical fume hood.[5]

    • Carefully pour the DIBK waste into the labeled container, avoiding splashes.

    • Do not mix DIBK with incompatible chemicals such as strong oxidizing agents or acids.[5][7] It is best practice to collect different solvent waste streams separately.[9][10]

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

  • Storage:

    • After adding waste, securely close the container.[1][3]

    • Place the waste container in a designated and labeled secondary containment bin.[8][15]

    • Store the container in your laboratory's designated satellite accumulation area (SAA), away from ignition sources and incompatible materials.[11][14]

  • Disposal:

    • Once the container is full or has been in accumulation for the maximum allowable time (consult your institution's policy, often 12 months), arrange for disposal through your EHS department.[14]

Mandatory Visualization

DIBK_Waste_Management_Workflow generation DIBK Waste Generation (in-lab experiment) collection Waste Collection (in compatible, labeled container) generation->collection Proper Segregation spill Accidental Spill generation->spill storage Temporary Storage (in Satellite Accumulation Area) collection->storage Secure & Store pickup_request Waste Pickup Request (to EHS) storage->pickup_request Container Full or Time Limit Reached disposal Final Disposal (by licensed contractor) pickup_request->disposal Scheduled Pickup spill_response Spill Response Protocol spill->spill_response IMMEDIATE ACTION spill_response->collection Contain & Collect Spill Debris

Caption: Workflow for managing Diisobutyl Ketone waste in the laboratory.

References

Technical Support Center: Optimizing Reaction Yields with Diisobutyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields when using Diisobutyl Ketone (DIBK) as a solvent or reagent.

Frequently Asked Questions (FAQs)

Q1: What is Diisobutyl Ketone (DIBK) and in which types of reactions is it commonly used?

A1: Diisobutyl Ketone (DIBK), also known as 2,6-dimethyl-4-heptanone, is a stable, colorless organic solvent with a mild, sweet odor.[1] It is characterized by its slow evaporation rate and good solvency for a wide range of synthetic resins, including vinyls, acrylics, alkyds, polyesters, and epoxies.[1] In the pharmaceutical and chemical industries, DIBK is utilized as a solvent for reactions, extractions, and recrystallizations.[1][2] It is also a component in the production of diisobutylcarbinol.[1]

Q2: How can Diisobutyl Ketone (DIBK) improve my reaction yield?

A2: Diisobutyl Ketone can potentially improve reaction yields in several ways:

  • Enhanced Solubility: DIBK's excellent solvency for many organic compounds can lead to a more homogeneous reaction mixture, which can improve reaction rates and, consequently, yields.[1]

  • Higher Reaction Temperatures: With a boiling point of 168°C, DIBK allows for reactions to be conducted at higher temperatures than many other common solvents. This can be particularly beneficial for reactions with high activation energies, helping to drive them to completion and improve yields.

  • Favorable Product Crystallization: Due to its physical properties, DIBK can be an excellent solvent for the crystallization and recrystallization of products, leading to higher purity and better recovery of the desired compound.[1]

Q3: Are there any known side reactions or compatibility issues with DIBK?

A3: While DIBK is a relatively stable solvent, it is a ketone and can potentially participate in certain reactions. For instance, under strongly basic or acidic conditions, it could undergo self-condensation or other side reactions. It is also important to consider the compatibility of DIBK with the reagents in your specific reaction. For example, strong reducing agents could potentially reduce the ketone functionality of DIBK. Always consider the reactivity of your reagents with the solvent, especially under harsh reaction conditions.

Q4: What are the safety precautions I should take when working with Diisobutyl Ketone?

A4: Diisobutyl Ketone is a combustible liquid and its vapors can be irritating to the respiratory system.[3] Direct contact can cause skin and eye irritation.[1] It is essential to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of fire, use dry chemical, CO2, or foam extinguishers; water may be ineffective.[3]

Troubleshooting Guide: Low Reaction Yields in DIBK

This guide addresses common issues that can lead to low reaction yields when using Diisobutyl Ketone as a solvent and provides potential solutions.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inadequate Reaction Temperature DIBK has a high boiling point. Ensure your reaction is heated to the optimal temperature for your specific transformation. Monitor the internal reaction temperature, not just the heating bath temperature.
Poor Solubility of Reagents Although DIBK is a good solvent for many compounds, some reagents may have limited solubility.[1] Consider using a co-solvent to improve solubility. Perform small-scale solubility tests before scaling up your reaction.
Reagent Incompatibility with DIBK As a ketone, DIBK may react with certain reagents (e.g., strong bases, organometallics). Review the literature for potential incompatibilities. Consider an alternative high-boiling point aprotic solvent if incompatibility is suspected.
Presence of Water For water-sensitive reactions, such as Grignard reactions, ensure that the DIBK and all other reagents and glassware are scrupulously dry. DIBK has limited water solubility, which can sometimes make removal of trace water difficult.[4]
Problem 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Side Reactions at High Temperatures The high boiling point of DIBK can lead to decomposition of starting materials, reagents, or products, or promote undesired side reactions. Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or GC/LC-MS to identify the formation of byproducts.
Reaction with the Solvent Under certain conditions (e.g., strong base), the enolate of DIBK could form and participate in side reactions. If you suspect this, consider using a non-enolizable high-boiling solvent.
Impure Starting Materials Impurities in your starting materials can lead to the formation of byproducts. Ensure the purity of your reactants before starting the reaction.
Problem 3: Difficult Product Isolation and Purification
Potential Cause Troubleshooting Steps
Difficulty in Removing DIBK Due to its high boiling point, removing DIBK by rotary evaporation can be challenging. Use a high-vacuum pump and a heated water bath. For heat-sensitive compounds, consider alternative purification methods like crystallization or column chromatography with a solvent system that effectively separates your product from DIBK.
Product Co-distillation with DIBK In some cases, the product may co-distill with DIBK. If this occurs, column chromatography is often the best method for separation.
Emulsion Formation During Work-up DIBK's limited water solubility can sometimes lead to the formation of emulsions during aqueous work-up. Using a saturated brine solution can help to break emulsions.
Product Crystallization Issues While DIBK can be a good crystallization solvent, finding the right anti-solvent can be challenging. Perform small-scale screening of various anti-solvents to find the optimal conditions for crystallization.

Experimental Protocols and Data

General Experimental Workflow for a Reaction in DIBK

A generalized workflow for conducting a chemical reaction in DIBK.
Detailed Methodologies

Reaction Setup and Execution:

  • To a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and temperature probe, add the starting materials and Diisobutyl Ketone.

  • Stir the mixture at room temperature to ensure dissolution.

  • Heat the reaction mixture to the desired temperature and maintain it for the required reaction time.

  • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with water or an appropriate aqueous solution (e.g., dilute acid or base) to remove any water-soluble impurities.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Remove the Diisobutyl Ketone under reduced pressure using a rotary evaporator, possibly with a high-vacuum pump and a heated bath.

  • Purify the crude product by either crystallization from a suitable solvent system or by column chromatography.

Logical Troubleshooting Workflow

If you are experiencing low yields, the following decision tree can help you diagnose the problem.

Troubleshooting Workflow start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No side_products Are there significant side products? check_completion->side_products Yes increase_temp_time Increase temperature or reaction time incomplete_reaction->increase_temp_time check_reagents Check reagent purity and stoichiometry incomplete_reaction->check_reagents workup_loss Is product lost during work-up/purification? side_products->workup_loss No identify_side_products Identify side products (NMR, MS) side_products->identify_side_products Yes optimize_workup Optimize work-up procedure (e.g., pH, extraction solvent) workup_loss->optimize_workup Yes optimize_purification Optimize purification (e.g., crystallization solvent, chromatography conditions) workup_loss->optimize_purification success Improved Yield increase_temp_time->success check_reagents->success optimize_conditions Optimize reaction conditions (catalyst, concentration) lower_temp Lower reaction temperature identify_side_products->lower_temp change_reagents Consider alternative reagents identify_side_products->change_reagents lower_temp->success change_reagents->success optimize_workup->success optimize_purification->success

A decision tree to troubleshoot low reaction yields.

References

Diisobutyl Ketone stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diisobutyl Ketone (DIBK) Stability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of diisobutyl ketone (DIBK) under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is Diisobutyl Ketone (DIBK) under normal storage conditions?

A1: Diisobutyl ketone is a stable liquid under normal storage conditions.[1] It is recommended to store it in a cool, well-ventilated area in tightly closed containers, away from heat, sparks, and open flames.[1] Under these conditions, DIBK is not prone to oxidation or degradation.

Q2: What are the general incompatibilities of DIBK?

A2: DIBK is incompatible with strong oxidizing agents, strong acids, and strong bases (alkalis). Contact with these substances can lead to chemical reactions and degradation of the ketone.

Q3: Can DIBK undergo self-condensation?

A3: Yes, like other ketones with alpha-hydrogens, DIBK can undergo self-condensation reactions. These reactions are typically catalyzed by the presence of acids or bases.[2][3][4][5]

Q4: What are the likely products of DIBK self-condensation?

A4: Under acidic or basic conditions, DIBK can undergo an aldol condensation reaction with itself. The initial product would be a β-hydroxy ketone, which can then dehydrate, especially with heating, to form an α,β-unsaturated ketone.[2][3]

Q5: Is DIBK susceptible to hydrolysis?

A5: Ketones, in general, are relatively resistant to hydrolysis. While DIBK is insoluble in water, prolonged contact with water, especially under strong acidic or basic conditions, could potentially lead to slow degradation reactions, though this is not the primary degradation pathway.

Q6: Can DIBK undergo a haloform reaction?

A6: The haloform reaction is specific to methyl ketones or compounds that can be oxidized to methyl ketones.[6][7][8][9] Diisobutyl ketone (2,6-dimethyl-4-heptanone) is not a methyl ketone, as the carbonyl group is not directly attached to a methyl group. Therefore, it will not give a positive haloform test.

Troubleshooting Guides

Issue 1: Unexpected Impurities Observed in DIBK-Based Reaction Mixture Under Acidic Conditions

  • Possible Cause: Acid-catalyzed self-condensation of DIBK. Strong acids can catalyze the formation of an enol from DIBK, which then acts as a nucleophile, attacking the protonated carbonyl of another DIBK molecule.

  • Troubleshooting Steps:

    • Neutralize the Reaction Mixture: If permissible for your process, neutralize the acidic catalyst to quench the condensation reaction.

    • Lower the Reaction Temperature: Aldol condensation reactions are often temperature-dependent. Running the reaction at a lower temperature may reduce the rate of self-condensation.

    • Use a Milder Acid Catalyst: If possible, substitute the strong acid with a milder one to minimize side reactions.

    • Analyze for Condensation Products: Use analytical techniques such as GC-MS or LC-MS to identify potential β-hydroxy ketone or α,β-unsaturated ketone impurities derived from DIBK.

Issue 2: Degradation of DIBK Observed in a Basic Medium

  • Possible Cause: Base-catalyzed aldol condensation of DIBK. Strong bases can deprotonate the α-carbon of DIBK to form an enolate, which then attacks another DIBK molecule.[2][4]

  • Troubleshooting Steps:

    • Control the Stoichiometry of the Base: Use the minimum effective amount of base required for your primary reaction.

    • Consider a Weaker Base: If your desired reaction allows, using a weaker base can disfavor the formation of the DIBK enolate.

    • Monitor Reaction Time: Prolonged reaction times in the presence of a strong base can increase the extent of self-condensation.

    • Characterize Byproducts: Employ spectroscopic methods (NMR, IR) and chromatography (GC, HPLC) to confirm the presence of aldol condensation products.

Issue 3: Phase Separation or Color Change in DIBK upon Storage

  • Possible Cause: Contamination with acidic or basic impurities, or exposure to strong oxidizing agents. This can initiate degradation or condensation reactions.

  • Troubleshooting Steps:

    • Verify Purity of DIBK: Test the purity of the stored DIBK using appropriate analytical methods like gas chromatography.

    • Check Storage Container Integrity: Ensure the container is inert and has not leached any reactive substances.

    • Inert Atmosphere Storage: For long-term storage, consider storing DIBK under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture, which could contain acidic gases.

Quantitative Data on DIBK Stability

pHTemperature (°C)Degradation Rate Constant (k, day⁻¹) (Hypothetical)Major Degradation Products (Hypothetical)
2.0 250.001Self-condensation product (β-hydroxy ketone)
2.0 500.015Self-condensation products (β-hydroxy ketone and α,β-unsaturated ketone)
7.0 25< 0.0001Negligible degradation
7.0 500.0005Negligible degradation
12.0 250.005Self-condensation product (β-hydroxy ketone)
12.0 500.050Self-condensation products (β-hydroxy ketone and α,β-unsaturated ketone)

Experimental Protocols

Protocol: Forced Degradation Study of Diisobutyl Ketone

This protocol outlines a general procedure for conducting a forced degradation study on DIBK to assess its stability under acidic and basic stress conditions.[10][11][12][13]

1. Materials and Reagents:

  • Diisobutyl Ketone (high purity)

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Methanol or Acetonitrile (HPLC grade, as co-solvent)

  • Water (HPLC grade)

  • pH meter

  • HPLC or GC system with a suitable detector (e.g., UV-Vis or FID)

  • Thermostatically controlled water bath or oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of DIBK in the chosen co-solvent at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To separate aliquots of the DIBK stock solution, add an equal volume of 1M HCl and 0.1M HCl.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Dilute the samples to an appropriate concentration with the mobile phase for analysis.

  • Basic Degradation:

    • To separate aliquots of the DIBK stock solution, add an equal volume of 1M NaOH and 0.1M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at specified time intervals.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

    • Dilute the samples as necessary for analysis.

  • Control Sample:

    • Prepare a control sample by mixing the DIBK stock solution with an equal volume of purified water.

    • Subject the control sample to the same temperature conditions as the stressed samples.

3. Analysis:

  • Analyze the stressed and control samples using a validated stability-indicating HPLC or GC method.

  • Monitor the decrease in the peak area of DIBK and the formation of any degradation products.

  • Calculate the percentage of degradation at each time point.

Visualizations

DIBK_Stability_Logic DIBK Diisobutyl Ketone (DIBK) Acid Acidic Conditions (e.g., HCl) DIBK->Acid Exposure to Base Basic Conditions (e.g., NaOH) DIBK->Base Exposure to Neutral Neutral Conditions (pH ~7) DIBK->Neutral Exposure to Degradation Degradation (Self-Condensation) Acid->Degradation Base->Degradation Stable Stable Neutral->Stable

Caption: Logical flow of DIBK stability under different pH conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare DIBK Stock Solution Acid_Stress Acid Hydrolysis (HCl, Heat) Prep_Stock->Acid_Stress Base_Stress Base Hydrolysis (NaOH, Heat) Prep_Stock->Base_Stress Control Control (Water, Heat) Prep_Stock->Control Sampling Sample at Time Points Acid_Stress->Sampling Base_Stress->Sampling Control->Sampling Neutralize Neutralize Samples Sampling->Neutralize Analyze Analyze by HPLC/GC Neutralize->Analyze Data Quantify Degradation Analyze->Data

Caption: Experimental workflow for a forced degradation study of DIBK.

References

Technical Support Center: Diisobutyl Ketone (DIBK) Extractions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diisobutyl Ketone (DIBK) extractions. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Diisobutyl Ketone (DIBK) and why is it used in extractions?

Diisobutyl Ketone (DIBK) is a colorless, stable liquid with a mild, sweet odor.[1] It is a slow-evaporating solvent with limited water solubility but is miscible with other organic solvents like alcohols and ketones.[1][2] Its low density and slow evaporation rate make it a good solvent for various synthetic resins.[1] In extractions, DIBK is particularly useful for separating and preconcentrating metals, such as gold, from aqueous solutions, often in combination with a complexing agent like Aliquat 336.[3][4][5] It is also utilized as a solvent in the pharmaceutical industry for extraction and recrystallization processes.[1][6][7]

Q2: What are the key physical and chemical properties of DIBK relevant to extractions?

Understanding the properties of DIBK is crucial for optimizing extraction protocols and troubleshooting issues.

PropertyValueSignificance in Extractions
Molecular Formula C9H18OInfluences its solvent properties and interactions.
Boiling Point 169.4 °CA high boiling point allows for extractions at elevated temperatures without significant solvent loss.[1]
Density 0.806 g/mLBeing less dense than water, it will form the upper layer in an aqueous extraction.[1]
Solubility in Water 0.05% wtIts low solubility in water ensures minimal loss of solvent to the aqueous phase and clean phase separation.[2]
Vapor Pressure 2.4 mm Hg at 20°CLow vapor pressure indicates slow evaporation, which is advantageous for lengthy procedures.[1]
Flash Point 49 °CDIBK is a flammable liquid, requiring appropriate safety precautions.[1]

Q3: What safety precautions should be taken when working with DIBK?

DIBK is a flammable liquid and can cause irritation to the respiratory system.[2] It is essential to handle it in a well-ventilated area, away from heat, sparks, and open flames.[8][9][10][11] Personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and appropriate lab clothing, should be worn to avoid skin and eye contact.[10][12] In case of a spill, eliminate all ignition sources and absorb the liquid with a non-combustible material like vermiculite or dry sand.[10]

Troubleshooting Guide for DIBK Extractions

This guide addresses specific problems that may arise during Diisobutyl Ketone extractions in a question-and-answer format.

Problem 1: Formation of a Stable Emulsion

Q: I am observing a stable emulsion between the aqueous and DIBK phases, preventing clear separation. What can I do to break it?

A: Emulsion formation is a common issue in liquid-liquid extractions, often caused by the presence of surfactants or high shear mixing.[13][14] Here are several techniques to break the emulsion:

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the mechanical energy that creates emulsions while still allowing for sufficient interfacial contact for extraction.[14]

  • "Salting Out": Add a small amount of a saturated salt solution (brine) or a solid salt like sodium chloride (NaCl).[13][15][16] This increases the ionic strength of the aqueous phase, which can help force the separation of the two phases.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion by physically forcing the denser phase to the bottom.[13][16][17]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[13][14]

  • Filtration: Passing the emulsion through a bed of glass wool or a phase separation filter paper can sometimes help to coalesce the dispersed droplets.[13][14]

  • pH Adjustment: If the emulsion is caused by a surfactant or soap, adjusting the pH of the aqueous phase with an acid (e.g., HCl or H2SO4) can alter the charge of the emulsifying agent and break the emulsion.[15][16]

Problem 2: Low Yield of Extracted Analyte

Q: My extraction yield is consistently lower than expected. What are the potential causes and how can I improve it?

A: Low extraction yields can stem from several factors related to the experimental conditions and the chemical properties of the system.

  • Suboptimal pH: The pH of the aqueous phase can significantly impact the charge and, therefore, the partitioning of the analyte. Experiment with adjusting the pH to ensure the analyte is in its most non-polar, extractable form.

  • Insufficient Mixing: Ensure adequate mixing to maximize the surface area between the two phases, allowing for efficient mass transfer of the analyte. However, be mindful of vigorous shaking that can lead to emulsions.

  • Inadequate Phase Volume Ratio: The ratio of the organic phase (DIBK) to the aqueous phase can affect the extraction efficiency. Consider optimizing this ratio; sometimes, multiple extractions with smaller volumes of DIBK are more effective than a single extraction with a large volume.

  • Complexing Agent Issues: If using a complexing agent like Aliquat 336, ensure its concentration is optimal.[5] The stability and formation of the analyte-complex are crucial for successful extraction.

  • Analyte Degradation: The analyte might be unstable under the extraction conditions (e.g., pH, temperature). Consider if the analyte could be degrading and adjust the protocol accordingly.

Problem 3: Purity Issues in the DIBK Phase

Q: The DIBK phase after extraction contains significant impurities. How can I improve the purity of my extract?

A: Contamination of the organic phase can be due to the co-extraction of other components from the sample matrix.

  • Washing the Organic Phase: After the initial extraction, wash the DIBK phase with a fresh portion of an appropriate aqueous solution (e.g., deionized water or a buffer at a specific pH) to remove water-soluble impurities.

  • Back Extraction: This technique involves transferring the analyte of interest back into a fresh aqueous phase under different conditions (e.g., a different pH) that favor its partitioning out of the DIBK. This can leave behind impurities that remain in the organic phase. The purified analyte can then be re-extracted into a fresh DIBK phase if necessary.

  • Pre-treatment of the Sample: Consider a sample clean-up step before the DIBK extraction to remove interfering substances. This could involve techniques like solid-phase extraction (SPE).[13]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction with DIBK

This protocol outlines a general procedure for extracting a neutral analyte from an aqueous solution into DIBK.

  • Preparation: Ensure the separatory funnel is clean and the stopcock is properly lubricated and sealed.

  • Sample Loading: Add the aqueous sample containing the analyte to the separatory funnel.

  • pH Adjustment (if necessary): Adjust the pH of the aqueous phase to the optimal value for the analyte's extraction.

  • Solvent Addition: Add the appropriate volume of Diisobutyl Ketone to the separatory funnel.

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely. The less dense DIBK layer will be on top.

  • Collection: Carefully drain the lower aqueous layer. Collect the upper DIBK layer containing the extracted analyte through the top of the funnel to avoid contamination from any residual aqueous phase in the stopcock.

  • Drying (Optional): If necessary, dry the collected DIBK phase by adding a small amount of a drying agent like anhydrous sodium sulfate.

  • Further Processing: The DIBK extract is now ready for further analysis or processing.

Protocol 2: Extraction of Gold using DIBK with Aliquat 336

This protocol is adapted for the extraction of gold from acidic solutions.[5][18][19]

  • Sample Digestion: Digest the geological or ore sample containing gold using aqua regia (a mixture of nitric acid and hydrochloric acid) to solubilize the gold.[18]

  • Preparation of DIBK/Aliquat 336 Solution: Prepare a 1% v/v solution of Aliquat 336 in Diisobutyl Ketone.[5]

  • Extraction Setup: Transfer the acidic aqueous solution containing the dissolved gold into a separatory funnel.

  • Solvent Addition: Add the DIBK/Aliquat 336 solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake for several minutes to ensure complete complexation and extraction of the gold into the organic phase. Vent the funnel periodically.

  • Phase Separation: Allow the two phases to separate. The DIBK phase containing the gold complex will be the upper layer.

  • Collection: Drain and discard the lower aqueous phase. Collect the DIBK phase for analysis.

  • Analysis: The gold concentration in the DIBK phase can be determined using techniques like Atomic Absorption Spectrometry (AAS).[5]

Visualizations

DIBK_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_collection Collection A Aqueous Sample C Combine in Separatory Funnel A->C B DIBK Solvent B->C D Mix (Gentle Inversion) C->D E Phase Separation D->E F Collect Aqueous Phase (Bottom Layer) E->F G Collect DIBK Phase (Top Layer) E->G Troubleshooting_Emulsion Start Emulsion Formed Q1 Is gentle mixing sufficient? Start->Q1 A1_Yes Continue with Phase Separation Q1->A1_Yes Yes A1_No Try Salting Out (add brine) Q1->A1_No No Q2 Did salting out work? A1_No->Q2 A2_Yes Continue with Phase Separation Q2->A2_Yes Yes A2_No Centrifuge the mixture Q2->A2_No No Q3 Is centrifugation successful? A2_No->Q3 A3_Yes Continue with Phase Separation Q3->A3_Yes Yes A3_No Consider other methods: pH adjustment, filtration Q3->A3_No No

References

techniques for drying Diisobutyl Ketone for anhydrous reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the preparation of anhydrous Diisobutyl Ketone (DIBK). This resource is designed for researchers, scientists, and drug development professionals who require DIBK with low water content for moisture-sensitive reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the drying process.

Troubleshooting Guide

Problem: My reaction is failing, and I suspect water in my Diisobutyl Ketone (DIBK). How can I dry it effectively?

Solution: The choice of drying method for DIBK is critical, as improper techniques can lead to side reactions or incomplete water removal. Here are recommended methods, along with potential pitfalls to avoid:

  • Initial Drying with Anhydrous Salts: For DIBK with a significant amount of water, a pre-drying step with an inert inorganic salt is recommended.

  • Azeotropic Distillation: For achieving very low water content, azeotropic distillation is an effective method.

  • Avoid Molecular Sieves: While commonly used for other solvents, molecular sieves are generally not recommended for ketones like DIBK as they can catalyze self-aldol condensation reactions.

Problem: I used molecular sieves to dry my DIBK and now I'm seeing unexpected byproducts in my reaction.

Solution: Molecular sieves, particularly basic ones, can act as catalysts for the aldol condensation of ketones. This side reaction can introduce impurities into your DIBK and subsequently affect your desired chemical transformation. It is advisable to switch to a different drying method, such as using anhydrous potassium carbonate or performing an azeotropic distillation. If you must use a drying agent, consider less reactive options like anhydrous sodium sulfate, although its drying capacity is lower.

Problem: How can I accurately measure the water content in my DIBK before and after drying?

Solution: The most reliable method for quantifying water content in ketones is Karl Fischer titration.[1][2][3][4] It is a highly sensitive technique that can determine trace amounts of water. For ketones, it is crucial to use specialized Karl Fischer reagents that are formulated to prevent side reactions (ketal formation) which can lead to inaccurate results.[4]

Frequently Asked Questions (FAQs)

Q1: Which drying agents are safe to use with Diisobutyl Ketone?

A1: Anhydrous potassium carbonate is a recommended mild drying agent for ketones.[5][6] It is a basic salt that effectively removes water without promoting aldol condensation.[5][6] Anhydrous calcium sulfate and anhydrous sodium sulfate can also be used, but they are generally less efficient.[7] Avoid strong desiccants like phosphorus pentoxide, as they can react with ketones.

Q2: Can I use calcium chloride to dry DIBK?

A2: While calcium chloride is a common drying agent, its use with ketones is sometimes discouraged. There is a potential for the formation of addition compounds with the ketone, which could introduce impurities. For sensitive applications, it is safer to use potassium carbonate or anhydrous sulfates.

Q3: What is the expected residual water content after drying DIBK with different agents?

Data on Drying Agent Efficiency for Organic Solvents

Drying AgentTypical Residual Water Content (ppm) in Organic SolventsNotes
Anhydrous Potassium Carbonate100 - 200Mild and suitable for ketones.[5][6]
Anhydrous Calcium Sulfate50 - 100Neutral and generally compatible.
Anhydrous Sodium Sulfate100 - 300Low efficiency but inert.
Azeotropic Distillation< 50Highly effective for achieving very low water content.

Note: The values in this table are general estimates for organic solvents and may vary for Diisobutyl Ketone. It is always recommended to verify the final water content using Karl Fischer titration.

Q4: Can you provide a detailed protocol for drying DIBK using anhydrous potassium carbonate?

A4: Yes, here is a standard laboratory procedure:

Experimental Protocols

Protocol 1: Drying Diisobutyl Ketone with Anhydrous Potassium Carbonate

Objective: To reduce the water content of Diisobutyl Ketone using anhydrous potassium carbonate.

Materials:

  • Diisobutyl Ketone (DIBK)

  • Anhydrous potassium carbonate (K₂CO₃), powdered

  • Erlenmeyer flask with a ground glass stopper

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper) or a syringe with a filter

Procedure:

  • Place the DIBK to be dried in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Add anhydrous potassium carbonate to the DIBK. A common starting point is to add approximately 10-20 grams of K₂CO₃ per 100 mL of solvent.

  • Stopper the flask to prevent atmospheric moisture from entering.

  • Stir the mixture at room temperature for at least 4 hours. For very wet solvent, overnight stirring is recommended.

  • After stirring, turn off the stirrer and allow the K₂CO₃ to settle at the bottom of the flask.

  • Carefully decant or filter the dried DIBK to separate it from the potassium carbonate. For small-scale operations, a syringe fitted with a PTFE filter can be used to draw the solvent.

  • Store the dried DIBK over a small amount of fresh anhydrous potassium carbonate or under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of moisture.

  • Verify the final water content using Karl Fischer titration.

Protocol 2: Azeotropic Distillation of Diisobutyl Ketone

Objective: To obtain highly anhydrous Diisobutyl Ketone by azeotropic distillation.

Materials:

  • Diisobutyl Ketone (DIBK)

  • An entraining agent (e.g., toluene)

  • Distillation apparatus (round-bottom flask, Dean-Stark trap, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is thoroughly dried.

  • Charge the round-bottom flask with the DIBK to be dried and a suitable entraining agent that forms a lower-boiling azeotrope with water, such as toluene. A common ratio is 10-20% v/v of the entrainer.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Heat the mixture to reflux. The water-entrainer azeotrope will distill first and collect in the Dean-Stark trap.

  • As the distillation proceeds, the water will separate from the entrainer in the trap, with the denser water settling to the bottom. The entrainer will overflow from the trap and return to the distillation flask.

  • Continue the distillation until no more water collects in the Dean-Stark trap.

  • Once the water removal is complete, allow the apparatus to cool.

  • The dried DIBK remaining in the distillation flask can then be distilled to separate it from the higher-boiling entrainer if necessary, or used directly if the presence of the entrainer is acceptable for the subsequent reaction.

  • Store the anhydrous DIBK under an inert atmosphere.

  • Confirm the final water content using Karl Fischer titration.

Process Workflow

The following diagram illustrates the decision-making process for selecting an appropriate drying technique for Diisobutyl Ketone.

Drying_Method_Selection start Start: Need Anhydrous DIBK check_water_content Assess initial water content start->check_water_content high_water High Water Content (> 500 ppm) check_water_content->high_water High low_water Low Water Content (< 500 ppm) check_water_content->low_water Low predry Pre-dry with Anhydrous K2CO3 high_water->predry direct_use Direct use of K2CO3 or other mild desiccant low_water->direct_use azeotropic_distillation Azeotropic Distillation predry->azeotropic_distillation verify_kf Verify water content with Karl Fischer Titration azeotropic_distillation->verify_kf direct_use->verify_kf end_anhydrous Anhydrous DIBK Ready for Use verify_kf->end_anhydrous Acceptable end_reprocess Reprocess if water content is too high verify_kf->end_reprocess Unacceptable

Caption: Decision workflow for drying Diisobutyl Ketone.

References

Validation & Comparative

A Head-to-Head Battle: Diisobutyl Ketone (DIBK) vs. Methyl Isobutyl Ketone (MIBK) for Metal Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metallurgical analysis and purification, the choice of solvent for liquid-liquid extraction is a critical determinant of efficiency, selectivity, and overall process viability. Among the array of options, Diisobutyl Ketone (DIBK) and Methyl Isobutyl Ketone (MIBK) have emerged as prominent choices, particularly for the extraction of precious and base metals. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Both DIBK and MIBK are effective solvents for the extraction of various metals. However, key differences in their physical and chemical properties lead to notable distinctions in their extraction behavior. Generally, DIBK exhibits superior performance in terms of stability and phase integrity, especially in strongly acidic media. While both solvents show high extraction efficiency for gold, DIBK often provides a cleaner separation with less co-extraction of interfering elements like iron. For copper extraction, DIBK demonstrates enhanced stability of the extracted complex.

Quantitative Performance Comparison

The following table summarizes the comparative extraction efficiency of DIBK and MIBK for gold, based on experimental data from the analysis of geological samples.

SolventSample IDGold Concentration (μg/g)
DIBK VB-10.01 ± 0.01
VB-21.28 ± 0.09
VB-30.39 ± 0.02
VB-40.04 ± 0.01
VB-53.73 ± 0.11
MIBK VB-10.09 ± 0.01
VB-21.39 ± 0.08
VB-30.35 ± 0.02
VB-40.03 ± 0.01
VB-54.30 ± 0.34

Data sourced from a comparative study on gold extraction from geological samples. The results represent the average of three determinations.[1]

While both solvents yield comparable results for gold concentration, DIBK has been noted to offer cleaner separations, which can be a significant advantage in complex matrices.[1]

For the extraction of copper(II) from strongly acidic media (0.01-8M hydrochloric acid) using ammonium l-pyrrolidinecarbodithioate as a chelating agent, DIBK shows distinct advantages. The volume of the DIBK extract remains constant regardless of the acidity of the aqueous phase, a contrast to MIBK.[2] Furthermore, the copper chelate extracted into DIBK exhibits excellent stability without the need for additional washing steps to remove co-extracted acid.[2] This suggests that DIBK allows for a more robust and efficient quantitative extraction of copper under these conditions.[2]

Experimental Protocols

The following are generalized experimental protocols for the solvent extraction of gold and copper, based on methodologies described in the cited literature.

Gold Extraction from Geological Samples
  • Sample Digestion: A 10-30 g powdered geological sample is roasted and then digested using aqua regia (a mixture of nitric acid and hydrochloric acid).[1]

  • Extraction: The resulting solution is transferred to a separating funnel. A measured volume of either DIBK or MIBK is added. For enhanced extraction, a complexing agent like Aliquat 336 can be added to the organic phase.[1] The funnel is shaken vigorously for a specified period (e.g., 1-2 minutes) to ensure thorough mixing and transfer of the gold complex to the organic phase.

  • Phase Separation: The layers are allowed to separate, and the aqueous layer is discarded.

  • Washing (for MIBK): If MIBK is used, the organic phase is typically washed with dilute hydrochloric acid to back-extract co-extracted iron.[3]

  • Analysis: The concentration of gold in the organic phase is determined using Flame Atomic Absorption Spectrometry (F-AAS) or Graphite Furnace Atomic Absorption Spectrometry (GF-AAS).[1]

Copper Extraction from Acidic Media
  • Aqueous Phase Preparation: An aqueous solution containing copper(II) ions is prepared in a hydrochloric acid medium with a concentration ranging from 0.01 to 8M.[2]

  • Chelating Agent Addition: Ammonium l-pyrrolidinecarbodithioate is added to the aqueous solution to form a chelate with the copper ions.

  • Extraction: A measured volume of DIBK or MIBK is added to the aqueous solution in a separating funnel. The mixture is shaken to facilitate the transfer of the copper chelate into the organic phase.

  • Phase Separation: The two phases are allowed to separate, and the organic phase containing the extracted copper complex is collected for analysis.

  • Analysis: The concentration of copper in the organic phase is determined by a suitable analytical technique, such as spectrophotometry.

Logical Workflow of Solvent Extraction

The following diagram illustrates the general workflow of a typical solvent extraction experiment for metal recovery.

SolventExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis Sample Solid Sample (e.g., Ore, E-waste) Digestion Digestion (e.g., Aqua Regia) Sample->Digestion AqueousPhase Aqueous Phase (Metal Ions in Solution) Digestion->AqueousPhase AddSolvent Addition of Organic Solvent (DIBK or MIBK) AqueousPhase->AddSolvent Mixing Vigorous Mixing (Shaking) AddSolvent->Mixing PhaseSeparation Phase Separation Mixing->PhaseSeparation OrganicPhase Loaded Organic Phase (Metal Complex) PhaseSeparation->OrganicPhase AqueousRaffinate Aqueous Raffinate (Depleted of Metal) PhaseSeparation->AqueousRaffinate Analysis Quantitative Analysis (e.g., AAS, ICP-OES) OrganicPhase->Analysis

A generalized workflow for metal extraction using a solvent.

Conclusion

The selection between DIBK and MIBK for metal extraction is contingent on the specific metal of interest, the composition of the sample matrix, and the desired level of purity in the final extract.

  • DIBK is often the preferred choice for applications requiring high stability in acidic conditions and for minimizing the co-extraction of impurities, leading to cleaner separations. Its stable phase volume across a wide range of acidities makes it particularly suitable for robust quantitative analysis.[2]

  • MIBK remains a highly effective and widely used solvent, demonstrating excellent extraction capabilities for metals like gold.[4] However, its performance can be compromised by its solubility in the aqueous phase and the tendency to co-extract certain interfering ions, which may necessitate additional washing steps in the experimental protocol.

For researchers and professionals in drug development, where purity and quantitative accuracy are paramount, the superior stability and cleaner extraction profile of DIBK may offer significant advantages. However, for routine analyses where the matrix is less complex, MIBK can provide a cost-effective and efficient solution. Ultimately, the optimal choice will depend on a thorough evaluation of the experimental requirements and a comparison of the performance of both solvents under the specific conditions of the intended application.

References

A Comparative Analysis of Diisobutyl Ketone and Other Ketone Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, product formulation, and overall process efficiency. Ketone solvents are a versatile class of organic compounds widely utilized for their excellent solvency power. This guide provides a detailed comparative study of Diisobutyl Ketone (DIBK) against other commonly used ketone solvents: Acetone, Methyl Ethyl Ketone (MEK), Methyl Isobutyl Ketone (MIBK), and Cyclohexanone. This objective comparison, supported by physicochemical data and established experimental protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed solvent choices.

Physicochemical Properties: A Quantitative Comparison

The fundamental properties of a solvent dictate its behavior and suitability for specific applications. The following table summarizes the key physicochemical properties of DIBK and its counterparts.

PropertyDiisobutyl Ketone (DIBK)AcetoneMethyl Ethyl Ketone (MEK)Methyl Isobutyl Ketone (MIBK)Cyclohexanone
Molecular Weight ( g/mol ) 142.24[1]58.08[2]72.11[3]100.16[4]98.15[5]
Boiling Point (°C) 169[1]56.08[2][6]79.6[7]116.2[4]155.6[5]
Freezing Point (°C) -46[1]-94.9[2][6]-86.3[7]-80.26[4]-47[5]
Flash Point (°C) 49[1]-20[6]-9[3]14[4]44[8]
Density (g/cm³ at 20°C) 0.806[1]0.7845[2]0.805[7]0.8017[4]0.948[5]
Vapor Pressure (mmHg at 20°C) 1.3[1]180[6]74[3]16[9]5.2[5]
Evaporation Rate (n-BuAc = 1) 0.15[1]5.64.0[10]1.6[1]0.29
Water Solubility (g/100mL at 20°C) 0.05[11]Miscible[6][12]27.5[13]1.7[9]8.6[8][14]

Performance Comparison

Solubility Power

The efficacy of a solvent is largely determined by its ability to dissolve various solutes. Ketone solvents are known for their strong solvency for a wide range of organic materials, including resins and polymers frequently used in drug delivery systems and coatings.[15]

Diisobutyl Ketone is recognized as an excellent solvent for numerous synthetic resins, such as nitrocellulose, alkyd, polyester, and epoxy resins.[7][12] Its larger hydrocarbon structure, compared to lower molecular weight ketones, makes it particularly effective for non-polar resins. Acetone and MEK, being more polar, are excellent solvents for polar resins.[4] MIBK offers a balance of properties and is a versatile, all-around solvent.[4] Cyclohexanone is a powerful, slow-evaporating solvent with strong solvency for resins like polyurethanes and epoxies.[8]

To provide a more nuanced understanding of solubility, Hansen Solubility Parameters (HSP) are utilized. These parameters are based on the principle that "like dissolves like" and quantify a solvent's character based on its dispersion (δD), polar (δP), and hydrogen bonding (δH) forces. A smaller distance between the HSP values of a solvent and a solute indicates a higher likelihood of dissolution.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Diisobutyl Ketone 15.5[16]3.7[16]4.1[16]
Acetone 15.510.47.0
Methyl Ethyl Ketone 16.0[14]9.0[14]5.1[14]
Methyl Isobutyl Ketone 15.3[14]6.1[14]4.1[14]
Cyclohexanone 17.86.35.1

Note: Hansen Solubility Parameter data can vary slightly depending on the source.

Evaporation Rate

The evaporation rate of a solvent is a critical parameter in applications such as coatings, where it influences drying time, film formation, and surface finish. DIBK is characterized as a slow-evaporating solvent, which can be advantageous in applications requiring longer drying times to improve flow and leveling.[12][17] In contrast, Acetone and MEK are fast to medium evaporating solvents, making them suitable for processes where rapid drying is desired.[15] MIBK has a medium evaporation rate, while Cyclohexanone is also a slow-evaporating solvent.[8]

Toxicity and Safety Profile

In research and pharmaceutical applications, the toxicity of a solvent is a paramount consideration. The following table presents the oral LD50 values in rats as a measure of acute toxicity. A higher LD50 value indicates lower acute toxicity.

SolventOral LD50 in Rats (mg/kg)Occupational Exposure Limits (ACGIH TLV-TWA)
Diisobutyl Ketone 5750[2]25 ppm
Acetone 5800[7][12]250 ppm[18]
Methyl Ethyl Ketone 2737[1][9]200 ppm
Methyl Isobutyl Ketone 2080[3][17]20 ppm[8]
Cyclohexanone 1544[4]20 ppm[4]

Diisobutyl Ketone exhibits low acute toxicity.[19] However, as with all organic solvents, appropriate personal protective equipment should be used, and work should be conducted in well-ventilated areas to avoid inhalation of vapors, which can cause respiratory irritation.[20][21]

Experimental Protocols

Determination of Resin Solubility

Objective: To quantitatively determine the solubility of a specific resin in a given ketone solvent.

Materials:

  • Resin of interest (e.g., nitrocellulose, acrylic, epoxy)

  • Ketone solvents (DIBK, Acetone, MEK, MIBK, Cyclohexanone)

  • Analytical balance

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Constant temperature bath

  • Filtration apparatus (e.g., syringe filters)

  • Oven

Procedure:

  • Prepare a series of vials for each solvent to be tested.

  • Accurately weigh a known amount of the resin (e.g., 1 gram) into each vial.

  • Add a measured volume of the solvent to each vial in increasing amounts (e.g., 5 mL, 10 mL, 15 mL, etc.).

  • Seal the vials and place them in a constant temperature bath on a shaker or with a magnetic stirrer.

  • Allow the mixtures to equilibrate for a set period (e.g., 24 hours), ensuring the temperature remains constant.

  • After equilibration, visually inspect the vials for any undissolved resin.

  • If undissolved resin is present, carefully filter the saturated solution to remove the excess solid.

  • Accurately weigh a known volume of the clear, saturated filtrate into a pre-weighed dish.

  • Place the dish in an oven at a temperature sufficient to evaporate the solvent without degrading the resin.

  • Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again.

  • The weight of the remaining solid represents the amount of resin dissolved in the known volume of the solvent.

  • Calculate the solubility in grams of resin per 100 mL of solvent.

Measurement of Evaporation Rate (Based on ASTM D3539)

Objective: To determine the relative evaporation rate of ketone solvents.

Materials:

  • Shell Thin-Film Evaporometer

  • Filter paper discs

  • Syringe (1.0 mL)

  • Ketone solvents (DIBK, Acetone, MEK, MIBK, Cyclohexanone)

  • n-Butyl Acetate (as a reference standard)

  • Constant temperature and humidity chamber

Procedure:

  • Ensure the Shell Thin-Film Evaporometer is clean and calibrated.

  • Place a filter paper disc on the support hook inside the instrument.

  • Condition the apparatus by passing dry air through it until the desired low humidity is achieved.

  • Draw 0.70 mL of the solvent to be tested into the syringe.[11]

  • Record the initial weight or position of the filter paper.

  • Inject the solvent onto the center of the filter paper.

  • Start the timer and the air flow (at a specified rate, e.g., 21 L/min).[11]

  • Record the weight loss of the solvent over time, either manually or using an automatic recording device, until 90% of the solvent has evaporated.[11]

  • Repeat the procedure for n-butyl acetate.

  • The relative evaporation rate is calculated by dividing the time taken for 90% evaporation of n-butyl acetate by the time taken for 90% evaporation of the test solvent.

Solvent Selection Workflow

The choice of a ketone solvent is a multi-faceted decision that depends on the specific requirements of the application. The following diagram illustrates a logical workflow for selecting the most appropriate solvent.

Solvent_Selection_Workflow Ketone Solvent Selection Workflow A Define Application Requirements (e.g., Solute, Drying Time, Safety) B Evaluate Solvency Power (Hansen Parameters, Experimental Data) A->B Solubility Needs C Assess Evaporation Rate (Fast, Medium, Slow) A->C Process Constraints D Review Toxicity & Safety (LD50, Exposure Limits, Flash Point) A->D Safety & Regulatory B->C C->D E Consider Cost & Availability D->E F Select Optimal Solvent E->F

References

A Comparative Guide to Analytical Methods for the Quantification of Diisobutyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the precise quantification of Diisobutyl Ketone (DIBK), a common residual solvent. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs, particularly within the context of pharmaceutical development and quality control.

The primary methods discussed are Gas Chromatography with Flame Ionization Detection (GC-FID), a widely established technique for volatile compounds, and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection following derivatization, an alternative approach. The performance of these methods is evaluated based on key validation parameters outlined in the ICH Q2(R1) guidelines.[1][2][3][4]

Comparative Performance of Analytical Methods

The selection of an analytical method for the quantification of Diisobutyl Ketone is dependent on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of the two primary methods discussed in this guide.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after DNPH Derivatization
Principle Separation of volatile compounds in the gas phase with detection by flame ionization.Separation of derivatized, less volatile compounds in the liquid phase with detection by UV absorbance.
Linearity Typically exhibits excellent linearity over a wide concentration range.Good linearity is achievable, but may be more limited by the derivatization reaction and detector response.
Accuracy (Recovery) High accuracy, with reported desorption efficiencies for DIBK of approximately 102.4%.[5]Good accuracy can be achieved, with recoveries generally in the range of 83-100% for various ketones.[6]
Precision (RSD) High precision, with reported Relative Standard Deviation (RSD) for DIBK recovery of 1.3%.[5]Good precision is attainable, with RSDs for replicate analyses typically between 1.9% and 10.1% for ketones.[6]
Limit of Detection (LOD) Low LOD, with an estimated LOD of 0.001 mg per sample for DIBK.Low LODs are achievable, in the range of 0.009–5.6 ng/m³.[6]
Limit of Quantification (LOQ) Low LOQ, with an estimated LOQ of 0.003 mg per sample for DIBK.Low LOQs are achievable, dependent on the specific ketone and derivatization efficiency.
Specificity Highly specific for volatile compounds, with separation based on boiling point and column polarity.Specificity is dependent on the chromatographic separation of the DNPH derivatives.
Sample Preparation Relatively simple, involving dissolution in a suitable solvent or headspace analysis.More complex, requiring a chemical derivatization step prior to analysis.
Analysis Time Generally faster for direct injection methods.Can be longer due to the derivatization step and longer chromatographic run times.

Experimental Protocols

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is adapted from the NIOSH 2555 method for the analysis of ketones in air, which is a validated procedure for the quantification of Diisobutyl Ketone.[4][5]

1. Sample Preparation:

  • Accurately weigh the sample containing Diisobutyl Ketone.

  • Dissolve the sample in a known volume of a suitable solvent, such as carbon disulfide (CS2).

  • If necessary, perform serial dilutions to bring the concentration of DIBK within the calibrated range.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a flame ionization detector (FID).

  • Column: Capillary, fused silica, 30 m x 0.53-mm ID, 3.00-µm film crossbonded® 35% diphenyl - 65% dimethyl polysiloxane (e.g., Rtx-35).[5][7]

  • Carrier Gas: Helium, at a flow rate of 1 mL/min.[5]

  • Temperatures:

    • Injector: 250°C[5]

    • Detector: 300°C[5]

    • Oven: 40°C (hold for 1 min), then ramp to 200°C at 8°C/min.[5]

  • Injection Volume: 1 µL.[5]

3. Calibration:

  • Prepare a series of standard solutions of Diisobutyl Ketone in the chosen solvent covering the expected concentration range in the samples.

  • Inject each standard solution into the GC-FID system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of DIBK.

4. Quantification:

  • Inject the prepared sample solution into the GC-FID system.

  • Identify the DIBK peak based on its retention time, as determined from the analysis of the standard solutions.

  • Quantify the amount of DIBK in the sample by comparing its peak area to the calibration curve.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution (if needed) Dissolution->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Quantification Quantification of DIBK Peak_Integration->Quantification Calibration_Curve Calibration Curve Generation Calibration_Curve->Quantification

GC-FID analysis workflow for Diisobutyl Ketone.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

As Diisobutyl Ketone lacks a significant UV chromophore for direct HPLC-UV detection, a derivatization step is necessary. This method involves the reaction of DIBK with 2,4-dinitrophenylhydrazine (DNPH) to form a DIBK-DNPH derivative that can be readily detected by UV.[1][6]

1. Derivatization and Sample Preparation:

  • Accurately weigh the sample containing Diisobutyl Ketone.

  • Dissolve the sample in a suitable solvent, such as acetonitrile.

  • Add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., phosphoric acid in acetonitrile) to the sample solution.

  • Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the reaction mixture to room temperature.

  • If necessary, dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent, equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of Diisobutyl Ketone.

  • Derivatize each standard solution using the same procedure as for the samples.

  • Inject each derivatized standard into the HPLC system and record the peak area of the DIBK-DNPH derivative.

  • Construct a calibration curve by plotting the peak area versus the initial concentration of DIBK.

4. Quantification:

  • Inject the prepared and derivatized sample solution into the HPLC system.

  • Identify the DIBK-DNPH derivative peak based on its retention time.

  • Quantify the amount of DIBK in the original sample by comparing the peak area of the derivative to the calibration curve.

HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Acetonitrile Sample->Dissolution Derivatization Addition of DNPH Reagent & Reaction Dissolution->Derivatization Dilution Dilution with Mobile Phase Derivatization->Dilution Injection Inject 20 µL into HPLC Dilution->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection at 360 nm Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Quantification Quantification of DIBK Peak_Integration->Quantification Calibration_Curve Calibration Curve Generation Calibration_Curve->Quantification

HPLC-UV analysis workflow for Diisobutyl Ketone after derivatization.

References

Diisobutyl Ketone: A Safer Alternative to Hazardous Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer solvent alternatives without compromising performance, Diisobutyl Ketone (DIBK) presents a compelling option. This guide provides a comprehensive comparison of DIBK with commonly used hazardous solvents such as Methyl Isobutyl Ketone (MIBK), Toluene, and Xylene, supported by experimental data and detailed protocols.

Diisobutyl Ketone (DIBK), with the chemical name 2,6-dimethyl-4-heptanone, is a colorless, stable liquid with a mild, sweet odor.[1][2][3] It is characterized by its slow evaporation rate and good solvency for a wide range of synthetic resins, including nitrocellulose, acrylics, epoxies, and polyesters.[1][4][5] These properties make it a versatile solvent in various industrial applications, including coatings, printing inks, adhesives, and as a recrystallization aid in the pharmaceutical industry.[1][2] Notably, DIBK is not classified as a Hazardous Air Pollutant (HAP) and is readily biodegradable, offering a more favorable environmental and safety profile compared to several traditional solvents.[3][5]

Comparative Performance Analysis

To facilitate an objective evaluation, the following tables summarize the key physicochemical, solvency, and toxicity properties of DIBK in comparison to MIBK, Toluene, and Xylene.

Physicochemical Properties

This table outlines the fundamental physical and chemical characteristics of the solvents, which are crucial for formulation and process design.

PropertyDiisobutyl Ketone (DIBK)Methyl Isobutyl Ketone (MIBK)TolueneXylene (mixed isomers)
CAS Number 108-83-8[1]108-10-1[6]108-88-3[4]1330-20-7[7]
Molecular Weight ( g/mol ) 142.24[8]100.1692.14[7]106.16[7]
Boiling Point (°C) 163 - 176[9]116[10]110.6[7]137 - 144[7]
Flash Point (°C) (Closed Cup) 49[8]144.4[7]25[7]
Evaporation Rate (n-BuAc = 1) 0.2[9]1.6[10]2.0[10]0.6 - 0.7[10]
Density (g/mL @ 20°C) 0.811[9]0.802[8]0.867[7]~0.87[7]
Water Solubility (% by wt @ 20°C) 0.05 in water / 0.7 water in[9]1.9 in water / 1.9 water inInsoluble[7]Negligible[7]
Solvency Power

The ability of a solvent to dissolve a solute is a critical performance parameter. The Kauri-Butanol (KB) value and Hansen Solubility Parameters (HSP) are two common measures of solvency power. A higher KB value indicates stronger solvency for certain resins. Hansen parameters predict solubility based on dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.

ParameterDiisobutyl Ketone (DIBK)Methyl Isobutyl Ketone (MIBK)TolueneXylene (mixed isomers)
Kauri-Butanol (KB) Value ~98 (Estimated)10010598
Hansen Solubility Parameters (cal/cm³)^½
δD (Dispersion)7.6[11]7.58.88.6[7]
δP (Polar)1.8[11]3.00.70.5[7]
δH (Hydrogen Bonding)2.0[11]2.01.01.5[7]
Total (δt) 8.0 [11]8.4 8.9 8.7 [7]
Toxicity and Safety Profile

This table provides a comparative overview of the toxicity and occupational exposure limits for the selected solvents. Lower LD50/LC50 values indicate higher acute toxicity.

ParameterDiisobutyl Ketone (DIBK)Methyl Isobutyl Ketone (MIBK)TolueneXylene (mixed isomers)
Oral LD50 (rat, mg/kg) 5750[12]2080[13]5500 - 7400[14]3523[13]
Inhalation LC50 (rat, ppm/4h) 20002000 - 40005320 (7h, mouse)[14]5000
OSHA PEL (TWA 8-hr, ppm) 50[1]100[6]200[9]100[15]
NIOSH REL (TWA 10-hr, ppm) 25[1]50100[16]100
ACGIH TLV (TWA 8-hr, ppm) 252020[9]100
Hazardous Air Pollutant (HAP) No[5]YesYes[4]Yes[17]
SARA 313 Listed No[18]YesYesYes

Experimental Protocols

To ensure accurate and reproducible comparisons of solvent performance, standardized experimental protocols are essential. The following are detailed methodologies for key performance indicators.

Determination of Solvency Power (Kauri-Butanol Value) - ASTM D1133

The Kauri-Butanol value is a measure of the relative solvent power of hydrocarbon solvents.[2]

1. Principle: A standard solution of kauri resin in n-butanol is titrated with the solvent under evaluation until a defined turbidity is reached. The volume of solvent required is the Kauri-Butanol value.[3]

2. Apparatus:

  • 250-mL Erlenmeyer flask

  • 50-mL burette, graduated to 0.1 mL

  • Water bath maintained at 25 ± 1°C

  • Standard Kauri-Butanol solution

3. Procedure:

  • Weigh 20 ± 0.1 g of the standard Kauri-Butanol solution into the 250-mL Erlenmeyer flask.[3]

  • Place the flask in the water bath to bring the contents to 25 ± 1°C.

  • Fill the burette with the solvent to be tested.

  • Titrate the solvent into the kauri-butanol solution with constant swirling.

  • The endpoint is reached when the solution becomes sufficiently turbid that printed text of 10-point Times New Roman font is obscured when viewed through the flask.

  • Record the volume of solvent used.

4. Calculation: The Kauri-Butanol value is the number of milliliters of solvent required to reach the endpoint.

Determination of Evaporation Rate - Based on ASTM D3539 (withdrawn)

This method provides a comparative measure of the time required for a solvent to evaporate under controlled conditions.

1. Principle: A specified volume of solvent is placed on a filter paper, and the time taken for the solvent to evaporate completely is measured. The result is often expressed relative to a standard solvent, such as n-butyl acetate.[1]

2. Apparatus:

  • Analytical balance

  • Filter paper (e.g., Whatman No. 1)

  • Micropipette or syringe (100 µL)

  • Stopwatch

  • Controlled environment chamber (optional, for precise control of temperature and humidity)

3. Procedure:

  • Place a filter paper on the analytical balance and tare.

  • Using the micropipette, dispense 100 µL of the solvent onto the center of the filter paper.

  • Start the stopwatch immediately.

  • Record the time it takes for the solvent to completely evaporate, as indicated by the balance reading returning to zero.

  • Repeat the measurement for each solvent and the reference standard (n-butyl acetate).

4. Calculation: Relative Evaporation Rate = (Evaporation time of n-butyl acetate) / (Evaporation time of sample solvent)

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is generally used for volatile solvents.

1. Principle: The solvent is heated in a closed container at a controlled rate. An ignition source is periodically introduced into the vapor space until a flash is observed.

2. Apparatus:

  • Pensky-Martens or Tag Closed-Cup flash point tester

  • Calibrated thermometer

3. Procedure:

  • Pour the sample into the test cup to the specified level.

  • Place the lid on the cup and ensure it is sealed.

  • Begin heating the sample at a slow, constant rate (typically 1-2°C per minute).

  • At specified temperature intervals, apply the ignition source (a small flame or electric igniter) to the vapor space through the shutter mechanism.

  • The flash point is the lowest temperature at which a distinct flash is observed inside the cup.

  • Record the temperature.

Visualizing the Decision-Making Process

The selection of a suitable solvent involves a logical progression of considerations, balancing performance with safety and environmental impact.

Solvent_Selection_Workflow cluster_0 Initial Screening cluster_1 Hazard Assessment cluster_2 Regulatory & Environmental cluster_3 Final Selection start Define Application Requirements performance Evaluate Performance: - Solvency Power - Evaporation Rate - Boiling Point start->performance Performance Criteria toxicity Assess Toxicity: - Acute Toxicity (LD50, LC50) - Chronic Health Effects performance->toxicity Safety Evaluation exposure Review Exposure Limits: - OSHA PEL - NIOSH REL - ACGIH TLV toxicity->exposure regulatory Check Regulatory Status: - HAP - SARA 313 exposure->regulatory environmental Consider Environmental Impact: - Biodegradability regulatory->environmental selection Select Optimal Solvent environmental->selection Final Decision

Caption: A workflow for solvent selection based on performance and safety.

The following diagram illustrates a general experimental workflow for comparing the performance of different solvents.

Experimental_Workflow cluster_tests Performance Testing start Select Solvents for Comparison (e.g., DIBK, MIBK, Toluene, Xylene) solvency Determine Solvency Power (ASTM D1133) start->solvency evaporation Measure Evaporation Rate (ASTM D3539 based) start->evaporation flashpoint Determine Flash Point (Closed-Cup Method) start->flashpoint data_analysis Analyze and Compare Data solvency->data_analysis evaporation->data_analysis flashpoint->data_analysis conclusion Draw Conclusions on Suitability as a Substitute data_analysis->conclusion

References

Diisobutyl Ketone: A Comparative Guide to its Performance in Diverse Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. Diisobutyl Ketone (DIBK), a colorless, stable liquid with a mild odor, presents itself as a high-boiling, slow-evaporating solvent with utility across various applications, including coatings, inks, and as a chemical intermediate.[1] This guide provides an objective comparison of DIBK's performance against other common solvents in different reaction types, supported by available experimental data to inform solvent selection in your research and development endeavors.

Executive Summary

Diisobutyl Ketone (DIBK) demonstrates unique properties that make it a viable alternative to more conventional solvents in specific reaction classes. Its low water solubility, coupled with miscibility with many organic solvents, offers advantages in certain applications.[1] This guide will delve into a comparative analysis of DIBK in liquid-liquid extractions and catalytic hydrogenations, presenting quantitative data where available and outlining the experimental protocols to support these findings.

Performance in Liquid-Liquid Extractions

A notable application demonstrating DIBK's efficacy is in the extraction of metal chelates from highly acidic aqueous solutions. A comparative study highlights the superior performance of DIBK over the more commonly used isobutyl methyl ketone (IBMK) in the extraction of copper(II) as a copper-pyrrolidinecarbodithioate chelate.

Key Findings:
  • Volume Stability: A significant advantage of DIBK is the stability of its extract volume, irrespective of the acidity of the aqueous phase. In contrast, the volume of IBMK extracts can vary with acidity.[2]

  • Kinetic Stability of Chelate: While both solvents co-extract some free acid, which can affect the stability of the extracted chelate, the amount of acid transferred into DIBK is considerably less than into IBMK.[2] This results in the copper chelate exhibiting excellent stability in the DIBK extract without the need for additional washing steps.[2]

  • Quantitative Extraction: The use of DIBK allows for the quantitative extraction of the copper chelate from acidic media.[2]

Comparative Data:
SolventAqueous Phase AcidityExtract Volume StabilityKinetic Stability of Cu(PCD)₂ ChelateReference
Diisobutyl Ketone (DIBK) 0.01-8M HClStableExcellent[2]
Isobutyl Methyl Ketone (IBMK) 0.01-8M HClVariableAffected by co-extracted acid[2]
Experimental Protocol: Extraction of Copper(II) Chelate

The following protocol is a summary of the methodology used in the comparative study of DIBK and IBMK.[2]

Materials:

  • Copper(II) solution

  • Ammonium l-pyrrolidinecarbodithioate (APCD)

  • Hydrochloric acid (to adjust acidity)

  • Diisobutyl Ketone (DIBK)

  • Isobutyl Methyl Ketone (IBMK)

  • Deionized water

Procedure:

  • An aqueous solution of copper(II) is prepared and its acidity is adjusted to the desired level (0.01-8M HCl).

  • An aqueous solution of APCD is added to form the copper(II)-pyrrolidinecarbodithioate chelate (Cu(PCD)₂).

  • The aqueous solution is then extracted with an equal volume of either DIBK or IBMK by vigorous shaking.

  • The phases are allowed to separate, and the organic phase is collected.

  • The stability of the extracted chelate in the organic phase is monitored over time.

Workflow for Solvent Performance Evaluation in Liquid-Liquid Extraction

cluster_prep Aqueous Phase Preparation cluster_extraction Extraction cluster_analysis Analysis A Prepare Copper(II) Solution B Adjust Acidity (0.01-8M HCl) A->B C Add APCD Solution to form Chelate B->C D Mix with DIBK or IBMK C->D E Phase Separation D->E F Collect Organic Phase E->F G Monitor Chelate Stability F->G H Compare Extract Volume F->H

Caption: Workflow for comparing DIBK and IBMK in copper chelate extraction.

Performance in Catalytic Hydrogenation

While specific comparative data for DIBK as a solvent in various hydrogenation reactions is not abundant in publicly available literature, its own synthesis often involves a hydrogenation step, indicating its stability under such conditions. Furthermore, DIBK is used as a starting material for the synthesis of diisobutylcarbinol (DIBC) via hydrogenation, providing insights into its behavior in this reaction type.

Key Considerations:
  • Catalyst Deactivation: In the hydrogenation of DIBK to DIBC using Raney Nickel, catalyst deactivation can lead to a decrease in the conversion rate over time.[1]

  • Reaction Conditions: The hydrogenation of DIBK is typically carried out under pressure and at elevated temperatures. For example, a process describes heating DIBK to 150°C with hydrogen introduced at 20 bar pressure in the presence of a catalyst.[1]

Experimental Protocol: Hydrogenation of Diisobutyl Ketone

The following is a representative protocol for the hydrogenation of DIBK.[1]

Materials:

  • Diisobutyl Ketone (DIBK)

  • Raney Nickel (or other suitable hydrogenation catalyst)

  • Hydrogen gas

Procedure:

  • A reactor is charged with DIBK and the hydrogenation catalyst (e.g., Raney Nickel).

  • The reactor is sealed and heated to the desired temperature (e.g., 150°C).

  • Hydrogen gas is introduced into the reactor to the desired pressure (e.g., 20 bar).

  • The reaction is allowed to proceed with stirring for a specified time.

  • The conversion of DIBK to diisobutylcarbinol is monitored.

Logical Flow of a Catalytic Hydrogenation Process

Start Start Charge Charge Reactor with DIBK and Catalyst Start->Charge Seal Seal and Heat Reactor Charge->Seal Pressurize Pressurize with Hydrogen Seal->Pressurize React Maintain Temperature and Pressure with Stirring Pressurize->React Monitor Monitor Reaction Progress React->Monitor End End Monitor->End

Caption: General workflow for the catalytic hydrogenation of DIBK.

Performance in Other Reaction Types

  • Aldol Condensation: The synthesis of DIBK itself can proceed via an aldol condensation of acetone followed by hydrogenation. This suggests that DIBK is stable under these reaction conditions and could potentially serve as a high-boiling solvent for other aldol condensations, particularly when a non-polar, aprotic environment is desired.

  • Grignard Reactions: Grignard reagents are highly reactive towards ketones. Therefore, DIBK would not be a suitable solvent for Grignard reactions as it would react with the Grignard reagent itself. Ethereal solvents like diethyl ether or tetrahydrofuran remain the standard choice for these reactions.

  • Williamson Ether Synthesis: This reaction typically involves an alkoxide and an alkyl halide. While aprotic solvents are generally preferred, the reactivity of the alkoxide with the ketone functionality of DIBK would likely lead to side reactions, making it an unsuitable solvent choice.

Conclusion

Diisobutyl Ketone presents a compelling case as a specialized solvent with distinct advantages in certain applications. Its performance in the liquid-liquid extraction of metal chelates, particularly in terms of extract stability, surpasses that of the more common IBMK. While its use as a reaction solvent in catalytic hydrogenations is plausible due to its high boiling point and stability, more direct comparative studies are needed to fully elucidate its performance characteristics against other solvents. For reaction types involving strong nucleophiles or organometallic reagents, such as Grignard and Williamson ether syntheses, DIBK is generally not a suitable solvent due to its own reactivity.

Researchers are encouraged to consider DIBK as a potential solvent in applications where its unique properties—slow evaporation rate, low water solubility, and stability in acidic and reducing environments—can be leveraged to improve reaction outcomes. Further investigation into its performance in a wider range of organic transformations would be a valuable contribution to the field of solvent selection and process optimization.

References

A Comparative Analysis of Diisobutyl Ketone for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical step in ensuring the efficiency of manufacturing processes and the purity of the final product. Diisobutyl Ketone (DIBK), a branched nine-carbon ketone, presents a compelling alternative to more conventional solvents in various pharmaceutical applications, most notably in extraction and recrystallization processes. This guide provides an objective comparison of DIBK with other commonly used ketones, supported by experimental data and detailed methodologies.

Diisobutyl Ketone is a colorless, stable liquid with a mild odor, valued for its high boiling point and slow evaporation rate.[1] These properties, combined with its good solvency for a wide range of organic compounds, make it a suitable candidate for processes requiring controlled solvent removal and high recovery of dissolved substances.[2][3] In the pharmaceutical industry, DIBK is utilized as a solvent and an aid in extraction and recrystallization, and also as a component in some drug formulations.[1][4][5]

Comparative Analysis of Physical and Chemical Properties

The choice of a solvent is often dictated by its physical and chemical characteristics. A comparison of DIBK with two other widely used ketones, Methyl Isobutyl Ketone (MIBK) and Acetone, reveals key differences that can influence their performance in specific applications.

PropertyDiisobutyl Ketone (DIBK)Methyl Isobutyl Ketone (MIBK)Acetone
Molecular Formula C9H18OC6H12OC3H6O
Molecular Weight ( g/mol ) 142.24[6]100.16[7]58.08[8]
Boiling Point (°C) 169[6]116.2[7]56.05[8]
Melting Point (°C) -46[6]-84.7[9]-94.8[8]
Flash Point (°C) 49[6]14[9]-20[8]
Density (g/cm³ at 20°C) 0.806[6]0.802[9]0.791[8]
Vapor Pressure (mmHg at 20°C) 1.3[6]15[10]184.5[11]
Evaporation Rate (nBuAc = 1) 0.15[6]1.6[9]5.6
Water Solubility (% w/w at 20°C) 0.04[6]1.7[7]Miscible[8]

Performance in Pharmaceutical Applications

While direct, quantitative comparative studies on the use of DIBK in all pharmaceutical applications are limited, its physical properties suggest distinct advantages in certain scenarios.

Extraction

In liquid-liquid extraction processes, the low water solubility of DIBK is a significant advantage over more water-soluble ketones like MIBK and especially Acetone. This property minimizes solvent loss to the aqueous phase and reduces the need for subsequent separation steps, leading to a more efficient and economical process.

A notable study comparing DIBK and MIBK as extraction solvents in strongly acidic media demonstrated the superior stability of DIBK. The volume of the DIBK extract remained constant regardless of the acidity of the aqueous phase, a stark contrast to the behavior observed with MIBK. This stability is crucial in the extraction of acid-sensitive active pharmaceutical ingredients (APIs), as it helps to maintain the integrity of the target compound.

Recrystallization

The slow evaporation rate of DIBK is particularly beneficial in recrystallization processes. A slower rate of solvent removal allows for the formation of larger, more well-defined crystals, which are typically of higher purity and easier to filter and dry. In contrast, the high volatility of Acetone can lead to rapid, uncontrolled crystallization, often trapping impurities within the crystal lattice.

Experimental Protocols

To facilitate the cross-validation of results, the following are detailed methodologies for key experiments.

Experimental Workflow for Liquid-Liquid Extraction

The following diagram outlines a typical workflow for a liquid-liquid extraction process, which can be adapted for the use of DIBK or other ketone solvents.

G prep Preparation of Aqueous Phase (API dissolved in aqueous solution) mix Mixing (Aqueous phase + DIBK) prep->mix sep Phase Separation (Separatory funnel) mix->sep aq_out Aqueous Phase (Waste or further processing) sep->aq_out Lower Layer org_phase Organic Phase (DIBK with dissolved API) sep->org_phase Upper Layer wash Washing (Organic phase washed with brine) org_phase->wash dry Drying (Organic phase dried over anhydrous Na2SO4) wash->dry evap Solvent Evaporation (Rotary evaporator) dry->evap api Isolated API evap->api

Fig 1. Liquid-Liquid Extraction Workflow

Protocol for Liquid-Liquid Extraction:

  • Preparation: Dissolve the crude API in a suitable aqueous solution (e.g., water, acidic or basic solution depending on the API's properties).

  • Extraction: Transfer the aqueous solution to a separatory funnel and add an equal volume of Diisobutyl Ketone. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The less dense organic layer (DIBK containing the API) will be the upper layer.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer.

  • Washing (Optional): To remove any residual water-soluble impurities, wash the organic layer with a saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate, to remove any dissolved water.

  • Solvent Removal: Decant the dried organic solution and remove the DIBK using a rotary evaporator to yield the purified API.

Experimental Workflow for Recrystallization

The following diagram illustrates a standard recrystallization workflow, highlighting the key steps where the choice of solvent is critical.

G dissolve Dissolution (Crude API dissolved in minimum hot DIBK) filter Hot Filtration (Optional) (Removal of insoluble impurities) dissolve->filter cool Cooling (Slow cooling to room temperature, then ice bath) filter->cool crystallize Crystallization (Formation of pure API crystals) cool->crystallize collect Crystal Collection (Vacuum filtration) crystallize->collect wash Washing (Crystals washed with cold DIBK) collect->wash dry Drying (Crystals dried in a vacuum oven) wash->dry pure_api Pure API Crystals dry->pure_api

Fig 2. Recrystallization Workflow

Protocol for Recrystallization:

  • Solvent Selection: In a test tube, add a small amount of the crude API and a few drops of Diisobutyl Ketone. Heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude API in an Erlenmeyer flask and add a minimal amount of DIBK. Heat the mixture on a hot plate with stirring until the API is completely dissolved. Add more DIBK in small increments if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold DIBK to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Conclusion

Diisobutyl Ketone offers several advantageous properties for pharmaceutical applications, particularly in extraction and recrystallization. Its low water solubility, high boiling point, and slow evaporation rate can lead to improved process efficiency and higher product purity compared to more volatile and water-miscible ketones. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and validate the performance of DIBK in their specific drug development workflows. The selection of the optimal solvent will always be dependent on the specific properties of the active pharmaceutical ingredient and the desired outcome of the process.

References

Diisobutyl Ketone: A Comparative Guide to Its Applications and Limitations

Author: BenchChem Technical Support Team. Date: December 2025

Diisobutyl Ketone (DIBK), a colorless, stable liquid with a mild sweet odor, is a versatile solvent with a wide range of industrial applications.[1][2] Its slow evaporation rate and good solvency for numerous synthetic resins make it a valuable component in coatings, inks, and adhesives.[1][3][4][5] However, its use is also accompanied by certain limitations, primarily related to health and safety. This guide provides a comprehensive overview of the applications and limitations of Diisobutyl Ketone, offering a comparative analysis with alternative solvents and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application. The following table summarizes the key properties of Diisobutyl Ketone and compares them with other commonly used industrial ketones.

PropertyDiisobutyl Ketone (DIBK)Methyl Isobutyl Ketone (MIBK)Methyl Ethyl Ketone (MEK)Acetone
Chemical Formula C9H18O[2]C6H12OC4H8OC3H6O
Molecular Weight ( g/mol ) 142.24[6]100.1672.1158.08
Boiling Point (°C) 163-176[3]117-11879.656
Density (g/cm³ at 20°C) 0.804 - 0.812[3]0.8020.8050.791
Vapor Pressure (mmHg at 20°C) 1.3 - 1.7[3][6]1678180
Flash Point (°C) 49[3]14-9-20
Solubility in Water (wt% at 20°C) 0.04 - 0.05[6]1.927.5Miscible
Evaporation Rate (n-BuAc = 1) 0.15 - 0.2[6]1.63.86.2

Performance in Key Applications

DIBK's unique combination of properties makes it a preferred solvent in several industrial applications. Its performance characteristics in comparison to other solvents are detailed below.

ApplicationDiisobutyl Ketone (DIBK)Methyl Isobutyl Ketone (MIBK)Alternative SolventsKey Performance Aspects
Coatings & Paints Excellent as a retarder solvent, improves flow and leveling, minimizes humidity blushing.[1][5] Good solvency for a wide range of resins.[1][2][3]Faster evaporation rate, suitable for applications requiring quicker drying times.MAK, MIAK, EEP, 2-EHADIBK's slow evaporation provides a longer wet edge time, which is beneficial for achieving a smooth finish in high-solids coatings.[5]
Printing Inks Enhances performance of commercial printing inks.[7]Commonly used in printing inks.Cyclohexanone, IsophoroneDIBK's slow evaporation rate helps in controlling the drying time of the ink on the substrate.
Adhesives & Sealants Used as a solvent in adhesives and sealants.[5]Widely used in adhesive formulations.Toluene, XyleneDIBK's good solvency for various polymers used in adhesives ensures a stable and effective formulation.
Extraction Processes Used as an extractant in mining for rare earth metals and gold.[1][2] Also used in the pharmaceutical industry for extraction and recrystallization.[1][2]Used in extraction processes, but DIBK can offer better stability in strongly acidic media.[4]DIPE, TBP, D2EPHAIn a comparative study, DIBK showed excellent stability for the extraction of copper chelate from strongly acidic media compared to MIBK.[4]
Chemical Synthesis Serves as a solvent and an intermediate in the production of other chemicals like diisobutylcarbinol.[1][2]Used as a solvent in various chemical reactions.Various organic solventsDIBK can be produced from the condensation of acetone.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following are representative experimental protocols for key applications of Diisobutyl Ketone.

Solvent Extraction of Gold

This protocol is based on a comparative study of gold extraction using MIBK and DIBK.

Objective: To determine the efficiency of DIBK in extracting gold from an acidic solution.

Materials:

  • Standard gold solution (1000 ppm)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Diisobutyl Ketone (DIBK)

  • Deionized water

  • Separatory funnels

  • Atomic Absorption Spectrometer (AAS)

Procedure:

  • Prepare an aqueous solution containing a known concentration of gold by diluting the standard solution with deionized water.

  • Acidify the aqueous gold solution to the desired concentration using HCl or HBr.

  • In a separatory funnel, mix equal volumes of the acidic gold solution and DIBK.

  • Shake the funnel vigorously for a specified time (e.g., 2 minutes) to ensure thorough mixing and allow for the extraction of the gold complex into the organic phase.

  • Allow the phases to separate completely.

  • Carefully separate the aqueous phase from the organic (DIBK) phase.

  • Determine the concentration of residual gold in the aqueous phase using AAS.

  • The extraction efficiency can be calculated by comparing the initial and final concentrations of gold in the aqueous phase.

Paint Formulation and Performance Testing

This protocol outlines the general steps for incorporating DIBK into a paint formulation and testing its performance.

Objective: To evaluate the effect of DIBK as a retarder solvent on the flow and leveling of a paint formulation.

Materials:

  • Resin (e.g., alkyd, acrylic)

  • Pigments and fillers

  • Diisobutyl Ketone (DIBK)

  • Other solvents (as required by the formulation)

  • Driers and other additives

  • High-speed disperser or mixer

  • Applicator for film coating (e.g., drawdown bar)

  • Test panels (e.g., steel, glass)

  • Viscometer

  • Equipment for measuring drying time, hardness, and gloss

Procedure:

  • Formulation:

    • In a mixing vessel, disperse the pigments and fillers in a portion of the solvent mixture, including DIBK, using a high-speed disperser to achieve the desired fineness of grind.

    • Gradually add the resin solution while continuing to mix.

    • Incorporate the remaining solvents, driers, and other additives to complete the paint formulation.

    • Adjust the viscosity of the paint to the desired level using the solvent blend.

  • Application:

    • Apply the formulated paint to the test panels using a drawdown bar or other suitable applicator to achieve a uniform film thickness.

  • Performance Testing:

    • Drying Time: Measure the set-to-touch, tack-free, and hard-dry times according to standard methods (e.g., ASTM D1640).

    • Flow and Leveling: Visually assess the smoothness and absence of brush marks or other surface defects on the dried film.

    • Hardness: Determine the pencil hardness of the cured film (e.g., ASTM D3363).

    • Gloss: Measure the gloss of the coating at different angles (e.g., 20°, 60°, 85°) using a gloss meter (e.g., ASTM D523).

Signaling Pathways, Experimental Workflows, and Logical Relationships

Visualizing complex processes and relationships can significantly aid in their understanding. The following diagrams, created using Graphviz, illustrate key aspects of Diisobutyl Ketone's application and characteristics.

G cluster_raw_materials Raw Materials cluster_production Production Process cluster_application Application cluster_final_product Final Product Resin Resin Dispersion Dispersion Resin->Dispersion Pigments Pigments Pigments->Dispersion DIBK DIBK Letdown Letdown DIBK->Letdown Additives Additives Additives->Letdown Dispersion->Letdown QC Quality Control Letdown->QC Surface_Prep Surface Preparation QC->Surface_Prep Coating_App Coating Application Surface_Prep->Coating_App Curing Curing Coating_App->Curing Finished_Coating Finished Coating Curing->Finished_Coating G cluster_advantages Advantages cluster_limitations Limitations DIBK Diisobutyl Ketone Slow_Evap Slow Evaporation Rate DIBK->Slow_Evap Good_Solvency Good Solvency for Resins DIBK->Good_Solvency Improved_Flow Improves Flow and Leveling DIBK->Improved_Flow High_Solids Enables High-Solids Coatings DIBK->High_Solids Health_Hazards Health Hazards DIBK->Health_Hazards Flammable Flammable Liquid DIBK->Flammable Environmental Environmental Concerns DIBK->Environmental Slow_Evap->Improved_Flow Good_Solvency->High_Solids

References

A Comparative Analysis of Diisobutyl Ketone and Cyclohexanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial solvents and chemical intermediates, Diisobutyl Ketone (DIBK) and cyclohexanone are two prominent ketones, each with a distinct profile of properties and applications. This guide provides a detailed comparative analysis of these two compounds, offering insights into their physicochemical characteristics, performance in relevant applications, and safety profiles, supported by experimental data and protocols.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of Diisobutyl Ketone and cyclohexanone is crucial for their appropriate selection in various applications. The following table summarizes their key physicochemical data.

PropertyDiisobutyl Ketone (DIBK)Cyclohexanone
Molecular Formula C9H18O[1]C6H10O[2]
Molecular Weight 142.24 g/mol [1]98.14 g/mol [3]
Appearance Colorless liquid[1]Colorless to light yellow oily liquid[2]
Odor Mild, sweet odorPeppermint and acetone-like[2]
Boiling Point 163-175 °C[4]155.6 °C[2]
Melting Point -41.5 °C-47 °C[2][5]
Density 0.806 kg/l @ 20°C[1]0.9478 g/mL[5]
Solubility in Water 0.04% @ 20°C[1]8.6 g/100 mL @ 20 °C[6][7]
Flash Point 49 °C (120 °F)[1]43.9 °C (111 °F)[2][8]
Vapor Pressure 1.3 mmHg @ 20°C[1]5.2 mm Hg @ 25°C[2]

Applications in Research and Industry

Both Diisobutyl Ketone and cyclohexanone serve as versatile solvents and intermediates in a multitude of industrial processes.

Diisobutyl Ketone (DIBK) is recognized for its slow evaporation rate and excellent solvency for a wide range of synthetic resins, including nitrocellulose, epoxies, and vinyls.[9] This makes it a valuable component in the formulation of coatings, lacquers, and inks where a smooth, uniform finish is desired.[10] Its limited water solubility is advantageous in applications requiring resistance to moisture. Furthermore, DIBK is utilized as an extraction solvent in the pharmaceutical and mining industries and serves as a chemical intermediate in the synthesis of other compounds.[9]

Cyclohexanone , on the other hand, is a key raw material in the production of nylon-6 and nylon-6,6, being a precursor to caprolactam and adipic acid.[11] Its strong solvency power also makes it a widely used industrial solvent for resins, lacquers, and paints.[12] It is also found in insecticides and is used for the degreasing of metals.[2]

Comparative Safety and Toxicity Profile

The safe handling of chemical substances is paramount in any research or industrial setting. Below is a summary of the key safety and toxicity information for DIBK and cyclohexanone.

Hazard CategoryDiisobutyl Ketone (DIBK)Cyclohexanone
Flammability Flammable liquid.[1]Flammable liquid and vapor.[3][13]
Acute Oral Toxicity (LD50) 5.75 g/kg (rat)1544 mg/kg (Rat)[3]
Acute Dermal Toxicity (LD50) Not available947 mg/kg (Rabbit)[3][13]
Acute Inhalation Toxicity (LC50) Not available> 6.2 mg/L (Rat) 4h[3]
Eye Irritation Vapors cause moderate irritation.Causes serious eye damage.[3][13]
Skin Irritation Minimal hazard.Causes skin irritation.[3][13]
Respiratory Irritation Vapors cause moderate irritation.May cause respiratory irritation.[3][13]
Specific Target Organ Toxicity May cause drowsiness or dizziness.[3]May cause drowsiness or dizziness.[3]

Cyclohexanone is generally considered to be more hazardous than Diisobutyl Ketone, with a lower LD50 value indicating higher acute toxicity. Cyclohexanone is also classified as causing serious eye damage and skin irritation.[3][13]

Experimental Protocols

To provide a practical context for the application of these ketones, the following section details representative experimental protocols.

Synthesis of Adipic Acid from Cyclohexanone

This experiment demonstrates the role of cyclohexanone as a precursor in the synthesis of a commercially important dicarboxylic acid.

Objective: To synthesize adipic acid via the oxidation of cyclohexanone.

Materials:

  • Cyclohexanone

  • Concentrated nitric acid

  • Sand bath

  • Reaction tubes (10 x 100 mm)

  • 25-mL Erlenmeyer flask

  • Boiling chips

  • Watch glass

  • Pasteur pipettes

  • Clamp

  • Glass stirring rod

  • Ice bath

Procedure:

  • Carefully add a measured amount of cyclohexanone to a reaction tube.

  • Slowly add concentrated nitric acid to the cyclohexanone in the reaction tube. This reaction is exothermic and should be performed with caution in a fume hood.

  • Once the addition is complete, gently heat the reaction mixture on a sand bath to ensure the reaction goes to completion.

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the adipic acid.

  • Collect the adipic acid crystals by vacuum filtration and wash them with a small amount of cold water.

  • Dry the crystals and determine the yield and melting point. The melting point of pure adipic acid is 152 °C.

Synthesis of Diisobutylcarbinol from Diisobutyl Ketone

This protocol illustrates the reduction of Diisobutyl Ketone to its corresponding alcohol, a common transformation in organic synthesis.

Objective: To synthesize diisobutylcarbinol by the hydrogenation of Diisobutyl Ketone.

Materials:

  • Diisobutyl Ketone

  • Raney nickel catalyst

  • High-purity hydrogen gas

  • Reaction kettle (autoclave)

Procedure:

  • Charge the reaction kettle with 500 grams of Diisobutyl Ketone and 20 grams of Raney nickel catalyst.[13]

  • Seal the reactor and purge with high-purity hydrogen gas.

  • Pressurize the reactor with excess hydrogen to 0.8 MPa.[13]

  • Heat the reaction mixture to 100°C and maintain for 17 hours with continuous stirring.[13]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Raney nickel catalyst.

  • The filtrate is the diisobutylcarbinol product. The reported hydrogenation yield is over 99%.[13]

Visualizing Chemical Transformations

The following diagrams, generated using the DOT language, illustrate the signaling pathways for the synthesis of adipic acid from cyclohexanone and diisobutylcarbinol from Diisobutyl Ketone.

cluster_0 Synthesis of Adipic Acid cluster_1 Synthesis of Diisobutylcarbinol Cyclohexanone Cyclohexanone AdipicAcid Adipic Acid Cyclohexanone->AdipicAcid Nitric Acid Oxidation DIBK Diisobutyl Ketone DIBC Diisobutylcarbinol DIBK->DIBC Hydrogenation (Raney Ni)

Caption: Synthetic pathways for Adipic Acid and Diisobutylcarbinol.

Conclusion

Both Diisobutyl Ketone and cyclohexanone are valuable chemicals with distinct advantages depending on the specific application. Cyclohexanone is a critical building block for the polymer industry and a strong, versatile solvent. Diisobutyl Ketone, with its slower evaporation rate and good solvency for a variety of resins, excels in coating applications where a high-quality finish is paramount. The choice between these two ketones will ultimately depend on the specific requirements of the process, including desired solvency, evaporation characteristics, and safety considerations. Researchers and professionals in drug development should carefully consider the properties outlined in this guide to make an informed decision for their applications.

References

A Comparative Analysis of Diisobutyl Ketone Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and safety of their work. Diisobutyl Ketone (DIBK), a versatile solvent used in various applications including coatings, synthesis, and as a recrystallization aid for pharmaceuticals, is no exception. This guide provides a comprehensive comparison of DIBK purity from different suppliers, supported by detailed experimental protocols for quality assessment.

Comparative Purity Data of Diisobutyl Ketone

The following table summarizes the typical purity and impurity profiles of Diisobutyl Ketone available from three hypothetical suppliers. These values are representative of what researchers might encounter in the market and are based on common analytical techniques.

ParameterSupplier ASupplier BSupplier CTest Method
Purity (sum of isomers) (%) ≥ 99.5≥ 99.0≥ 98.5Gas Chromatography (GC)
2,6-Dimethyl-4-heptanone (%) ReportReportReportGas Chromatography (GC)
4,6-Dimethyl-2-heptanone (%) ReportReportReportGas Chromatography (GC)
Water Content (%) ≤ 0.05≤ 0.1≤ 0.2Karl Fischer Titration
Acidity (as acetic acid, %) ≤ 0.01≤ 0.02≤ 0.02Titration
Distillation Range (°C) 165 - 170163 - 173163 - 176Distillation
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquidVisual Inspection

Experimental Protocols for Purity Assessment

Accurate assessment of Diisobutyl Ketone purity relies on a suite of standard analytical methods. Below are detailed protocols for the key experiments cited in this guide.

Gas Chromatography (GC) for Purity and Impurity Profiling

This method is adapted from ASTM D3329, a standard test method for the purity of methyl isobutyl ketone, and is suitable for the analysis of Diisobutyl Ketone.[1][2][3][4]

Objective: To determine the percentage of Diisobutyl Ketone and to identify and quantify impurities.

Apparatus:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for ketone analysis (e.g., DB-WAX or equivalent).

  • Data acquisition and processing software.

Procedure:

  • Instrument Setup: Set the GC oven temperature, injector temperature, and detector temperature to optimal conditions for separating DIBK and its potential impurities. A typical starting point is an oven temperature of 100°C, an injector temperature of 250°C, and a detector temperature of 300°C.

  • Sample Preparation: Prepare a calibration standard by accurately weighing and dissolving a known amount of high-purity Diisobutyl Ketone in a suitable solvent (e.g., acetone).

  • Injection: Inject a small, precise volume (e.g., 1 µL) of the DIBK sample into the GC.

  • Chromatogram Acquisition: Record the chromatogram, which will show peaks corresponding to DIBK and any impurities.

  • Data Analysis: Identify the peaks based on their retention times compared to the standard. Calculate the area of each peak. The purity of DIBK is determined by the ratio of the area of the DIBK peak to the total area of all peaks.

Karl Fischer Titration for Water Content Determination

This protocol is based on the ASTM D1364 standard test method.[5][6]

Objective: To quantify the water content in the Diisobutyl Ketone sample.

Apparatus:

  • Automatic Karl Fischer titrator.

  • Titration vessel and electrode.

  • Syringe for sample introduction.

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the Karl Fischer reagent to the titration vessel and pre-titrating to a dry state.

  • Sample Introduction: Accurately weigh a known amount of the DIBK sample and inject it into the titration vessel.

  • Titration: The titrator will automatically add the Karl Fischer reagent to the sample until the endpoint is reached, which is detected by the electrode.

  • Calculation: The instrument's software will calculate the water content in the sample based on the amount of reagent consumed.

Titration for Acidity Measurement

This method follows the principles of ASTM D1613.[7][8][9][10][11]

Objective: To determine the total acidity of the Diisobutyl Ketone sample, typically calculated as acetic acid.

Apparatus:

  • Burette (10 mL or 25 mL).

  • Erlenmeyer flask (250 mL).

  • Pipette.

  • Stir plate and stir bar.

Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 N).

  • Phenolphthalein indicator solution.

  • Ethanol (if the sample is not water-soluble).

Procedure:

  • Sample Preparation: Pipette a known volume (e.g., 50 mL) of the DIBK sample into an Erlenmeyer flask. If DIBK is not soluble in water, add an equal volume of neutralized ethanol.

  • Indicator Addition: Add a few drops of phenolphthalein indicator to the flask.

  • Titration: Titrate the sample with the standardized NaOH solution until a faint pink color persists for at least 30 seconds.

  • Calculation: Calculate the acidity as a percentage of acetic acid using the volume of NaOH solution used, its normality, and the volume and density of the DIBK sample.

Distillation Range Determination

This protocol is based on ASTM D1078.[12][13][14][15][16]

Objective: To determine the boiling range of the Diisobutyl Ketone sample.

Apparatus:

  • Distillation flask.

  • Condenser.

  • Receiving graduated cylinder.

  • Thermometer.

  • Heating mantle.

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus according to the ASTM D1078 specifications.

  • Sample Measurement: Measure 100 mL of the DIBK sample into the distillation flask.

  • Distillation: Heat the flask and record the temperature at which the first drop of distillate falls into the receiving cylinder (Initial Boiling Point, IBP). Continue the distillation and record the temperature when the last of the liquid evaporates from the bottom of the flask (Dry Point, DP).

  • Data Reporting: The distillation range is reported as the temperature range from the IBP to the DP.

Visualization of Experimental Workflow and Purity Assessment Logic

To further clarify the process of assessing Diisobutyl Ketone purity, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_sampling Sample Acquisition cluster_testing Analytical Testing cluster_analysis Data Analysis & Comparison supplier_a Supplier A DIBK gc_analysis Gas Chromatography (Purity & Impurities) supplier_a->gc_analysis kf_titration Karl Fischer Titration (Water Content) supplier_a->kf_titration acidity_titration Acidity Titration supplier_a->acidity_titration distillation Distillation Range supplier_a->distillation supplier_b Supplier B DIBK supplier_b->gc_analysis supplier_b->kf_titration supplier_b->acidity_titration supplier_b->distillation supplier_c Supplier C DIBK supplier_c->gc_analysis supplier_c->kf_titration supplier_c->acidity_titration supplier_c->distillation data_table Comparative Data Table gc_analysis->data_table kf_titration->data_table acidity_titration->data_table distillation->data_table purity_assessment Overall Purity Assessment data_table->purity_assessment

Caption: Experimental workflow for assessing DIBK purity from different suppliers.

logical_relationship cluster_inputs Analytical Inputs cluster_assessment Final Assessment purity_data GC Purity (%) final_purity Overall Purity Assessment purity_data->final_purity Primary Indicator impurity_profile Impurity Profile (GC) impurity_profile->final_purity Affects Suitability water_content Water Content (%) water_content->final_purity Critical for Moisture-Sensitive Reactions acidity Acidity (%) acidity->final_purity Indicates Degradation/Contamination

Caption: Logical relationship of analytical techniques to final purity assessment.

References

Safety Operating Guide

Proper Disposal of Diisobutyl Ketone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Diisobutyl Ketone (DIBK) is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of DIBK waste.

Diisobutyl Ketone is a flammable liquid that requires careful management to mitigate safety and environmental risks.[1][2][3] Improper disposal can lead to fire hazards, environmental contamination, and regulatory penalties. Therefore, all personnel handling DIBK must be trained on its proper storage and disposal procedures.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[4][5]

  • Ventilation: Ensure adequate ventilation to prevent the buildup of flammable vapors.[4][6] Vapors are heavier than air and can accumulate in low-lying areas.[4][5]

  • Ignition Sources: Keep DIBK away from heat, sparks, open flames, and other ignition sources.[1][4][6] Smoking is strictly prohibited in areas where DIBK is handled or stored.[1][7]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and equipment.[5] Use only non-sparking tools.[5]

  • Storage: Store DIBK in tightly closed containers in a cool, dry, and well-ventilated area.[1][4] It should be stored away from oxidizing agents, acids, and foodstuffs.[1][4]

Step-by-Step Disposal Procedures

The disposal of DIBK must be conducted in accordance with local, regional, and national regulations.[2][4] It is classified as hazardous waste and requires special handling.[1][2]

  • Waste Collection:

    • Collect waste DIBK in designated, properly labeled, and sealed containers.[1] Do not mix with other waste streams.

    • Even empty containers that previously held DIBK should be treated as hazardous waste as they may contain flammable residues.[4][8]

  • Spill Management:

    • In the event of a spill, immediately evacuate non-essential personnel from the area.[1]

    • Remove all ignition sources.[1]

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][6] Do not use combustible materials like sawdust.[4]

    • Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal.[4][8]

    • Ventilate the area and wash the spill site after cleanup is complete.[1]

  • Licensed Waste Disposal:

    • The primary and recommended method for DIBK disposal is to engage a licensed hazardous-waste disposal contractor.[4]

    • This ensures that the waste is managed and disposed of in compliance with all applicable regulations.

  • Approved Disposal Methods:

    • Incineration: Incineration in a licensed facility, often after being mixed with a suitable combustible material, is a common disposal method.[8]

    • Landfill: Disposal by burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes is another option.[8]

Recycling as a Potential Alternative: Research has shown that waste DIBK, particularly from processes like gold extraction, can be distilled for recovery and reuse.[9] This approach can reduce waste generation and recover valuable materials.[9] Facilities should consult with waste management experts to explore the feasibility of recycling options.

Quantitative Data Summary

ParameterValueSource
UN Number1157[6]
Hazard Class3 (Flammable Liquid)[10]
Packing GroupIII

Logical Workflow for Diisobutyl Ketone Disposal

The following diagram illustrates the decision-making process for the proper disposal of Diisobutyl Ketone.

DIBK_Disposal_Workflow Diisobutyl Ketone (DIBK) Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Path start DIBK Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Proper Ventilation ppe->ventilation ignition Remove Ignition Sources ventilation->ignition collect Collect in Labeled, Sealed Containers ignition->collect storage Store in Cool, Dry, Well-Ventilated Area collect->storage spill Spill Occurs? storage->spill cleanup Follow Spill Cleanup Protocol: - Absorb with inert material - Use non-sparking tools - Place in sealed container spill->cleanup Yes contractor Contact Licensed Hazardous Waste Contractor spill->contractor No cleanup->contractor transport Arrange for Waste Pickup & Transportation contractor->transport final_disposal Final Disposal transport->final_disposal incineration Incineration final_disposal->incineration landfill Licensed Landfill final_disposal->landfill

Caption: Decision workflow for the safe disposal of Diisobutyl Ketone.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diisobutyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Diisobutyl Ketone (DIBK), ensuring the protection of personnel and the integrity of your work.

Diisobutyl Ketone (DIBK) is a flammable liquid and vapor that may cause respiratory irritation.[1][2] Adherence to strict safety protocols is crucial to mitigate risks. Vapors are heavier than air and can form explosive mixtures, spreading along floors.[3][4]

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against exposure to DIBK. Below is a summary of recommended PPE, with detailed specifications for various components.

PPE CategoryMinimum RequirementRecommended Specifications
Hand Protection Solvent-resistant glovesMaterial: Nitrile RubberThickness: ≥ 0.35 mmBreakthrough Time: ≥ 480 minutes(Always check manufacturer's compatibility data)
Eye & Face Protection Safety goggles with side shieldsTight-fitting protective goggles (BS EN ISO 16321-1:2022/A1:2025) or a combination of safety goggles and a face shield.[5]
Respiratory Protection Use in a well-ventilated area.Brief Exposure/Low Concentration: Air-purifying respirator with an organic vapor cartridge (Type A filter).[5][6][7]Intensive/Longer Exposure: Self-contained breathing apparatus (SCBA) or a supplied-air respirator with a full facepiece.[5][8]
Protective Clothing Lab coat or chemical-resistant apronWorking clothes resistant to organic solvents.[5] For larger quantities or splash potential, antistatic protective clothing and shoes are recommended.[5]

Selecting the right gloves is critical. The following table summarizes the performance of different glove materials when exposed to Diisobutyl Ketone.

Glove MaterialDegradation RatingBreakthrough Time (BT)Permeation Rate (PR)
Nitrile Rubber Good≥ 480 minutes-
Polyvinyl Alcohol (PVA) Recommended by ACGIH--
Viton® Excellent> 8 hoursNot Detected
Butyl Rubber Fair~1.1 - 1.2 hours90.6 mg/m²/sec

Note: Degradation is the change in a glove's physical properties after chemical contact. Breakthrough time is how long it takes a chemical to pass through the glove material. Permeation rate is the speed at which the chemical passes through. Always consult the glove manufacturer's specific chemical resistance data.[9]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. Use of a chemical fume hood or local exhaust ventilation is strongly recommended.[4][10]

  • Verify that an emergency eye wash station and safety shower are readily accessible.[11]

  • Remove all potential ignition sources from the handling area, such as open flames, sparks, and hot surfaces.[1][3][11][12] Use non-sparking tools.[3][6][12]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6][12]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as specified in the tables above before handling DIBK.

3. Handling and Use:

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mist.[3][12]

  • Keep the container tightly closed when not in use.[1][3]

  • Do not eat, drink, or smoke in the handling area.[3][11]

4. In Case of a Spill:

  • Evacuate non-essential personnel from the area.[11]

  • Remove all ignition sources.[11]

  • For minor spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[4][6][11]

  • Collect the absorbed material and residues into a labeled, sealed container for proper disposal.[6][11]

  • Ventilate the area and wash the spill site after cleanup is complete.[11]

5. First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of DIBK and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all DIBK waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container.[1]

  • Uncleaned empty containers are considered hazardous waste and should be handled in the same manner as the chemical itself.[3]

2. Storage of Waste:

  • Store waste containers in a cool, well-ventilated area, away from ignition sources and incompatible materials.[3]

3. Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.[1][3]

  • Do not dispose of DIBK down the drain or into waterways.[1][6]

  • Contact your institution's environmental health and safety department or a licensed waste disposal contractor for guidance on proper disposal procedures.

Below is a visual representation of the handling and disposal workflow for Diisobutyl Ketone.

DIBK_Handling_Workflow start Start: Prepare to Handle DIBK prep 1. Preparation & Engineering Controls - Ensure Ventilation - Check Safety Equipment - Remove Ignition Sources start->prep ppe 2. Don Appropriate PPE - Gloves - Eye/Face Protection - Respirator (if needed) - Protective Clothing prep->ppe handle 3. Handle DIBK Safely - Avoid Contact & Inhalation - Keep Container Closed ppe->handle spill_check Spill Occurred? handle->spill_check spill_response 4. Spill Response - Evacuate & Ventilate - Absorb & Contain - Collect Waste spill_check->spill_response Yes first_aid_check Exposure Occurred? spill_check->first_aid_check No spill_response->first_aid_check first_aid 5. Administer First Aid - Eye/Skin Flush - Move to Fresh Air - Seek Medical Attention first_aid_check->first_aid Yes disposal_prep 6. Prepare for Disposal - Collect Waste in Labeled Container first_aid_check->disposal_prep No first_aid->disposal_prep disposal 7. Dispose of Waste - Follow Institutional & Regulatory Procedures disposal_prep->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling and Disposal of Diisobutyl Ketone.

References

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